molecular formula C4H8O2<br>C4H8O2<br>CH3CH2CH2COOH B3428316 Butyric acid CAS No. 67254-79-9

Butyric acid

Cat. No.: B3428316
CAS No.: 67254-79-9
M. Wt: 88.11 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-N
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Description

Butyric acid (CH3CH2CH2COOH), also known as butanoic acid, is a short-chain fatty acid (SCFA) that serves as a crucial molecule in biochemical and physiological research . It is a colorless, oily liquid, soluble in water and organic solvents, with a characteristic rancid odor . Originally identified in rancid butter, it is produced naturally by gut microbiota through the anaerobic fermentation of dietary fiber and is found in sources like butter, Parmesan cheese, and animal fats . In research, this compound is extensively used to investigate a wide array of biological processes. Its core research value lies in its role as an epigenetic modulator and signaling molecule. It is a potent inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation, chromatin relaxation, and altered gene expression, which is a key mechanism studied in cancer research and cellular differentiation . This compound also acts as an endogenous agonist for G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, mediating its effects on inflammation, metabolism, and hormone secretion . Furthermore, it functions as a peroxisome proliferator-activated receptor (PPAR) agonist, contributing to its studied role in lipid and glucose metabolism . Recent advancements have highlighted its significant potential in cardiovascular disease (CVD) research. Studies indicate that this compound exhibits protective effects against hypertension, atherosclerosis, and heart failure through multiple pathways, including its potent anti-inflammatory and antioxidant activities via the NRF2 signaling pathway and its modulation of the gut-heart axis . Its applications extend to gastrointestinal research, where it is a primary energy source for colonocytes and is studied for its ability to reinforce the intestinal barrier, stimulate mucin production, and modulate immune responses in models of inflammatory bowel disease (IBD) . Additional research areas include hematology, where it can induce fetal hemoglobin production in models of hemoglobinopathies like beta-thalassemia, and neurobiology, where it shows promise in models of cerebral ischemia . This product is intended for research use only in laboratory applications, such as in vitro cell culture studies and as a chemical intermediate. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butanoic acid
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InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)
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InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)O
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Molecular Formula

C4H8O2, Array
Record name BUTYRIC ACID
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DSSTOX Substance ID

DTXSID8021515
Record name Butanoic acid
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Molecular Weight

88.11 g/mol
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Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C
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Flash Point

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water
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Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57
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Impurities

... Butyric acid is usually contaminated with acrylic acid.
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Color/Form

Oily liquid, Colorless liquid

CAS No.

107-92-6
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Melting Point

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C
Record name BUTYRIC ACID
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Foundational & Exploratory

The Multifaceted Signaling Network of Butyric Acid in Colonocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by butyric acid in colonocytes. Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber, plays a pivotal role in maintaining colonic homeostasis and has emerged as a key molecule in intestinal health and disease. This document details the intricate mechanisms of butyrate action, presents quantitative data from key studies, outlines experimental protocols for investigating its effects, and provides visual representations of the signaling cascades.

Core Signaling Pathways of this compound in Colonocytes

Butyrate exerts its diverse biological effects through three primary and interconnected signaling pathways: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and its role as a primary energy source for colonocytes.

Histone Deacetylase (HDAC) Inhibition

A hallmark of butyrate's function is its ability to inhibit HDAC activity.[1][2] In cancerous colonocytes, which preferentially utilize glucose for energy (the Warburg effect), butyrate is not readily metabolized and accumulates in the nucleus, where it acts as an HDAC inhibitor.[1] This leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[1][3] This epigenetic modification is central to butyrate's anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[1][2] Specifically, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of genes involved in cell cycle inhibition, such as p21.[4]

HDAC_Inhibition Butyrate This compound Nucleus Nucleus Butyrate->Nucleus Accumulates in cancer cells HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin GeneExpression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->GeneExpression CellularEffects Cell Cycle Arrest & Apoptosis GeneExpression->CellularEffects

Caption: Butyrate-mediated HDAC inhibition in cancerous colonocytes.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate acts as a ligand for several GPCRs expressed on the apical membrane of colonocytes, including GPR109A, GPR43 (FFAR2), and GPR41 (FFAR3).[5][6] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's anti-inflammatory and barrier-protective functions. GPR109A activation has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[1][7] Furthermore, GPCR signaling can modulate the production of anti-inflammatory cytokines and enhance the gut barrier function.[5][8]

GPCR_Signaling Butyrate This compound GPCRs GPR109A, GPR43, GPR41 Butyrate->GPCRs Binds & Activates Downstream Downstream Signaling (e.g., G-proteins, β-arrestin) GPCRs->Downstream Wnt Wnt/β-catenin Pathway Downstream->Wnt Suppresses Inflammation Anti-inflammatory Pathways Downstream->Inflammation Activates Barrier Gut Barrier Function Downstream->Barrier Enhances

Caption: Butyrate signaling through G-protein coupled receptors.

Metabolic Reprogramming and Energy Source

In healthy, differentiated colonocytes, butyrate is the preferred energy source, providing 70-80% of their energy requirements through β-oxidation in the mitochondria.[9][10] This rapid metabolism prevents butyrate from accumulating in the nucleus and acting as an HDAC inhibitor in these cells, a phenomenon known as the "butyrate paradox".[1] The β-oxidation of butyrate consumes oxygen, contributing to the hypoxic environment of the colonic lumen, which is crucial for maintaining a healthy anaerobic microbiota.[9] In germ-free mice, the absence of luminal butyrate leads to an energy-deprived state in colonocytes, characterized by decreased ATP production and activation of autophagy.[11]

Butyrate_Metabolism Butyrate This compound Colonocyte Healthy Colonocyte Butyrate->Colonocyte Uptake Mitochondria Mitochondria Butyrate->Mitochondria Transport BetaOxidation β-Oxidation Mitochondria->BetaOxidation TCA TCA Cycle BetaOxidation->TCA Hypoxia Luminal Hypoxia BetaOxidation->Hypoxia O2 Consumption ATP ATP Production (70-80% of energy) TCA->ATP

Caption: Butyrate as the primary energy source in healthy colonocytes.

Quantitative Data on Butyrate's Effects

The following tables summarize key quantitative data from studies investigating the effects of butyrate on colonocytes.

Table 1: Butyrate Concentrations and Cellular Uptake

ParameterValueCell Type/ContextReference
Luminal Concentration10–20 mMHuman Colon[1]
Primary TransportersMCT1, SMCT1Colonocytes[1]
Energy Contribution70-80%Healthy Colonocytes[9]

Table 2: Effects of Butyrate on Apoptosis and Cell Viability in Colon Cancer Cells

Cell LineButyrate ConcentrationEffectReference
HCT1162 mM (with 100 ng/ml TRAIL)Markedly increased sub-G1 phase (apoptosis)[3]
HCT1165 mMDecreased cell proliferation[4]
HT-295 mMDecreased cell proliferation[4]
Caco-25 mMDecreased cell proliferation[4]
U937 (Leukemia)Not specified60% decrease in viability[4]
RKO10-40 mMInduced apoptosis (DNA fragmentation)[12]

Table 3: Butyrate-Induced Gene and Protein Expression Changes

Gene/ProteinCell LineButyrate ConcentrationFold Change/EffectReference
DR5 mRNAHCT1164 mM4.9-fold increase[3]
VEGF ProteinCaco-2Dose-dependentReduction[4]
p21HCT116Not specifiedIncreased[4]
pERK1/2HCT116 (cancerous)Not specifiedDecreased[4]
pERK1/2NCM460 (non-cancerous)Not specifiedIncreased[4]
Bcl-2Not specifiedNot specifiedReduced expression[1]
Bcl-xLNot specifiedNot specifiedReduced expression[1]
Short Chain Acyl-CoA Dehydrogenase (SCAD)HCT1165 mMDecreased expression[2][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of butyrate on colonocytes.

Cell Culture and Butyrate Treatment

Objective: To culture colon cancer cell lines and treat them with sodium butyrate to assess its effects on cell proliferation, apoptosis, and gene expression.

Materials:

  • Colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sodium butyrate (stock solution, e.g., 1 M in sterile water)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Cell culture flasks and plates

Procedure:

  • Culture the chosen colon cancer cell line in complete growth medium in a T-75 flask until 80-90% confluency.

  • Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare fresh working solutions of sodium butyrate in complete growth medium at the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).

  • Remove the old medium from the cells and replace it with the butyrate-containing medium or control medium (medium without butyrate).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Proceed with downstream analysis (e.g., apoptosis assay, Western blotting, RT-PCR).

Cell_Culture_Workflow Start Start Culture Culture Cells to 80-90% Confluency Start->Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with Sodium Butyrate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Workflow for cell culture and butyrate treatment.

Apoptosis Assay by Flow Cytometry (Sub-G1 Analysis)

Objective: To quantify the percentage of apoptotic cells in a butyrate-treated cell population by analyzing DNA content.

Materials:

  • Butyrate-treated and control cells

  • PBS

  • Propidium iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of butyrate on the expression levels of specific proteins (e.g., p21, cleaved PARP, SCAD).

Materials:

  • Butyrate-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational understanding of this compound's complex signaling in colonocytes. The presented data and protocols offer a starting point for researchers and drug development professionals to further explore the therapeutic potential of this crucial microbial metabolite.

References

Butyric Acid: A Linchpin in Intestinal Barrier Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Butyric acid, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical regulator of intestinal homeostasis. Its profound impact on the intestinal barrier, a complex and dynamic interface, has garnered significant attention within the scientific and pharmaceutical communities. A compromised intestinal barrier is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, positioning butyrate (B1204436) as a promising therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates intestinal barrier function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Butyrate-Mediated Intestinal Barrier Enhancement

Butyrate exerts its beneficial effects on the intestinal barrier through a multi-pronged approach, primarily by enhancing the integrity of tight junctions (TJs), the primary regulators of paracellular permeability. This is achieved through the upregulation of key TJ proteins and the activation of critical intracellular signaling pathways.

Modulation of Tight Junction Protein Expression and Assembly

The intestinal epithelial barrier's integrity is largely dependent on the expression and proper localization of tight junction proteins such as claudins, occludin, and zonula occludens (ZO) proteins. Butyrate has been shown to positively influence these components. While some studies indicate that butyrate may not significantly alter the overall expression of major tight junction proteins like occludin, claudin-1, claudin-4, and ZO-1 in Caco-2 cell models, it plays a crucial role in their assembly and localization at the cell periphery.[1] Other research suggests that butyrate can increase the expression of key tight junction proteins, which is essential for maintaining barrier integrity.[[“]][[“]] For instance, butyrate has been observed to increase the mRNA expression and protein abundance of claudin-3 and claudin-4.[4] In some contexts, butyrate has been shown to enhance intestinal barrier function by up-regulating the transcription of claudin-1.[5] However, the effects can be context-dependent, with one study on human colonic biopsies showing a reduction in claudin-1 expression after treatment with a high concentration of butyrate.[5][6] Furthermore, butyrate can counteract the upregulation of the "leaky" tight junction protein claudin-2 induced by inflammatory cytokines.[7][8]

Key Signaling Pathways Activated by Butyrate

Butyrate's influence on intestinal barrier function is mediated by several key signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) Pathway: A central mechanism by which butyrate enhances the intestinal barrier is through the activation of AMPK, a critical cellular energy sensor.[1][9][10][11][12] Activated AMPK facilitates the assembly of tight junctions, leading to increased transepithelial electrical resistance (TER) and reduced paracellular permeability.[1][9][10][11] This process involves the reorganization of tight junction proteins like ZO-1 and occludin from the cytoplasm to the cell periphery.[1] The activation of AMPK by butyrate can occur through an increase in intracellular calcium levels, which in turn activates the upstream kinase CaMKKβ.[13]

  • Akt/mTOR Pathway: The Akt/mTOR signaling pathway, which is crucial for protein synthesis, is also implicated in butyrate's barrier-enhancing effects.[[“]][[“]] Butyrate can activate this pathway, leading to an increase in the abundance of tight junction proteins.[4]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[14][15][16] By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects and enhanced barrier function.[14][16] For instance, butyrate can inhibit the HDAC8/NF-κB pathway to increase the expression of Slc26a3, a solute carrier that contributes to intestinal barrier integrity.[17][18]

  • G-Protein Coupled Receptors (GPCRs): Butyrate can act as a signaling molecule by binding to G-protein coupled receptors such as GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial cells.[19][20] Activation of these receptors can trigger downstream signaling cascades that contribute to the maintenance of intestinal homeostasis and barrier function.[19][21]

  • Anti-Inflammatory Signaling (NF-κB Pathway): Chronic inflammation can compromise the intestinal barrier. Butyrate exerts potent anti-inflammatory effects, primarily by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[14][22][23] By suppressing the NF-κB pathway, butyrate reduces the production of pro-inflammatory cytokines, thereby protecting the barrier from inflammatory damage.[14][22] This can also involve the generation of reactive oxygen species (ROS), which can inactivate components of the ubiquitin ligase complex required for NF-κB activation.[24]

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from various studies investigating the impact of butyrate on intestinal barrier function.

Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TER)

Cell LineButyrate ConcentrationTreatment DurationChange in TERReference
Caco-22 mmol/L24-72 hSignificant increase[1]
Caco-21-5 mM24-96 hSignificant increase[5]
IPEC-J2Dose-dependentNot specifiedIncreased TEER[4]
E12 human colon cells1-10 mMNot specifiedSignificant improvement[21]
E12 human colon cells50-100 mMNot specifiedNo beneficial effect[21]

Table 2: Effect of Butyrate on Paracellular Permeability

Cell Line/ModelPermeability MarkerButyrate ConcentrationChange in PermeabilityReference
Caco-2Inulin2 mmol/LDecrease[1]
Caco-2Inulin, Mannitol, FITC-dextran1-5 mMDecrease[5]
IPEC-J2FITC-dextranDose-dependentReduced permeability[4]
Human Colonic Tissue (ex vivo)FITC-dextran, Horseradish peroxidase5 mM, 25 mMNo protection against induced hyperpermeability[5][6]

Table 3: Effect of Butyrate on Tight Junction Protein Expression

Cell Line/ModelProteinButyrate ConcentrationChange in ExpressionReference
Caco-2Occludin, Claudin-1, Claudin-4, ZO-12 mmol/LNo significant change[1]
Human Colonic Tissue (ex vivo)Claudin-125 mMReduced expression[5][6]
IPEC-J2Claudin-3, Claudin-4Dose-dependentIncreased mRNA and protein abundance[4]
Caco-2, T84Claudin-2Not specifiedRepressed expression[7]
Caco-2BBeSlc26a3, Tight junction proteinsDose-dependentIncreased levels[17]

Detailed Experimental Protocols

In Vitro Model of the Intestinal Barrier using Caco-2 and HT-29 Cells

A widely used in vitro model to study intestinal barrier function involves the co-culture of Caco-2 cells, which differentiate into enterocyte-like cells, and HT-29 cells, which differentiate into mucus-producing goblet cells.[25][26][27][28]

Cell Culture:

  • Caco-2 and HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For co-culture experiments, Caco-2 and HT-29 cells are seeded at a specific ratio (e.g., 9:1 or 70:30) onto Transwell® inserts (e.g., 0.4 µm pore size).[25][29]

Measurement of Transepithelial Electrical Resistance (TER):

  • TER is a measure of the integrity of the cell monolayer and is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2).[30][31]

  • Measurements are taken every other day until a stable, high TER value is reached (typically >250 Ω·cm²), indicating the formation of a tight monolayer.[25]

  • The final TER value is calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert.

Paracellular Permeability Assay (FITC-Dextran):

  • Once a stable TER is achieved, the medium in the apical chamber of the Transwell® insert is replaced with medium containing a fluorescent marker, such as fluorescein (B123965) isothiocyanate-dextran (FITC-dextran, 4 kDa).[30]

  • The medium in the basolateral chamber is replaced with fresh medium.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber.

  • The fluorescence of the samples is measured using a fluorescence plate reader.

  • The amount of FITC-dextran that has passed through the cell monolayer is calculated based on a standard curve.

Western Blotting for Tight Junction Protein Expression
  • After treatment with butyrate, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against the tight junction proteins of interest (e.g., occludin, claudin-1, ZO-1) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions involved in butyrate's effects, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Butyrate_AMPK_Signaling Butyrate This compound CaMKKb CaMKKβ Butyrate->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates & Activates TJ_Assembly Tight Junction Assembly AMPK->TJ_Assembly Promotes Barrier_Function Enhanced Intestinal Barrier Function TJ_Assembly->Barrier_Function

Caption: Butyrate activates AMPK via CaMKKβ, promoting tight junction assembly.

Butyrate_Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm Butyrate This compound HDAC HDAC Butyrate->HDAC Inhibits IkB IκB HDAC->IkB Promotes Degradation of NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_Inflammatory_Genes Activates

Caption: Butyrate's anti-inflammatory action via HDAC and NF-κB inhibition.

Experimental_Workflow_TEER_Permeability Start Seed Caco-2/HT-29 cells on Transwell inserts Culture Culture for 21 days to differentiate Start->Culture Monitor_TEER Monitor TER until stable Culture->Monitor_TEER Butyrate_Treatment Treat with Butyrate Monitor_TEER->Butyrate_Treatment Measure_TEER Measure final TER Butyrate_Treatment->Measure_TEER Permeability_Assay Perform FITC-dextran permeability assay Butyrate_Treatment->Permeability_Assay Analyze_Data Analyze fluorescence data Permeability_Assay->Analyze_Data

Caption: Workflow for assessing barrier function with TEER and permeability assays.

Conclusion

This compound stands out as a potent modulator of intestinal barrier function, with its effects underpinned by a sophisticated network of molecular interactions. By enhancing tight junction integrity through the activation of key signaling pathways like AMPK and exerting profound anti-inflammatory effects, butyrate plays a pivotal role in maintaining gut homeostasis. The experimental models and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of butyrate and its derivatives in the context of intestinal barrier dysfunction and associated diseases. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at restoring and fortifying this critical physiological barrier.

References

Endogenous Production of Butyric Acid in the Human Colon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the human colon. It serves as the primary energy source for colonocytes and plays a pivotal role in maintaining gut homeostasis, modulating immune responses, and influencing host cellular processes through epigenetic modifications and cell signaling. This technical guide provides an in-depth overview of the endogenous production of this compound, detailing the key microbial players, metabolic pathways, and regulatory factors. It summarizes quantitative data on butyrate (B1204436) producers and concentrations, outlines detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of butyrate.

Introduction

The human colon harbors a dense and diverse microbial ecosystem that plays a crucial role in host health. A key function of this gut microbiota is the fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract. This process yields a variety of metabolites, with SCFAs, particularly acetate, propionate, and butyrate, being the most abundant. Butyrate is of particular interest due to its profound effects on host physiology, including its role in maintaining the integrity of the colonic epithelial barrier, its anti-inflammatory properties, and its ability to induce apoptosis in colorectal cancer cells.[1] Understanding the intricacies of endogenous butyrate production is therefore critical for the development of novel therapeutic strategies targeting a range of gastrointestinal and systemic diseases.

Microbial Producers of this compound

Butyrate production is a characteristic feature of a specific group of anaerobic bacteria primarily belonging to the Firmicutes phylum. These bacteria are phylogenetically diverse but functionally grouped as butyrate-producing bacteria.

Key Butyrate-Producing Genera

The most abundant and well-characterized butyrate-producing bacteria in the human colon include:

  • Faecalibacterium prausnitzii : Often one of the most abundant species in the healthy human gut, it is a major contributor to butyrate production.[2][3]

  • Roseburia spp. : This genus includes several species, such as Roseburia intestinalis and Roseburia inulinivorans, that are significant butyrate producers.[2][4]

  • Eubacterium rectale : Another prominent member of the healthy gut microbiota, closely related to the genus Roseburia, and a key butyrate producer.[2]

  • Anaerostipes spp. : This genus is also known for its ability to produce butyrate.

  • Coprococcus spp. : Members of this genus contribute to the overall butyrate pool in the colon.

Quantitative Abundance of Butyrate Producers

The relative abundance of these bacteria can vary significantly between individuals, influenced by factors such as diet, age, and host genetics. However, typical abundances in healthy adults have been reported.

Bacterial GroupMean Relative Abundance (%)Reference
Faecalibacterium prausnitzii5 - 15[2]
Eubacterium rectale / Roseburia spp.5 - 10[2]
Total Butyrate Producers≥ 20[5]

Metabolic Pathways of Butyrate Synthesis

Bacteria in the human colon utilize several metabolic pathways to produce butyrate, primarily from the fermentation of dietary carbohydrates. The acetyl-CoA pathway is the most dominant.

Acetyl-CoA Pathway

The main pathway for butyrate synthesis starts with the conversion of pyruvate, derived from glycolysis, to acetyl-CoA. Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. The final step involves the transfer of the CoA moiety from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. This final step is primarily catalyzed by the enzyme butyryl-CoA:acetate CoA-transferase.[6]

Other Pathways

While the acetyl-CoA pathway is predominant, other pathways can contribute to butyrate production, particularly from the fermentation of amino acids:

  • Glutarate pathway

  • 4-aminobutyrate pathway

  • Lysine pathway

These pathways are generally considered to be minor contributors to the overall butyrate pool in the colon compared to carbohydrate fermentation.

Butyrate Concentration in the Human Colon

Butyrate concentrations are not uniform throughout the colon, with a gradient observed from the proximal to the distal colon. This is due to the higher availability of fermentable substrates and greater microbial activity in the proximal colon.

Colonic RegionButyrate Concentration (mM)Reference
Proximal ColonHigher concentrations[7][8]
Distal ColonLower concentrations[9][10]
Fecal10 - 25[7]

Signaling Pathways Modulated by Butyrate

Butyrate exerts its biological effects through several mechanisms, primarily by acting as an energy source for colonocytes, an inhibitor of histone deacetylases (HDACs), and a ligand for G-protein coupled receptors (GPCRs).[1]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of HDACs, particularly class I HDACs (HDAC1, HDAC2, HDAC3) and some class IIa HDACs.[6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[11] This epigenetic modification is central to many of butyrate's effects, including the induction of apoptosis in cancer cells and the regulation of inflammatory responses.[6][12]

HDAC_Inhibition Butyrate Butyrate HDAC HDACs (e.g., HDAC1, 3) Butyrate->HDAC inhibition Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation prevents deacetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Anti-inflammatory Effects Gene_Expression->Cellular_Effects

Butyrate's inhibition of HDACs leads to altered gene expression.
G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by activating specific GPCRs on the surface of colonic epithelial and immune cells.[13] The key receptors for butyrate are GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1] Activation of these receptors triggers various downstream signaling cascades that influence immune cell recruitment, cytokine production, and intestinal homeostasis.[14][15]

GPCR_Signaling Butyrate Butyrate GPR41 GPR41 (FFAR3) Butyrate->GPR41 GPR43 GPR43 (FFAR2) Butyrate->GPR43 GPR109A GPR109A (HCAR2) Butyrate->GPR109A Downstream_Signaling Downstream Signaling (e.g., ERK, p38 MAPK, cAMP) GPR41->Downstream_Signaling GPR43->Downstream_Signaling GPR109A->Downstream_Signaling Immune_Response Modulation of Immune Responses Downstream_Signaling->Immune_Response Intestinal_Homeostasis Maintenance of Intestinal Homeostasis Downstream_Signaling->Intestinal_Homeostasis

Butyrate activates GPCRs to modulate cellular functions.

Experimental Protocols

Studying the endogenous production of butyrate requires a combination of techniques, from anaerobic in vitro fermentation to sophisticated analytical and molecular methods.

In Vitro Batch Fermentation of Gut Microbiota

This protocol simulates the fermentation process in the human colon to study the impact of different substrates on butyrate production.

Materials:

  • Fresh fecal samples from healthy donors

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Basal fermentation medium (see table below)

  • Test substrates (e.g., dietary fibers)

  • Sterile, anaerobic tubes or vials

  • Incubator shaker

Basal Fermentation Medium Composition: [16][17]

ComponentConcentration (per Liter)
Peptone Water2 g
Yeast Extract2 g
NaCl0.1 g
K₂HPO₄0.04 g
KH₂PO₄0.04 g
MgSO₄·7H₂O0.01 g
CaCl₂·6H₂O0.01 g
NaHCO₃2 g
Tween 802 ml
Hemin0.05 g
Vitamin K110 µl
Cysteine HCl0.5 g
Resazurin (0.1%)1 ml
Bile salts0.5 g

Procedure:

  • Prepare the basal medium and autoclave. Add sterile, anaerobic solutions of cysteine HCl and vitamins after cooling under anaerobic conditions.

  • Collect fresh fecal samples and immediately transfer to an anaerobic chamber.

  • Prepare a 10% (w/v) fecal slurry in anaerobic phosphate-buffered saline (PBS). Homogenize thoroughly.

  • In anaerobic tubes, add the desired amount of test substrate.

  • Add the basal medium to each tube.

  • Inoculate each tube with the fecal slurry (e.g., 10% v/v).

  • Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.

  • At desired time points, collect samples for SCFA analysis and microbial community analysis. Stop the fermentation by flash-freezing in liquid nitrogen and store at -80°C.

Quantification of Fecal Butyrate by LC-MS/MS

This method allows for the sensitive and specific quantification of butyrate in fecal samples.

Materials:

  • Fecal samples

  • Internal standard (e.g., ¹³C-labeled butyrate)

  • Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)

  • Organic solvents (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize a known weight of fecal sample in a suitable buffer or solvent. Centrifuge to pellet solids.

  • Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

  • Derivatization: Add the derivatization agent (e.g., 3-NPH) and a coupling agent (e.g., EDC) to the sample. Incubate to allow the reaction to complete. The derivatization improves the chromatographic and mass spectrometric properties of the SCFAs.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column to separate the derivatized SCFAs.

    • Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized butyrate and its internal standard.

  • Quantification: Calculate the concentration of butyrate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

qPCR for Butyryl-CoA:acetate CoA-transferase Gene

This molecular technique quantifies the abundance of the key gene responsible for butyrate synthesis in fecal DNA.

Materials:

  • Fecal DNA extract

  • Degenerate primers targeting the butyryl-CoA:acetate CoA-transferase gene (see table below)

  • qPCR master mix (containing SYBR Green or a probe)

  • Real-time PCR instrument

Degenerate Primers for Butyryl-CoA:acetate CoA-transferase: [2]

Primer NameSequence (5' to 3')
BCoATscrFGCI GAI CAT TTC ACI TGG AAY
BCoATscrRCCT GCC TTT GCA ATR TCI ACR AAN GC

qPCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing6030 sec
Extension7230 sec
Melt Curve Analysis(Instrument specific)1

Procedure:

  • DNA Extraction: Extract total DNA from fecal samples using a commercially available kit optimized for stool.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the fecal DNA template, primers, and master mix.

  • Real-Time PCR: Run the qPCR reaction using the specified cycling conditions.

  • Data Analysis: Determine the copy number of the butyryl-CoA:acetate CoA-transferase gene in the sample by comparing the quantification cycle (Cq) value to a standard curve generated from a known quantity of a plasmid containing the target gene. Normalize the gene copy number to the total amount of bacterial DNA (e.g., by quantifying the 16S rRNA gene).

Experimental Workflow

A typical workflow for studying endogenous butyrate production involves multiple integrated steps, from sample collection to data interpretation.

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Fecal Sample Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction qPCR qPCR for Butyrate Synthesis Genes DNA_Extraction->qPCR Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing LCMS LC-MS/MS for Butyrate Quantification Metabolite_Extraction->LCMS Butyrate_Production_Potential Butyrate Production Potential qPCR->Butyrate_Production_Potential Microbial_Composition Microbial Community Composition Sequencing->Microbial_Composition Butyrate_Concentration Butyrate Concentration LCMS->Butyrate_Concentration Correlation Correlation Analysis Microbial_Composition->Correlation Butyrate_Production_Potential->Correlation Butyrate_Concentration->Correlation

A typical workflow for the study of butyrate production.

Conclusion

The endogenous production of this compound in the human colon is a complex process with significant implications for host health. This technical guide has provided a comprehensive overview of the key bacteria, metabolic pathways, and signaling mechanisms involved. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to investigate this important aspect of gut microbiology. A deeper understanding of how to modulate butyrate production through dietary or therapeutic interventions holds great promise for the prevention and treatment of a wide range of diseases.

References

An In-depth Technical Guide on Butyric Acid Receptors and Their Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical signaling molecule in host physiology.[1] It plays a pivotal role in maintaining intestinal homeostasis, modulating the immune system, and influencing cellular processes far beyond the gut.[1] Butyrate (B1204436) exerts its pleiotropic effects through two primary mechanisms: activation of a class of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1] This technical guide provides a comprehensive overview of the principal this compound receptors, their intricate downstream signaling pathways, and the significant physiological consequences of their activation. Furthermore, it details key experimental protocols for studying these interactions and presents quantitative data to facilitate comparative analysis.

Core Mechanisms of this compound Action

Butyrate's biological activities are multifaceted, stemming from its ability to act as both an extracellular signaling molecule and an intracellular epigenetic modifier.

  • G Protein-Coupled Receptor (GPCR) Agonism: Butyrate activates at least three distinct GPCRs: GPR41 (Free Fatty Acid Receptor 3, FFAR3), GPR43 (Free Fatty Acid Receptor 2, FFAR2), and GPR109A (Hydroxycarboxylic Acid Receptor 2, HCAR2).[2][3] These receptors are expressed in a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes, mediating a range of physiological responses from hormone secretion to inflammatory modulation.[4][5]

  • Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, butyrate increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[6][7] This epigenetic regulation affects the transcription of a wide array of genes involved in cell cycle control, apoptosis, and inflammation.[6]

Quantitative Analysis of Butyrate Interactions

The following table summarizes the key quantitative parameters of butyrate's interaction with its primary molecular targets. This data is essential for understanding the potency and selectivity of butyrate in different biological contexts.

Target Receptor/EnzymeParameterValue (Butyrate)Cell/System ContextReference(s)
GPR41 (FFAR3) EC50Ranks just after propionate (B1217596) (EC50 of 2.1 µM)Heterologous expression systems[8]
GPR43 (FFAR2) EC50Acetate and propionate are the most efficient activators, followed by butyrateTransfected cells (Ca2+ assays)[5]
GPR109A (HCAR2) EC50~1.6 mMReceptor activation assays
Histone Deacetylases (HDACs) IC500.80 mMGeneral HDAC activity[9]

Signaling Pathways of this compound Receptors

The activation of GPR41, GPR43, and GPR109A by butyrate initiates distinct downstream signaling cascades, leading to a variety of cellular responses.

GPR41 (FFAR3) Signaling

GPR41 primarily couples to the inhibitory G-protein, Gi/o.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] The reduction in cAMP can influence numerous downstream effectors, including Protein Kinase A (PKA), and modulate cellular processes such as hormone secretion and neuronal signaling.

GPR41_Signaling Butyrate This compound GPR41 GPR41 (FFAR3) Butyrate->GPR41 binds Gi_o Gαi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

GPR41 Signaling Pathway

GPR43 (FFAR2) Signaling

GPR43 exhibits dual coupling to both Gi/o and Gq/11 G-proteins.[5] The Gi/o pathway mirrors that of GPR41, leading to decreased cAMP. The Gq/11 pathway, however, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways are crucial for immune cell function and inflammatory responses.[5]

GPR43_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Butyrate This compound GPR43 GPR43 (FFAR2) Butyrate->GPR43 Gi_o Gαi/o GPR43->Gi_o Gq_11 Gαq/11 GPR43->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream_Gi Downstream Effects (e.g., anti-inflammatory) cAMP->Downstream_Gi PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream_Gq Downstream Effects (e.g., immune cell activation) Ca2->Downstream_Gq PKC->Downstream_Gq

GPR43 Signaling Pathway

GPR109A (HCAR2) Signaling

Similar to GPR41, GPR109A couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] This pathway is implicated in the anti-inflammatory and tumor-suppressive effects of butyrate in the colon.[11]

GPR109A_Signaling Butyrate This compound GPR109A GPR109A (HCAR2) Butyrate->GPR109A binds Gi_o Gαi/o GPR109A->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., anti-inflammatory, anti-tumor) cAMP->Downstream modulates

GPR109A Signaling Pathway

Histone Deacetylase (HDAC) Inhibition by Butyrate

Butyrate's entry into the cell, facilitated by transporters such as SLC5A8, allows it to act as an HDAC inhibitor.[12] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones, leading to histone hyperacetylation. This modification relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby altering the expression of genes involved in critical cellular functions.[6][7]

HDAC_Inhibition Butyrate This compound HDACs Histone Deacetylases (HDACs) Butyrate->HDACs inhibits DeacetylatedHistones Deacetylated Histones HDACs->DeacetylatedHistones deacetylates AcetylatedHistones Acetylated Histones AcetylatedHistones->HDACs substrate Chromatin Relaxed Chromatin (Transcriptionally Active) AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21, apoptosis genes) Chromatin->GeneExpression

HDAC Inhibition Mechanism

Experimental Protocols

GPCR Activation Assays

1. Intracellular cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels following GPCR activation. It is suitable for studying Gi/o- and Gs-coupled receptors.

  • Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, Gs-coupled receptor activation stimulates adenylyl cyclase, increasing cAMP levels. These changes are measured using competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporter systems.

  • Methodology:

    • Cell Culture: Culture cells (e.g., HEK293, CHO) stably or transiently expressing the GPCR of interest in a 96- or 384-well plate.

    • Ligand Preparation: Prepare serial dilutions of butyrate or other test compounds in an appropriate assay buffer.

    • Cell Stimulation: For Gi/o-coupled receptors, pre-stimulate cells with forskolin (B1673556) to induce a detectable level of cAMP. Then, add the test compounds and incubate for a specified period.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Quantify cAMP levels using a commercial kit following the manufacturer's instructions.

    • Data Analysis: Plot the measured signal against the ligand concentration to determine EC50 or IC50 values.

cAMP_Assay_Workflow Start Start CellCulture 1. Culture GPCR-expressing cells in multi-well plate Start->CellCulture LigandPrep 2. Prepare serial dilutions of test compounds CellCulture->LigandPrep Stimulation 3. Stimulate cells with ligands (and forskolin for Gi) LigandPrep->Stimulation Lysis 4. Lyse cells to release intracellular cAMP Stimulation->Lysis Detection 5. Quantify cAMP using a detection kit (e.g., HTRF, ELISA) Lysis->Detection Analysis 6. Analyze data to determine EC50/IC50 values Detection->Analysis End End Analysis->End

cAMP Assay Workflow

2. Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors by detecting changes in intracellular calcium concentrations.

  • Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cell Culture: Seed cells expressing the Gq-coupled GPCR in a black-walled, clear-bottom 96- or 384-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Ligand Preparation: Prepare solutions of butyrate or other test compounds in an appropriate buffer.

    • Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject the test compounds and continue to monitor the fluorescence signal over time.

    • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the ligand concentration to determine the EC50 value.

Calcium_Assay_Workflow Start Start CellCulture 1. Seed GPCR-expressing cells in a black-walled plate Start->CellCulture DyeLoading 2. Load cells with a calcium-sensitive dye CellCulture->DyeLoading LigandPrep 3. Prepare test compound solutions DyeLoading->LigandPrep Measurement 4. Measure baseline fluorescence, inject compounds, and monitor signal LigandPrep->Measurement Analysis 5. Analyze fluorescence data to determine EC50 values Measurement->Analysis End End Analysis->End

Calcium Mobilization Assay Workflow

HDAC Activity and Chromatin Analysis

3. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the in vivo interaction of proteins, such as acetylated histones, with specific genomic regions.

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.

  • Methodology:

    • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest.

    • Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

    • Washing: Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.

    • DNA Purification: Purify the DNA.

    • Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Assay_Workflow Start Start Crosslinking 1. Cross-link proteins to DNA with formaldehyde in vivo Start->Crosslinking Shearing 2. Lyse cells and shear chromatin (sonication/enzymatic) Crosslinking->Shearing IP 3. Immunoprecipitate with antibody against target protein Shearing->IP Capture 4. Capture immune complexes with protein A/G beads IP->Capture Wash 5. Wash to remove non-specific binding Capture->Wash Elute 6. Elute and reverse cross-links Wash->Elute Purify 7. Purify DNA Elute->Purify Analyze 8. Analyze DNA by qPCR or ChIP-seq Purify->Analyze End End Analyze->End

ChIP Assay Workflow

Conclusion

This compound is a pleiotropic signaling molecule that exerts its effects through a dual mechanism involving both cell surface GPCRs and intracellular HDACs. The activation of GPR41, GPR43, and GPR109A initiates a cascade of downstream signaling events that are critical for metabolic regulation and immune function. Simultaneously, its ability to inhibit HDACs allows for epigenetic reprogramming that influences gene expression related to cell fate and inflammation. A thorough understanding of these receptors and their downstream effects, supported by robust experimental methodologies and quantitative data, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, from inflammatory bowel disease to metabolic disorders and cancer. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of this compound and its signaling pathways.

References

The Divergent Metabolic Fates of Butyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Butyrate (B1204436) Metabolism Across Colonocytes, Cancer Cells, Immune Cells, and Brain Cells

Introduction

Butyric acid, a short-chain fatty acid (SCFA) predominantly produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in cellular metabolism, signaling, and epigenetics. Its metabolic fate is highly cell-type specific, dictating its physiological and pathophysiological effects. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in various cell types, including healthy colonocytes, colorectal cancer cells, immune cells, and brain cells. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of butyrate's multifaceted role in health and disease.

Cellular Uptake and Activation of this compound

The journey of this compound into the cell and its subsequent activation are critical first steps that influence its metabolic channeling.

Transport Mechanisms

Butyrate, existing in both protonated (this compound) and deprotonated (butyrate) forms depending on the pH, traverses the cell membrane via several mechanisms:

  • Passive Diffusion: The protonated, more lipophilic form can passively diffuse across the cell membrane.

  • Carrier-Mediated Transport: The ionized form is predominantly transported by specific carriers, including:

    • Monocarboxylate Transporters (MCTs): MCT1 and MCT4 are key proton-coupled transporters. MCT1 is widely expressed, while MCT4 is often associated with highly glycolytic cells.[1]

    • Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1): This transporter utilizes the sodium gradient to drive butyrate uptake.[2]

The expression and activity of these transporters vary significantly among different cell types, contributing to the differential uptake and subsequent metabolic fates of butyrate.

Activation to Butyryl-CoA

Once inside the cell, this compound must be activated to its metabolically active form, butyryl-CoA. This reaction is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2) in an ATP-dependent manner.

Metabolic Fates of Butyryl-CoA

Butyryl-CoA stands at a metabolic crossroads, with its fate largely determined by the cell's energy status and specific metabolic programming. The two primary pathways are β-oxidation for energy production and its role as a precursor for histone modification.

β-Oxidation: The Energy-Yielding Pathway

In mitochondria, butyryl-CoA undergoes β-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The key enzyme in the first step for short-chain fatty acids is short-chain acyl-CoA dehydrogenase (SCAD) . The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP.

Histone Deacetylase (HDAC) Inhibition: The Epigenetic Role

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[3][4] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. This epigenetic modification underlies many of butyrate's effects on cell proliferation, differentiation, and apoptosis. The IC50 for HDAC inhibition by butyrate is generally in the millimolar range.[3]

Cell-Type Specific Metabolism of this compound

The preference for either β-oxidation or the accumulation of butyrate to inhibit HDACs is a defining feature of its metabolism in different cell types.

Colonocytes: The Primary Consumers

Normal, healthy colonocytes are unique in their profound reliance on butyrate as their primary energy source, accounting for approximately 70% of their energy needs.[5]

  • High Oxidative Capacity: Colonocytes exhibit high rates of butyrate β-oxidation.[6]

  • Low Intracellular Accumulation: Due to its rapid metabolism, intracellular butyrate concentrations remain relatively low, minimizing its HDAC inhibitory effects under normal physiological conditions.

  • Transporter Expression: They express high levels of butyrate transporters like MCT1 and SMCT1 to facilitate efficient uptake from the gut lumen.[7]

Colorectal Cancer Cells: The "Butyrate Paradox"

In contrast to their healthy counterparts, many colorectal cancer cells exhibit a metabolic switch known as the Warburg effect, characterized by a preference for glycolysis even in the presence of oxygen. This profoundly alters their handling of butyrate.

  • Reduced Oxidation: Butyrate oxidation is often impaired in cancer cells, leading to its intracellular accumulation.[6][8] This phenomenon is central to the "butyrate paradox," where butyrate promotes the health of normal colonocytes but inhibits the growth of cancerous ones.[8]

  • Enhanced HDAC Inhibition: The accumulation of intracellular butyrate leads to significant HDAC inhibition, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

  • Variable Sensitivity: The sensitivity of cancer cells to butyrate-induced apoptosis is cell-type specific.[10]

Immune Cells: Modulators of Inflammation

Butyrate exerts potent immunomodulatory effects, influencing the function of various immune cells, including macrophages, T cells, and dendritic cells.

  • Dual Role in Macrophages: Butyrate can have opposing effects on macrophage polarization, promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype.[11][12]

  • T Cell Regulation: Butyrate can influence T cell differentiation and function, for example, by promoting the generation of regulatory T cells (Tregs).[9]

  • Metabolic Reprogramming: The effects of butyrate on immune cells are often linked to both HDAC inhibition and the modulation of cellular metabolism.[13]

Hepatocytes: A Secondary Site of Metabolism

The liver is the primary organ for clearing portal blood, and thus a significant portion of absorbed butyrate that is not utilized by colonocytes is metabolized by hepatocytes.

  • Oxidative Metabolism: Primary hepatocytes can oxidize butyrate for energy.[14]

  • Gluconeogenesis: Butyrate can serve as a substrate for gluconeogenesis in hepatocytes.[15]

  • Differences with HepG2 cells: The commonly used hepatoma cell line, HepG2, exhibits significantly different metabolic properties compared to primary hepatocytes, with lower expression of many drug-metabolizing enzymes.[15][16]

Brain Cells: A Role in Neuroinflammation and Metabolism

Butyrate can cross the blood-brain barrier and has been shown to have neuroprotective effects. Its metabolism in the brain is an active area of research.

  • Astrocyte Metabolism: Astrocytes appear to be the primary site of butyrate metabolism in the brain, favoring it over acetate (B1210297).[17][18]

  • Neuronal Metabolism: Neurons are capable of metabolizing butyrate, but to a much lesser extent than astrocytes, preferring glucose as their primary fuel source.[17]

  • Neuroinflammation: Butyrate can modulate neuroinflammation by affecting microglial activation.[19]

Quantitative Data on Butyrate Metabolism

The following tables summarize available quantitative data on butyrate uptake and its effects on cellular metabolism. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Butyrate Uptake Kinetics in Different Cell Lines

Cell LineCell TypeKm (mM)Vmax (nmol/min/mg protein)Reference
Human Colon LMVNormal Colon14.8 ± 3.654 ± 14[20]

Table 2: IC50 Values for Butyrate-Induced HDAC Inhibition and Cell Viability

Cell LineCell TypeParameterIC50 (mM)Time (h)Reference
MDA-MB-468Triple Negative Breast CancerCell Viability3.172[10]
GeneralNot specifiedHDAC Inhibition0.80Not specified[3]

Note: IC50 values are highly dependent on the specific assay conditions and cell line.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of this compound metabolism.

Radiolabeled Butyrate Uptake Assay

This protocol is a general guideline for measuring the uptake of radiolabeled this compound (e.g., [³H]-butyrate or [¹⁴C]-butyrate) in adherent cells.

Materials:

  • Adherent cells cultured in 24- or 96-well plates

  • Radiolabeled this compound (e.g., [³H]-butyrate or [¹⁴C]-butyrate)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Cold stop solution (e.g., ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

  • Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer. Add fresh assay buffer and pre-incubate the plate at 37°C for 30 minutes.

  • Initiation of Uptake: To initiate the uptake, add the assay buffer containing the desired concentration of radiolabeled this compound and any test compounds.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold stop solution.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

Seahorse XF Assay for Short-Chain Fatty Acid Oxidation

This protocol provides a framework for using the Agilent Seahorse XF Analyzer to measure the oxidation of butyrate. This is adapted from protocols for long-chain fatty acid oxidation and requires optimization for short-chain fatty acids.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

  • Seahorse XF Calibrant

  • Assay Medium: XF DMEM or XF RPMI medium, supplemented with L-glutamine and pyruvate (B1213749) as needed. The medium should be bicarbonate-free for the assay.

  • Butyrate solution (prepared in assay medium)

  • Inhibitors:

    • Etomoxir (CPT1 inhibitor, as a control to ensure oxidation is not from contaminating long-chain fatty acids)

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (mitochondrial uncoupler)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C with Seahorse XF Calibrant.

  • Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and allow them to adhere overnight.

  • Assay Medium Exchange: On the day of the assay, remove the growth medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium containing the desired substrates (e.g., low glucose, with or without butyrate).

  • Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Compound Loading: Load the injector ports of the sensor cartridge with the desired compounds (e.g., Port A: Butyrate, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Assay Execution: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time before and after each injection.

  • Data Analysis: Analyze the changes in OCR to determine the basal respiration on butyrate, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of pathways and experimental designs is crucial for a comprehensive understanding.

Metabolic Fates of this compound

Butyrate_Metabolism Butyrate_ext This compound (Extracellular) Butyrate_int This compound (Intracellular) Butyrate_ext->Butyrate_int MCT/SMCT Butyryl_CoA Butyryl-CoA Butyrate_int->Butyryl_CoA ACSS2 HDACs HDACs Butyrate_int->HDACs Inhibition Beta_Oxidation β-Oxidation Butyryl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy (ATP) Beta_Oxidation->Acetyl_CoA Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plate Pre_incubate Wash & Pre-incubate with Assay Buffer Seed_Cells->Pre_incubate Add_Radiolabel Add [¹⁴C]-Butyrate +/- Inhibitors Pre_incubate->Add_Radiolabel Incubate Incubate at 37°C (Time Course) Add_Radiolabel->Incubate Stop_Uptake Stop with Ice-cold Buffer & Wash Incubate->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Scintillation_Count Scintillation Counting Lyse_Cells->Scintillation_Count Protein_Assay Protein Assay (Normalization) Lyse_Cells->Protein_Assay Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Hydrate_Cartridge Hydrate Sensor Cartridge Seed_Cells Seed Cells in XF Plate Medium_Exchange Exchange to Assay Medium Seed_Cells->Medium_Exchange Load_Compounds Load Injector Ports (Butyrate, Inhibitors) Medium_Exchange->Load_Compounds Calibrate Calibrate Analyzer Load_Compounds->Calibrate Run_Assay Run Assay & Measure OCR/ECAR Calibrate->Run_Assay Analyze_OCR Analyze OCR Changes to Determine Metabolic Parameters Run_Assay->Analyze_OCR

References

The Pivotal Role of Butyric Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid (SCFA) predominantly produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical signaling molecule and a key modulator of cellular metabolism.[1][2] Historically recognized as the primary energy source for colonocytes, recent research has unveiled its multifaceted functions extending beyond gut health, implicating it in the regulation of glucose homeostasis, lipid metabolism, mitochondrial function, and cellular proliferation and differentiation.[1][3][4] This technical guide provides an in-depth exploration of the novel functions of this compound in cellular metabolism, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for its investigation.

This compound exerts its pleiotropic effects through two primary mechanisms: as an energy substrate and as a signaling molecule.[1] In its signaling capacity, it functions as a potent inhibitor of histone deacetylases (HDACs) and as a ligand for a class of G-protein coupled receptors (GPCRs), notably GPR41, GPR43, and GPR109a.[4][5] These interactions trigger a cascade of downstream events that profoundly influence cellular metabolism and gene expression.

Signaling Pathways of this compound in Cellular Metabolism

The metabolic influence of this compound is orchestrated through complex signaling networks. Its ability to inhibit HDACs leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in various metabolic pathways.[6] Concurrently, its activation of GPCRs initiates intracellular signaling cascades that further fine-tune metabolic processes.

Histone Deacetylase (HDAC) Inhibition and Regulation of Gene Expression

This compound's role as an HDAC inhibitor is central to its function in regulating cellular metabolism.[6] By inhibiting the removal of acetyl groups from histone proteins, this compound promotes a more open chromatin structure, facilitating the transcription of genes that can influence metabolic pathways, cell cycle, and apoptosis.[6][7]

In colorectal cancer cells with mutations in the Wnt/β-catenin pathway, this compound has been shown to hyperactivate Wnt signaling, an effect linked to the induction of apoptosis.[2][6] This hyperactivation is mediated by an increase in dephosphorylated β-catenin.[8] The interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP) is crucial in this process.[6][9]

Butyrate_Wnt_Pathway Butyrate's Influence on Wnt/β-catenin Signaling Butyrate (B1204436) This compound HDAC HDAC Butyrate->HDAC BetaCatenin β-catenin (dephosphorylated) Butyrate->BetaCatenin increases HistoneAcetylation Histone Hyperacetylation HDAC->HistoneAcetylation prevents deacetylation Wnt_Genes Wnt Target Gene Expression HistoneAcetylation->Wnt_Genes activates Apoptosis Apoptosis Wnt_Genes->Apoptosis leads to CBP CBP BetaCatenin->CBP associates with CBP->Wnt_Genes co-activates

Caption: Butyrate inhibits HDAC, leading to increased β-catenin and Wnt target gene expression, ultimately inducing apoptosis in certain cancer cells.

This compound-mediated HDAC inhibition directly influences the expression of genes central to metabolism. For instance, it can upregulate the expression of genes involved in fatty acid oxidation and the electron transport chain, thereby enhancing cellular energy production.[10] Conversely, it can downregulate genes associated with cell proliferation.[11]

G-Protein Coupled Receptor (GPCR) Activation

This compound serves as a ligand for several GPCRs, including GPR41 and GPR43, initiating signaling cascades that impact cellular metabolism.[5]

The activation of GPR41 by butyrate can trigger the extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) signaling pathways.[3][12] This cascade plays a significant role in regulating lipid metabolism by inhibiting lipid synthesis and promoting lipolysis.[12][13]

Butyrate_GPR41_Pathway Butyrate's Regulation of Lipid Metabolism via GPR41-ERK-AMPK Butyrate This compound GPR41 GPR41 Butyrate->GPR41 activates ERK ERK (phosphorylated) GPR41->ERK activates AMPK AMPK (phosphorylated) ERK->AMPK activates LipidSynthesis Lipid Synthesis (e.g., FAS, ADD1) AMPK->LipidSynthesis inhibits Lipolysis Lipolysis (e.g., HSL, CPT1) AMPK->Lipolysis promotes

Caption: Butyrate activates the GPR41-ERK-AMPK pathway, leading to the inhibition of lipid synthesis and promotion of lipolysis.

Anti-inflammatory Effects via NF-κB Inhibition

This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][12] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.[12][14]

Butyrate_NFkB_Pathway Butyrate's Anti-inflammatory Effect via NF-κB Inhibition Butyrate This compound IkB_alpha IκBα (phosphorylated) Butyrate->IkB_alpha inhibits degradation LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IkB_alpha induces degradation of NFkB NF-κB IkB_alpha->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation promotes

Caption: Butyrate inhibits the NF-κB pathway by preventing IκBα degradation, thereby reducing the expression of pro-inflammatory genes.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on key metabolic parameters.

Table 1: Effect of Butyrate on Lipid Metabolism in Mice
ParameterControl (High-Fat Diet)Butyrate Treatment (High-Fat Diet)Fold Change / % ChangeReference
Serum Triglycerides (mg/dL)~150~75~50% decrease[8]
Total Cholesterol (mg/dL)~250~180~28% decrease[8]
LDL-C (mg/dL)~180~100~44% decrease[8]
HDL-C (mg/dL)~50~60~20% increase[8]
Table 2: Effect of Butyrate on Glucose Metabolism in Mice
ParameterControl (High-Fat Diet)Butyrate Treatment (High-Fat Diet)Fold Change / % ChangeReference
Fasting Blood Glucose (mg/dL)~160~110~31% decrease[10]
Fasting Insulin (ng/mL)~2.0~1.0~50% decrease[10]
Glucose Oxidation (µmol/h/mg protein)0.0270.060~2.2-fold increase
Butyrate Oxidation (µmol/h/mg protein)0.4060.177~56% decrease (in colitis model)
Table 3: Effect of Butyrate on Mitochondrial Respiration
Parameter (Oxygen Consumption Rate)ControlButyrate TreatmentFold Change / % ChangeReference
Basal Respiration (pmol/min)No significant changeNo significant change-[15]
Maximal Respiration (pmol/min)~100~500~5-fold increase[15]
ATP Production (pmol/min)No significant changeNo significant change-[15]
Spare Respiratory Capacity~50~235~4.7-fold increase[15]
Table 4: Effect of Butyrate on Gene Expression in Colonic Mucosa
GenePathwayFold Change (Butyrate vs. Control)Reference
NDUFA3Electron Transport Chain (Complex I)Upregulated[10]
NDUFV1Electron Transport Chain (Complex I)Upregulated[10]
SDHDElectron Transport Chain (Complex II)Upregulated[10]
HMGCS2Butyrate MetabolismUpregulated[16]
ACSM3Butyrate MetabolismUpregulated[16]
EHHADHButyrate MetabolismDownregulated[16]
BDH2Butyrate MetabolismDownregulated[16]
Table 5: Effect of Butyrate on Cytokine Production in vitro
CytokineStimulated ControlButyrate Treatment (≥0.25 mM)% InhibitionReference
TNF-αHighSignificantly DecreasedNot specified[17]
IFN-γHighNearly Abolished>90%[17]
IL-12HighNearly Abolished>90%[17]
IL-5HighSignificantly DecreasedNot specified[17]
IL-10HighSignificantly DecreasedNot specified[17]
IL-13HighNearly Abolished>90%[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Treatment of Cancer Cells with Sodium Butyrate and Apoptosis Assay

Objective: To assess the effect of sodium butyrate on the proliferation and apoptosis of HCT116 human colon cancer cells.

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Sodium Butyrate (NaB)

  • 96-well plates and 6-well plates

  • MTT assay kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • For proliferation assay: Seed 5 x 10³ cells per well in a 96-well plate.

    • For apoptosis assay: Seed 2 x 10⁵ cells per well in a 6-well plate.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of NaB (e.g., 0, 1, 2, 5, 10 mM) for 24, 48, and 72 hours.

  • Proliferation Assay (MTT):

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Apoptosis Assay (Flow Cytometry):

    • After treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.[1][18]

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To determine the effect of butyrate on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A

  • Cells of interest (e.g., primary cells, cell lines)

  • Sodium Butyrate

Procedure:

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Butyrate Treatment: Treat cells with the desired concentration of sodium butyrate for the specified duration (e.g., 24 hours).

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Prepare Injection Ports: Load the injection ports of the sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration (basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity).[15][19][20]

Caption: Workflow for assessing mitochondrial respiration in butyrate-treated cells using the Seahorse XF Analyzer.

Protocol 3: Quantification of Cytokine Levels in Cell Culture Supernatants

Objective: To measure the effect of butyrate on the production of pro- and anti-inflammatory cytokines by immune cells in vitro.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Sodium Butyrate

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

  • 96-well ELISA plates

Procedure:

  • Cell Culture and Seeding: Culture immune cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at an appropriate density in a 96-well plate.

  • Treatment:

    • Pre-treat cells with various concentrations of sodium butyrate (e.g., 0.1, 0.5, 1 mM) for a specified time (e.g., 2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate for a further 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA:

    • Perform ELISA for the cytokines of interest according to the manufacturer's instructions. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a pleiotropic molecule with profound effects on cellular metabolism that extend far beyond its role as an energy source for colonocytes. Its ability to act as an HDAC inhibitor and a ligand for GPCRs allows it to modulate a wide array of signaling pathways, influencing gene expression, lipid and glucose metabolism, mitochondrial function, and inflammatory responses. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this remarkable short-chain fatty acid. A deeper understanding of the novel functions of this compound in cellular metabolism will undoubtedly pave the way for innovative strategies to prevent and treat a range of metabolic and inflammatory diseases.

References

The Role of Butyric Acid in Gut-Brain Axis Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a bidirectional communication network that links the central nervous system (CNS) with the gastrointestinal tract. This intricate relationship is modulated by a variety of factors, including the gut microbiota and its metabolites. Among these metabolites, the short-chain fatty acid (SCFA) butyric acid has emerged as a key signaling molecule with profound effects on brain health and function.[1][2] Produced by the microbial fermentation of dietary fibers in the colon, butyrate (B1204436) traverses the gut-brain axis through multiple pathways, influencing neuroinflammation, blood-brain barrier integrity, and neurotransmitter systems.[1][3][4] This technical guide provides an in-depth exploration of the communication pathways modulated by this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its role.

Core Mechanisms of this compound in the Gut-Brain Axis

This compound exerts its pleiotropic effects on the gut-brain axis through three primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of genes involved in neuroinflammation, neuroprotection, and synaptic plasticity.[1] This mechanism is central to many of butyrate's neuroprotective effects.

  • G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[3] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons. Activation of these receptors by butyrate triggers downstream signaling cascades that influence immune responses, hormone secretion, and neuronal activity.

  • Energy Metabolism: Butyrate serves as a primary energy source for colonocytes, the epithelial cells lining the colon. It can also cross the blood-brain barrier and be utilized by the brain as an alternative energy substrate, particularly under conditions of glucose hypometabolism, which is implicated in several neurodegenerative diseases.

Quantitative Effects of this compound on Gut-Brain Axis Components

The following tables summarize the quantitative effects of this compound on key components of the gut-brain axis, as reported in various preclinical and clinical studies.

Table 1: Effects of this compound on Inflammatory Cytokines

CytokineModel SystemButyrate TreatmentChange in Cytokine LevelReference
TNF-α Lipopolysaccharide (LPS)-stimulated THP-1 cells1 mM sodium butyrateEnhanced production[7]
Ethanol-induced gastric ulcer mouse model400 mg/kg butyrateReduced[8]
Human intestinal epithelial cellsIn vitro treatmentDown-regulated gene expression[9]
IL-1β Lipopolysaccharide (LPS)-stimulated THP-1 cells1 mM sodium butyrateEnhanced production[7]
Ethanol-induced gastric ulcer mouse model400 mg/kg butyrateReduced[8]
IL-6 Lipopolysaccharide (LPS)-stimulated THP-1 cells1 mM sodium butyrateEnhanced production[7]
Ethanol-induced gastric ulcer mouse model400 mg/kg butyrateReduced[8]
Human intestinal epithelial cellsIn vitro treatmentDown-regulated gene expression[9]
IL-10 Human intervention study with trans-galactooligosaccharidesIncreased butyrate productionSignificant increase in serum levels[10]

Table 2: Effects of this compound on Neurotransmitter Levels

NeurotransmitterModel SystemButyrate TreatmentChange in Neurotransmitter LevelReference
Dopamine Rat model40 mM butyrate solution for 10 daysIncreased urinary excretion of HVA (metabolite)[11]
MPTP-induced Parkinson's disease mouse modelSodium butyrateIncreased striatal levels[12]
Serotonin Rat model40 mM butyrate solution for 10 daysIncreased duodenal tissue levels, decreased in ileum and colon[11]
MPTP-induced Parkinson's disease mouse modelSodium butyrateIncreased striatal levels[12]

Table 3: Effects of this compound on Blood-Brain Barrier Tight Junction Proteins

Tight Junction ProteinModel SystemButyrate TreatmentChange in Protein ExpressionReference
Claudin-1 Caco-2 cell monolayers2 mmol/L butyrate for 72hNo significant change[13]
Human colonic biopsies25 mM butyrateDecreased expression[14]
cdx2-IEC monolayerSodium butyrateIncreased expression[15]
Claudin-2 Caco-2 cells stimulated with TNF-α/IFN-γButyrateAttenuated upregulation[16]
Occludin Caco-2 cell monolayers2 mmol/L butyrate for 72hNo significant change[13]
Human colonic biopsies5 mM and 25 mM butyrateNo significant change[14]
ZO-1 Caco-2 cell monolayers2 mmol/L butyrate for 72hNo significant change[13]
Human colonic biopsies5 mM and 25 mM butyrateNo significant change[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the gut-brain axis.

Protocol 1: In Vivo Assessment of Blood-Brain Barrier Integrity using Evans Blue Dye Extravasation

This protocol details the steps for determining blood-brain barrier (BBB) permeability in rodents using Evans Blue (EB) dye.[5][6][17][18]

Materials:

  • 2% (w/v) Evans Blue dye solution in sterile saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps)

  • Perfusion pump and tubing

  • Normal saline

  • 50% Trichloroacetic acid (TCA)

  • Ethanol

  • Fluorometer

Procedure:

  • Animal Preparation: Anesthetize the rodent and record its weight.

  • Dye Injection: Inject the 2% Evans Blue dye solution intravenously (e.g., via the tail vein or femoral vein) at a dose of 4 mL/kg.[19]

  • Circulation Time: Allow the dye to circulate for a specified period, typically 1 hour.

  • Perfusion: Re-anesthetize the animal and open the thoracic cavity to expose the heart. Insert a perfusion needle into the left ventricle and make an incision in the right atrium. Perfuse the animal with normal saline until the fluid running from the right atrium is clear of blood.

  • Brain Extraction: Decapitate the animal and carefully dissect the brain. The brain region of interest can be isolated.

  • Dye Extraction: Weigh the brain tissue and homogenize it in 50% TCA. Centrifuge the homogenate to pellet the tissue debris.

  • Quantification: Collect the supernatant and measure the fluorescence of Evans Blue using a fluorometer with an excitation wavelength of 620 nm and an emission wavelength of 680 nm.[19]

  • Data Analysis: Quantify the amount of extravasated dye by comparing the fluorescence readings to a standard curve of known Evans Blue concentrations. Results are typically expressed as µg of EB dye per gram of brain tissue.

Protocol 2: Quantification of this compound in Cerebrospinal Fluid (CSF) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of short-chain fatty acids, including this compound, in CSF using GC-MS.[20][21][22][23]

Materials:

  • Cerebrospinal fluid (CSF) sample

  • Internal standard (e.g., deuterated this compound)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Organic solvent (e.g., methanol (B129727), ethyl acetate)

  • GC-MS system with a suitable column (e.g., high-polarity polyethylene (B3416737) glycol type)

Procedure:

  • Sample Preparation: Thaw the CSF sample on ice. Add a known amount of the internal standard to the sample.

  • Deproteinization (if necessary): Add an organic solvent like methanol to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.

  • Derivatization: Add the derivatization agent (e.g., MTBSTFA) to the supernatant. Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for the chemical modification of this compound, which enhances its volatility and detection by GC-MS.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the column.

    • The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass-to-charge ratio.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Protocol 3: Colorimetric Histone Deacetylase (HDAC) Activity Assay

This protocol describes a common colorimetric method for measuring HDAC activity in cell or tissue extracts, often used to assess the inhibitory effect of compounds like butyrate.[1][2][24][25][26]

Materials:

  • Nuclear or cell lysate sample

  • HDAC Assay Buffer

  • HDAC Colorimetric Substrate (containing an acetylated lysine)

  • Developer solution

  • HDAC inhibitor (e.g., Trichostatin A) for negative control

  • HeLa nuclear extract (or other positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Sample Preparation: Prepare nuclear or whole-cell extracts from cells or tissues of interest. Determine the protein concentration of the extracts.

  • Assay Setup: In a 96-well plate, add the sample (e.g., 50-200 µg of protein extract) to each well. Include wells for a background reading (buffer only), a positive control (e.g., HeLa nuclear extract), and a negative control (sample with an HDAC inhibitor).

  • Reaction Initiation: Add the HDAC Assay Buffer to each well, followed by the HDAC Colorimetric Substrate. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) to allow the HDAC enzymes in the sample to deacetylate the substrate.

  • Development: Stop the reaction by adding the Developer solution. This solution reacts with the deacetylated substrate to produce a colored product. Incubate the plate at 37°C for 30 minutes.

  • Measurement: Read the absorbance of each well at 400 or 405 nm using a microplate reader.

  • Data Analysis: The HDAC activity is inversely proportional to the amount of remaining acetylated substrate. Calculate the HDAC activity by subtracting the background absorbance from the sample absorbance. The activity can be expressed as the change in optical density per microgram of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's role in the gut-brain axis.

Butyrate_Signaling_Pathways cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_brain Brain Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Butyrate_gut This compound Gut Microbiota->Butyrate_gut Butyrate_circ This compound Butyrate_gut->Butyrate_circ Absorption Butyrate_brain This compound Butyrate_circ->Butyrate_brain Crosses BBB HDACs Histone Deacetylases Butyrate_brain->HDACs Inhibition GPCRs GPR41, GPR43, GPR109a Butyrate_brain->GPCRs Activation Gene_Expression Altered Gene Expression HDACs->Gene_Expression Neuroinflammation ↓ Neuroinflammation GPCRs->Neuroinflammation Gene_Expression->Neuroinflammation BBB_Integrity ↑ BBB Integrity Gene_Expression->BBB_Integrity Neurotransmitters Modulation of Neurotransmitters Gene_Expression->Neurotransmitters

This compound's journey from the gut to the brain and its primary signaling pathways.

BBB_Integrity_Workflow Start Start Animal_Model Rodent Model (e.g., mouse, rat) Start->Animal_Model Butyrate_Admin Administer Butyrate or Vehicle Animal_Model->Butyrate_Admin EB_Injection Inject Evans Blue Dye (i.v.) Butyrate_Admin->EB_Injection Circulation Allow Dye to Circulate (1 hr) EB_Injection->Circulation Perfusion Perfuse with Saline Circulation->Perfusion Brain_Extraction Extract Brain Perfusion->Brain_Extraction Homogenization Homogenize in TCA Brain_Extraction->Homogenization Quantification Measure Fluorescence (Ex: 620nm, Em: 680nm) Homogenization->Quantification Analysis Calculate Dye Extravasation Quantification->Analysis End End Analysis->End

Experimental workflow for assessing blood-brain barrier integrity using Evans Blue.

HDAC_Activity_Workflow Start Start Sample_Prep Prepare Cell/Tissue Lysate Start->Sample_Prep Protein_Quant Quantify Protein Concentration Sample_Prep->Protein_Quant Assay_Plate Plate Lysate, Controls (Positive, Negative, Background) Protein_Quant->Assay_Plate Add_Reagents Add HDAC Assay Buffer and Substrate Assay_Plate->Add_Reagents Incubate_37 Incubate at 37°C Add_Reagents->Incubate_37 Add_Developer Add Developer Solution Incubate_37->Add_Developer Incubate_37_2 Incubate at 37°C Add_Developer->Incubate_37_2 Read_Absorbance Read Absorbance (400-405 nm) Incubate_37_2->Read_Absorbance Calculate_Activity Calculate HDAC Activity Read_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for a colorimetric histone deacetylase (HDAC) activity assay.

Challenges and Future Directions in Butyrate Research

Despite the promising preclinical data, the translation of butyrate-based therapies for neurological disorders faces several challenges.

  • Dosage and Delivery: Determining the optimal therapeutic dose of butyrate in humans is challenging. Direct oral administration of butyrate is often limited by its unpleasant taste and rapid absorption in the upper gastrointestinal tract.[27] Strategies to enhance colonic delivery, such as encapsulation or the use of pro-drugs, are being explored.[28]

  • Clinical Trial Design: Rigorous, large-scale clinical trials are needed to validate the efficacy of butyrate in various neurological conditions.[11][29] These trials should incorporate robust biomarkers to assess target engagement and treatment response.

  • Individual Variability: The composition of the gut microbiota and an individual's diet can significantly influence endogenous butyrate production. This variability may impact the response to exogenous butyrate supplementation and needs to be considered in clinical study design.

Future research should focus on developing novel delivery systems for butyrate, identifying patient populations most likely to benefit from butyrate therapy, and elucidating the long-term safety and efficacy of butyrate supplementation in the context of brain health.

Conclusion

This compound is a critical mediator of gut-brain communication with multifaceted effects on neuronal function and health. Its ability to inhibit HDACs, activate GPCRs, and serve as an energy substrate provides a strong rationale for its therapeutic potential in a range of neurological and psychiatric disorders. While challenges remain in translating preclinical findings to the clinic, ongoing research into dosage, delivery, and personalized approaches holds promise for harnessing the neuroprotective properties of this key gut microbial metabolite. This technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the intricate role of this compound in the gut-brain axis and to advance the development of novel therapeutic strategies for brain disorders.

References

A Technical Guide to the Discovery and Characterization of Novel Butyrate-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, and characterization of novel butyrate-producing bacterial strains. Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a critical mediator of gut health.[1][2] It serves as the primary energy source for colonocytes, enhances the intestinal barrier, and exhibits potent anti-inflammatory and immunomodulatory properties.[2][3] Consequently, the identification of novel and efficient butyrate-producing bacteria is a key objective for the development of next-generation probiotics and live biotherapeutic products.

This document outlines the complete experimental workflow, provides detailed protocols for key assays, presents quantitative data in a structured format, and visualizes complex biological pathways and processes.

Overall Discovery and Characterization Workflow

The process of discovering novel butyrate-producing bacteria is a multi-step approach that begins with sample collection and culminates in functional and genomic characterization. It integrates classical microbiology techniques with modern molecular and analytical methods.

Discovery_Workflow cluster_0 Isolation Phase cluster_1 Identification & Quantification cluster_2 Functional Characterization A Fecal Sample Collection B Anaerobic Culturing (Selective/Enrichment Media) A->B C Colony Isolation (Single Colony Picking) B->C D Bacterial Identification (16S rRNA Sequencing) C->D E Butyrate Quantification (Gas Chromatography) C->E F Identify Butyrate Synthesis Genes (qPCR / Genome Sequencing) D->F E->F G Phenotypic & Safety Assays F->G H Lead Strain Selection G->H

Caption: High-level workflow for isolating and characterizing novel butyrate-producing bacteria.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the critical steps in the discovery pipeline.

Protocol: Anaerobic Cultivation and Isolation

This protocol is designed to cultivate and isolate strict anaerobes from fecal samples, with a focus on selecting for butyrate producers.

  • Media Preparation (Yeast Extract-Casitone-Fatty Acid Medium - YCFA):

    • Prepare the basal medium containing casitone, yeast extract, and mineral salts. A common approach is to use a Yeast extract–Casitone–Fatty Acid (YCFA) medium.[4]

    • Autoclave the basal medium. Once cooled to approximately 50°C, transfer it into an anaerobic chamber.

    • Separately prepare and filter-sterilize a vitamin solution, a short-chain fatty acid solution (including acetate, propionate, and isobutyrate, which some butyrate producers require for growth), and a reducing agent solution (e.g., 1% w/v cysteine).[4][5] Add these to the basal medium.

    • For selective isolation, supplement the medium with a specific substrate known to be fermented into butyrate, such as lactate (B86563) or resistant starch.[6][7]

  • Sample Processing and Inoculation:

    • Within 3 hours of collection, transfer approximately 1 gram of fecal sample into an anaerobic chamber.[8]

    • Homogenize the sample in an anaerobic phosphate (B84403) buffer or a suitable transport solution containing a reducing agent like sodium thioglycolate.[8][9]

    • Perform a 10-fold serial dilution of the fecal slurry (e.g., from 10⁻² to 10⁻⁸) using the anaerobic buffer.[9]

  • Plating and Incubation:

    • Spread-plate 0.1 mL of the higher dilutions (e.g., 10⁻⁶ to 10⁻⁸) onto pre-reduced YCFA agar (B569324) plates.[6]

    • Incubate the plates under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.[6]

  • Colony Selection and Purification:

    • From plates showing distinct colonies, pick individual colonies with unique morphologies using a sterile inoculating loop.

    • Streak each selected colony onto a fresh YCFA agar plate to ensure purity.

    • Repeat the incubation process. A pure isolate is obtained when all colonies on the plate exhibit uniform morphology.[6]

    • Inoculate purified colonies into liquid YCFA broth for subsequent analysis.

Protocol: Bacterial Identification via 16S rRNA Gene Sequencing

16S rRNA gene sequencing is the gold standard for accurate bacterial identification, especially for slow-growing or difficult-to-culture organisms.[10][11]

  • Genomic DNA Extraction:

    • Pellet bacteria from a 1-2 mL liquid culture by centrifugation.

    • Extract total genomic DNA using a commercial kit with a bead-beating step to ensure efficient lysis of Gram-positive bacteria.[12]

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal primers targeting conserved regions, such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').[13]

    • Perform PCR in a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified amplicon using Sanger or Next-Generation Sequencing (NGS) methods.[14]

    • Compare the resulting sequence to curated databases like Greengenes, SILVA, or the National Center for Biotechnology Information (NCBI) database using the BLAST tool to determine the closest known relatives and assign a putative taxonomic identification.[15]

Protocol: Quantification of Butyrate by Gas Chromatography (GC)

GC is the most common and robust method for quantifying SCFAs due to their volatile nature.[1] A flame ionization detector (FID) is widely used for this purpose.[1][16]

  • Sample Preparation:

    • Centrifuge the bacterial culture (e.g., 48-hour growth in YCFA broth) to pellet the cells.

    • Carefully transfer the supernatant to a new microcentrifuge tube.[17]

    • Acidify the supernatant to a pH < 3.0 using a strong acid (e.g., hydrochloric or phosphoric acid). This protonates the SCFAs, making them more volatile.[16][17]

    • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid or isocaproic acid) to each sample to correct for variations in extraction and injection.[17]

    • Extract the SCFAs from the acidified aqueous sample into an organic solvent like diethyl ether, followed by centrifugation to separate the phases.

  • GC-FID Analysis:

    • Inject 1 µL of the organic phase into the GC-FID system.

    • Use a suitable capillary column (e.g., a polyethylene (B3416737) glycol column like BP20) designed for SCFA separation.[18]

    • Run a temperature program that allows for the separation of individual SCFAs based on their boiling points.[18]

    • Helium is typically used as the carrier gas.[18]

  • Data Analysis:

    • Identify SCFA peaks in the chromatogram based on their retention times compared to analytical standards.[1]

    • Quantify the concentration of each SCFA by integrating the area under its corresponding peak and comparing it to a standard curve generated with known concentrations of acetate, propionate, and butyrate. The internal standard is used to normalize the peak areas.[1][18]

Protocol: Quantification of Butyrate Synthesis Gene Abundance

The key terminal step in the primary butyrate synthesis pathway is catalyzed by butyryl-CoA:acetate CoA-transferase, encoded by the but gene.[19][20] Quantifying this gene provides a measure of the genetic potential for butyrate production.

  • Primer Design:

    • Design degenerate primers that target conserved regions of the but gene from a wide range of known butyrate-producing bacteria (e.g., from Faecalibacterium, Roseburia, and Eubacterium species).[19]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing template DNA (from the bacterial isolate), the designed primers, and a SYBR Green-based master mix.

    • Run the reaction on a real-time PCR instrument. The amplification of the target gene is monitored in real-time by measuring the fluorescence of the intercalating dye.

  • Data Analysis:

    • Determine the copy number of the but gene by comparing the cycle threshold (Ct) value to a standard curve generated from a plasmid containing a known copy number of the target gene.

    • Results can be expressed as gene copy number per ng of total DNA or normalized to the copy number of a universal single-copy gene like rpoB or the 16S rRNA gene to estimate the relative abundance.[19]

Data Presentation

Quantitative data should be summarized for clear comparison and evaluation of candidate strains.

Table 1: Butyrate and Other SCFA Production by Novel Bacterial Isolates (Illustrative Data)

Isolate ID Putative Identification (Closest Match) Butyrate (mM) Acetate (mM) Propionate (mM) Lactate (mM)
HFC-021 Faecalibacterium prausnitzii 35.2 ± 4.1 12.5 ± 1.8 < 1.0 < 0.5
HFC-045 Anaerostipes caccae[6] 28.9 ± 3.5 5.4 ± 0.9 < 1.0 2.1 ± 0.4
SW-LB01 Megasphaera sp.[7] 12.1 ± 1.5 Consumed 4.1 ± 0.6 Consumed

| MUC-007 | Clostridium sp. (Cluster XIVa)[13] | 15.5 ± 2.3 | 20.1 ± 2.9 | 3.5 ± 0.5 | < 0.5 |

Data are presented as mean ± standard deviation from triplicate cultures after 48h incubation. Concentrations are illustrative and based on reported values in the literature.

Table 2: Relative Abundance of Butyryl-CoA:acetate CoA-transferase Gene in Different Human Cohorts

Cohort Gene Copies (per 10⁶ total bacteria) Key Bacterial Groups Reference
Healthy Omnivores 1.8 x 10⁵ Roseburia/E. rectale group, F. prausnitzii [21][22]
Vegetarians 2.5 x 10⁵ Roseburia/E. rectale group, Clostridium cluster XIVa [21][22]

| Elderly | 1.1 x 10⁵ | Lower abundance of Clostridium clusters IV and XIVa |[21][22] |

This table summarizes findings on the genetic potential for butyrate synthesis across different dietary and age groups.

Key Butyrate Signaling Pathways

Butyrate exerts its beneficial effects on the host through two primary mechanisms: as a potent inhibitor of histone deacetylases (HDACs) and as a signaling molecule for G-protein coupled receptors (GPCRs).[2]

HDAC Inhibition Pathway

By inhibiting HDACs, butyrate alters gene expression, leading to anti-proliferative and anti-inflammatory effects. This is a key mechanism in preventing colorectal cancer and reducing gut inflammation.[2][23]

HDAC_Inhibition cluster_0 Gene Expression Changes cluster_1 Cellular Outcomes Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histone Acetylation (Hyperacetylation) HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Structure Histones->Chromatin P21 p21/CDKN1A (Upregulation) Chromatin->P21 Alters Transcription Cyclins Cyclins (Downregulation) Chromatin->Cyclins Alters Transcription BCL2 Bcl-2 (Downregulation) Chromatin->BCL2 Alters Transcription NFkB NF-κB Pathway Inhibition Chromatin->NFkB Alters Transcription CellCycle Cell Cycle Arrest P21->CellCycle Cyclins->CellCycle Apoptosis Apoptosis of Cancer Cells BCL2->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Butyrate's role as an HDAC inhibitor leading to beneficial cellular outcomes.

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate activates specific GPCRs, such as GPR43 and GPR109A, on the surface of intestinal epithelial and immune cells.[2] This signaling cascade is crucial for modulating immune responses and enhancing intestinal barrier integrity.[24][25]

GPCR_Signaling cluster_epithelial Intestinal Epithelial Cell cluster_immune Immune Cell (e.g., Macrophage, Dendritic Cell) Butyrate Butyrate GPR43_E GPR43 Butyrate->GPR43_E Binds GPR109A GPR109A Butyrate->GPR109A Binds AMPK AMPK Activation GPR43_E->AMPK Barrier Tight Junction Assembly (Barrier Enhancement) AMPK->Barrier NLRP3 NLRP3 Inflammasome Activation GPR109A->NLRP3 IL18 IL-18 Secretion NLRP3->IL18 Treg Regulatory T-Cell (Treg) Differentiation NLRP3->Treg IL10 IL-10 Production Treg->IL10

Caption: Butyrate signaling through GPCRs to enhance barrier function and modulate immunity.

References

Exploratory Studies on Butyric Acid in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. It is characterized by the activation of glial cells, such as microglia and astrocytes, which release pro-inflammatory cytokines, reactive oxygen species (ROS), and other inflammatory mediators that contribute to neuronal damage and cognitive decline[2]. In recent years, the gut-brain axis has emerged as a crucial regulator of neurological health, with gut microbiota-derived metabolites gaining significant attention for their therapeutic potential[1][3]. Among these, butyric acid (also referred to as butyrate), a four-carbon short-chain fatty acid (SCFA), has been identified as a key molecule with potent anti-inflammatory and neuroprotective properties[2][4][5].

Produced by the bacterial fermentation of dietary fibers in the colon, butyrate (B1204436) can cross the blood-brain barrier and exert its effects directly within the central nervous system (CNS)[1][6][7]. Exploratory studies have revealed that butyrate modulates neuroinflammation through multiple mechanisms, including the inhibition of histone deacetylases (HDACs), suppression of pro-inflammatory signaling pathways like NF-κB, activation of G-protein coupled receptors (GPCRs), and inhibition of the NLRP3 inflammasome[2][3][8][9]. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative findings from key exploratory studies on this compound in neuroinflammation.

Core Mechanisms of this compound in Neuroinflammation

Butyrate's neuroprotective effects are multifaceted, targeting several key inflammatory pathways within the CNS.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is its function as an HDAC inhibitor[2][4][5][10]. By inhibiting HDACs, butyrate increases the acetylation of histones (e.g., H3K9ac) and other proteins, leading to changes in chromatin structure and gene expression[2][9]. This epigenetic modulation can shift the balance from a pro-inflammatory to an anti-inflammatory state in microglia. In vitro and in vivo studies have shown that butyrate treatment alters the enrichment of H3K9ac at the promoters of inflammatory genes, leading to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines such as IL-10[9][11].

HDAC_Inhibition Butyrate's Anti-inflammatory Action via HDAC Inhibition Butyrate This compound HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histone Increased Histone Acetylation (H3K9ac) HDAC->Histone Deacetylates GeneExp Altered Gene Expression Histone->GeneExp ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, NOS2) GeneExp->ProInflammatory Downregulates AntiInflammatory Anti-inflammatory Genes (IL-10) GeneExp->AntiInflammatory Upregulates Neuroinflammation Reduced Neuroinflammation ProInflammatory->Neuroinflammation AntiInflammatory->Neuroinflammation

Butyrate inhibits HDACs, altering gene expression to reduce neuroinflammation.
NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Butyrate has been shown to inhibit this pathway, thereby reducing the expression of numerous pro-inflammatory mediators[6]. Studies using Aβ-induced BV2 microglial cells demonstrated that butyrate treatment decreases the phosphorylation of the NF-κB p65 subunit, a crucial step for its activation and translocation to the nucleus[2]. The TLR4/MyD88/NF-κB signaling cascade has been identified as a specific target of butyrate's inhibitory action in models of cerebral ischemia-reperfusion injury[12].

NFkB_Inhibition Butyrate's Suppression of the NF-κB Pathway cluster_stimulus Inflammatory Stimuli LPS LPS TLR4 TLR4 LPS->TLR4 Abeta Amyloid-β Abeta->TLR4 p65_inactive Inactive NF-κB p65 TLR4->p65_inactive Activates p65_active Phosphorylated NF-κB p65 (Active) p65_inactive->p65_active Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65_active->Cytokines Induces Transcription Butyrate This compound Butyrate->p65_inactive Inhibits Phosphorylation

Butyrate inhibits NF-κB activation, blocking pro-inflammatory cytokine release.
G-Protein Coupled Receptor (GPCR) Activation

Butyrate serves as a natural ligand for several GPCRs, including GPR109A (also known as HCAR2), FFAR2, and FFAR3, which are expressed on immune and glial cells[2][3][4]. Activation of GPR109A on microglia by butyrate suppresses neuroinflammatory processes[6][13]. This signaling pathway has been shown to protect dopaminergic neurons in models of Parkinson's disease by mitigating neuroinflammation and helping to restore intestinal barrier integrity, which is often compromised in neurodegenerative conditions[14][15].

GPR109A_Signaling Butyrate's Neuroprotection via GPR109A Signaling Butyrate This compound GPR109A GPR109A Receptor (on Microglia) Butyrate->GPR109A Binds & Activates Downstream Downstream Signaling Cascades GPR109A->Downstream NFkB NF-κB Pathway Downstream->NFkB Suppresses Neuroprotection Neuroprotection Downstream->Neuroprotection Neuroinflammation Neuroinflammation NFkB->Neuroinflammation

Butyrate activates GPR109A on microglia, leading to neuroprotective effects.
NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that butyrate can significantly decrease the formation and activation of the NLRP3 inflammasome in endothelial cells and macrophages[8][16][17]. The proposed mechanism involves the blockade of lipid raft redox signaling platforms, which are required for inflammasome assembly[8][16]. By inhibiting this pathway, butyrate effectively curtails a powerful source of inflammation.

NLRP3_Inhibition Butyrate's Inhibition of the NLRP3 Inflammasome DAMPs DAMPs / PAMPs (e.g., Cholesterol Crystals) NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Mature IL-1β / IL-18 Casp1->Cytokines Cleavage Inflammation Intense Inflammation Cytokines->Inflammation Butyrate This compound Butyrate->NLRP3 Inhibits

Butyrate blocks NLRP3 inflammasome activation, preventing cytokine maturation.

Summary of Quantitative Data

The following tables summarize key quantitative findings from various experimental models investigating the effects of butyrate on neuroinflammation.

Table 1: In Vivo Animal Studies
Model/StrainConditionButyrate TreatmentKey Quantitative FindingsCitation(s)
C57BL/6J MiceHigh-Fat Diet (HFD)-Induced Obesity100 mg/kg/day (gavage) for 6 weeksReduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cerebral cortex.Increased anti-inflammatory IL-10.Increased BDNF protein expression.[18]
APP/PS1 MiceAlzheimer's DiseaseOral gavage of Clostridium butyricumDecreased expression of IL-1β, IL-6, and TNF-α.Reduced Aβ plaque formation and microglial activation.[2]
C57BL/6J MiceParkinson's Disease (MPTP-induced)600 mg/kg/day (gavage) for 2 weeksAmeliorated motor defects.Increased dopamine (B1211576) levels in striatum.Decreased activated microglia in substantia nigra.[15]
C57BL/6NTac MiceIschemic Stroke (MCAO)Sodium Butyrate (i.p.)Downregulated expression of TNF-α and NOS2.Upregulated expression of anti-inflammatory IL-10 in microglia.[9]
C57BL/6J MiceBinge-like Ethanol Drinking + AntibioticsSodium Butyrate in drinking waterPrevented antibiotic-induced aggravation of neuroinflammatory markers (TNF-α, MCP-1, IL-6, IL-1β).[19]
Table 2: In Vitro Cell Culture Studies
Cell TypeStimulusButyrate TreatmentKey Quantitative FindingsCitation(s)
BV2 MicrogliaAmyloid-β (Aβ)VariesReduced NF-κB p65 phosphorylation.Lowered expression of CD11b and COX-2.[2]
Primary Rat MicrogliaLipopolysaccharide (LPS)PretreatmentSignificant protection against LPS-induced inflammatory response (reduced IL-6, TNF-α, NO).[20][21]
Endothelial/Glioma Co-culture (BBB Model)N/ADose-dependentEnhanced transendothelial electrical resistance (TEER), indicating improved barrier function.[22]
THP-1/Caco-2 Co-cultureLPS/IFN-γ6 μMDecreased NLRP3 markers (caspase-1 activity, IL-1β).Reduced basolateral nitrites (40-60%) and TNF-α.[17]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Diet-Induced Obesity and Neuroinflammation Mouse Model
  • Animals: Young C57BL/6J mice.

  • Dietary Regimen: Mice are fed a 45% high-fat diet (HFD) for 12 weeks to induce obesity and a baseline state of neuroinflammation. Control mice receive a standard control diet (CD)[18].

  • Butyrate Administration: A subgroup of HFD mice is treated via oral gavage with sodium butyrate (100 mg/kg body weight, once daily) for an additional 6 weeks. Control and untreated HFD groups receive water as a vehicle[18].

  • Tissue Collection and Analysis: At the end of the treatment period, animals are sacrificed. The brain cortex is dissected and frozen for subsequent analysis. Pro-inflammatory markers (TNF-α, IL-1β, IL-6) and anti-inflammatory markers (IL-10) are quantified using methods like ELISA or qPCR. Protein expression of neurotrophic factors like BDNF is measured by Western blot[18].

In Vitro Microglial Activation Assay
  • Cell Culture: BV2 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS)[2][20].

  • Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or oligomeric amyloid-β (Aβ) for a specified period (e.g., 24 hours)[2][20].

  • Butyrate Treatment: Cells are pre-treated or co-treated with various concentrations of sodium butyrate[2][20].

  • Inflammation Readouts:

    • Cytokine Secretion: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are measured by ELISA[2].

    • Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess Reagent assay[20].

    • Protein Expression/Signaling: Cell lysates are collected for Western blot analysis to measure the phosphorylation status of key signaling proteins (e.g., NF-κB p65) and the expression of inflammatory markers (e.g., COX-2, CD11b)[2].

General Experimental Workflow

The logical flow of a typical preclinical study investigating butyrate's effects on neuroinflammation is outlined below.

Experimental_Workflow General Preclinical Experimental Workflow cluster_setup Phase 1: Model & Treatment cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Analysis Model Establish Disease Model (e.g., HFD, MCAO, APP/PS1) Grouping Randomize into Groups: 1. Control 2. Disease (Vehicle) 3. Disease + Butyrate Model->Grouping Treatment Administer Treatment (e.g., Oral Gavage, i.p.) Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Sacrifice Sacrifice & Tissue Collection (Brain, Colon, Serum) Behavior->Sacrifice Histo Histology / IHC (Microglial activation, Aβ plaques) Sacrifice->Histo MolBio Molecular Biology (qPCR, Western Blot, ELISA) Sacrifice->MolBio Metabolomics Metabolomics (SCFA levels) Sacrifice->Metabolomics

A typical workflow for in vivo studies of butyrate in neuroinflammation.

Conclusion and Future Directions

Exploratory studies provide compelling evidence that this compound is a potent modulator of neuroinflammation. Its ability to act through diverse and fundamental pathways—including epigenetic regulation via HDAC inhibition, suppression of NF-κB and NLRP3 inflammasome signaling, and activation of neuroprotective GPCRs—makes it a highly promising therapeutic candidate for a range of neurological disorders[2][3][8][9]. The consistent findings across various in vivo and in vitro models underscore its potential to mitigate microglial hyperactivation, maintain blood-brain barrier integrity, and ultimately protect against neuronal damage[2][23][24].

For drug development professionals, these findings suggest that targeting butyrate signaling pathways could be a fruitful strategy. Future research should focus on optimizing delivery methods to ensure sufficient CNS bioavailability, exploring synergistic effects with other compounds[2], and conducting well-designed clinical trials to translate these promising preclinical results into effective therapies for human neuroinflammatory and neurodegenerative diseases.

References

The Epigenetic Maestro: A Technical Guide to Butyric Acid's Regulation of Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid predominantly produced through microbial fermentation of dietary fiber in the colon, has emerged as a critical modulator of gene expression through a variety of epigenetic mechanisms. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's role as an epigenetic regulator. It details its primary function as a histone deacetylase (HDAC) inhibitor, its influence on DNA methylation patterns, and its impact on the expression of non-coding RNAs. Furthermore, this guide elucidates the downstream consequences of these epigenetic modifications on key signaling pathways implicated in cellular health and disease, with a particular focus on cancer and inflammatory conditions. Detailed experimental protocols for studying these effects, quantitative data from key studies, and visual representations of relevant pathways and workflows are provided to equip researchers and drug development professionals with the essential knowledge to harness the therapeutic potential of this compound.

Core Mechanism: Histone Deacetylase (HDAC) Inhibition

This compound's most well-characterized epigenetic function is its role as a pan-inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] By inhibiting HDACs, this compound promotes the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure (euchromatin).[3][4] This open chromatin state allows for greater accessibility of transcription factors to DNA, thereby modulating the expression of target genes.[5] The inhibition of HDAC activity by butyrate (B1204436) has been shown to affect the expression of approximately 2% of mammalian genes.[5]

Quantitative Data: HDAC Inhibition

The inhibitory potency of this compound on HDAC activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.

ParameterValueCell Line / SystemReference
IC50 for HDAC inhibition 0.80 mMGeneral[6]
IC50 for HDAC inhibition 1.13 mMReporter gene assay[5 (from initial search)]
IC50 for HDAC inhibition 15.2 ± 2.1 µMNuclear extract[7]
Experimental Protocol: HDAC Activity Assay

This protocol outlines a common method for measuring HDAC activity in cell lysates treated with this compound.

Materials:

  • Cells of interest

  • Sodium butyrate (or other HDAC inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • HDAC activity assay kit (fluorometric or colorimetric)

  • 96-well plate (black or clear, depending on the assay)

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of sodium butyrate (e.g., 0.1, 1, 5, 10 mM) for a specified duration (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Keep samples on ice to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • HDAC Activity Assay: a. Dilute the cell lysates to a standardized protein concentration. b. Add the diluted lysates to the wells of a 96-well plate. c. Add the HDAC substrate and developer solution from the kit to each well, following the manufacturer's instructions. d. Incubate the plate at 37°C for the recommended time to allow for the deacetylation reaction. e. Stop the reaction using the provided stop solution. f. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the HDAC activity as a percentage of the untreated control. Plot the activity against the concentration of this compound to determine the IC50 value.[7][8][9]

G Experimental Workflow: HDAC Activity Assay cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay HDAC Activity Assay cluster_analysis Data Analysis A Culture cells B Treat with Sodium Butyrate A->B C Harvest & Lyse Cells B->C D Quantify Protein C->D E Incubate Lysate with Substrate D->E F Stop Reaction E->F G Measure Signal F->G H Calculate % HDAC Activity G->H I Determine IC50 H->I

Workflow for determining HDAC inhibitory activity.

Modulation of DNA Methylation

Beyond histone acetylation, this compound also influences DNA methylation, another crucial epigenetic mark. DNA methylation typically involves the addition of a methyl group to the cytosine residue in CpG dinucleotides, often leading to gene silencing. Studies have shown that butyrate can induce both hypermethylation and hypomethylation of DNA, depending on the cellular context and the specific genomic regions.[10][11][12]

Quantitative Data: DNA Methylation Changes

The following table summarizes the quantitative changes in DNA methylation observed in response to butyrate treatment.

Cell LineButyrate ConcentrationChange in 5-methylcytosine (B146107) ContentReference
WI-38 fibroblasts 5 mM2.94% (control) to 5.76%[10]
WI-38 fibroblasts 10 mM2.94% (control) to 5.91%[10]
WI-38 fibroblasts 20 mM2.94% (control) to 6.8%[10]
HCT116 cells 1.0 mM & 5.0 mMDecreased methylation of KEAP1 promoter[13]

Regulation of Non-Coding RNA Expression

This compound also exerts epigenetic control through the modulation of non-coding RNAs, particularly microRNAs (miRNAs). [9 (from initial search), 29] MiRNAs are small RNA molecules that post-transcriptionally regulate gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Butyrate has been shown to alter the expression of numerous miRNAs involved in critical cellular processes like cell cycle control, apoptosis, and differentiation.[14][15][16][17]

Quantitative Data: MicroRNA Expression Changes

The table below presents the fold-changes in the expression of specific miRNAs in response to butyrate treatment.

Cell LineButyrate ConcentrationmiRNAFold ChangeReference
HCT116 2.5 mMmiR-139~2.5[15]
HCT116 2.5 mMmiR-542~2.0[15]
HCT116 2 mMmiR-92a~0.4[16]
HCT-116 Not SpecifiedmiR-21Upregulated[17]
HCT-116 Not SpecifiedmiR-143Upregulated[17]
HCT-116 Not SpecifiedmiR-145Upregulated[17]

Impact on Signaling Pathways

The epigenetic alterations induced by this compound have profound effects on various intracellular signaling pathways that govern cellular fate.

Wnt/β-catenin Signaling

In colorectal cancer cells, butyrate can paradoxically hyperactivate the Wnt/β-catenin signaling pathway, which is often constitutively active due to mutations.[18][19][20] This hyperactivation, however, can lead to apoptosis, suggesting a potential therapeutic strategy.[19][20]

G Butyrate's Influence on Wnt/β-catenin Signaling cluster_nucleus Nuclear Events Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibits Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP LRP5/6 Wnt_Ligand->LRP Dvl Dvl Frizzled->Dvl Axin_APC Axin/APC Complex Dvl->Axin_APC inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->GSK3b Axin_APC->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Nucleus Nucleus Apoptosis Apoptosis Target_Genes->Apoptosis in some contexts

Butyrate's modulation of the Wnt/β-catenin pathway.
AMPK/PPAR Signaling

Butyrate can activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways. [5 (from initial search), 31, 38, 42] Activation of these pathways is associated with improved insulin (B600854) sensitivity, increased energy expenditure, and regulation of lipid metabolism.

G Butyrate's Role in AMPK and PPAR Signaling Butyrate Butyrate AMPK AMPK Butyrate->AMPK activates PPAR PPARγ Butyrate->PPAR activates Metabolism Metabolic Regulation (e.g., Fatty Acid Oxidation, Glucose Homeostasis) AMPK->Metabolism Gene_Expression Gene Expression Changes PPAR->Gene_Expression Anti_inflammatory Anti-inflammatory Effects PPAR->Anti_inflammatory

Butyrate's activation of AMPK and PPAR signaling.
KEAP1/NRF2 Signaling

In the context of cancer prevention, butyrate has been shown to regulate the Keap1-Nrf2 pathway.[13] It can increase the expression of KEAP1, a negative regulator of NRF2, by inhibiting the methylation of the KEAP1 promoter. This leads to the suppression of NRF2 signaling, which can be pro-tumorigenic in some contexts.

Experimental Protocols for Comprehensive Analysis

To fully elucidate the epigenetic effects of this compound, a combination of molecular biology techniques is required.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the specific genomic regions associated with histone modifications.

Materials:

  • Cells treated with or without sodium butyrate

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion equipment

  • Antibodies specific to acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest. Use magnetic beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).[21][22][23][24]

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, quantitative view of the transcriptome, revealing how butyrate treatment alters gene expression.

Materials:

  • Cells treated with or without sodium butyrate

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • High-throughput sequencer

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • RNA Quality Control: Assess the integrity and purity of the RNA.

  • Library Preparation: a. Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA. b. Fragment the RNA. c. Synthesize cDNA. d. Ligate sequencing adapters. e. Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Identify differentially expressed genes between treated and control samples. e. Perform pathway and gene ontology analysis to interpret the biological significance of the expression changes.[13][25][26][27][28]

G Integrated Workflow for Studying Butyrate's Epigenetic Effects cluster_treatment Cellular Treatment cluster_chip ChIP-seq Analysis cluster_rnaseq RNA-seq Analysis cluster_integration Data Integration & Interpretation A Cells + Butyrate B Chromatin Immunoprecipitation (e.g., anti-acetyl-H3) A->B E RNA Extraction A->E C Sequencing B->C D Identify Histone Modification Sites C->D H Integrate ChIP-seq and RNA-seq Data D->H F Sequencing E->F G Identify Differentially Expressed Genes F->G G->H I Pathway Analysis H->I J Functional Validation I->J

An integrated approach to analyze butyrate's effects.

Conclusion

This compound is a potent epigenetic regulator with multifaceted effects on gene expression. Its ability to inhibit HDACs, modulate DNA methylation, and alter non-coding RNA profiles makes it a molecule of significant interest for therapeutic development, particularly in the fields of oncology and immunology. The experimental frameworks and quantitative data presented in this guide offer a solid foundation for researchers to further investigate and harness the epigenetic capabilities of this remarkable short-chain fatty acid. A thorough understanding of its mechanisms of action is paramount for the design of effective therapeutic strategies that leverage the intricate interplay between diet, the microbiome, and the host epigenome.

References

Methodological & Application

Quantification of Butyric Acid in Fecal Samples Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butyric acid, a key short-chain fatty acid (SCFA) produced by the gut microbiota, is a vital energy source for colonocytes and plays a significant role in maintaining gut homeostasis.[1][2] Its accurate quantification in fecal samples is crucial for researchers, scientists, and drug development professionals studying the gut microbiome's impact on health and disease.[2] This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample collection, homogenization, extraction, derivatization, and GC-MS analysis. Furthermore, this note presents a summary of quantitative data and visual diagrams of the experimental workflow and related biological pathways to facilitate understanding and implementation.

Introduction

Short-chain fatty acids (SCFAs), such as acetic, propionic, and this compound, are the primary end-products of anaerobic bacterial fermentation of dietary fibers in the colon.[1][3] Among these, this compound is of particular interest due to its role as the main energy substrate for colonocytes and its involvement in the regulation of gene expression, inflammation, and cell proliferation.[3] Dysregulation of this compound levels has been associated with various pathological conditions, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and colorectal cancer.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the targeted quantification of volatile and semi-volatile compounds like SCFAs.[4] Its high sensitivity and specificity make it an ideal method for analyzing complex biological matrices such as fecal samples.[2] This protocol details a robust and reproducible GC-MS method for the quantification of this compound, including options for sample preparation and derivatization to enhance volatility and improve chromatographic separation.[2][4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Butyric-d7 acid (internal standard)

  • Solvents: Methanol, Ethyl acetate (B1210297), Diethyl ether (GC grade)

  • Reagents for derivatization (select one method):

    • Method A: Isobutyl Chloroformate Derivatization: Isobutyl chloroformate, Pyridine, Isobutanol

    • Method B: Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Fecal collection containers

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-FATWAX or equivalent)

Sample Collection and Storage

Proper sample handling is critical to prevent alterations in SCFA concentrations due to microbial activity.[4] Fresh fecal samples should be collected in sterile containers and either processed immediately or stored at -80°C until analysis.[1] Lyophilization (freeze-drying) of the stool samples is also a recommended processing method for long-term storage and stability.[1][5]

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 100-200 mg of frozen or fresh fecal sample. Add a known volume of deionized water or a water:methanol (80:20 v/v) solution to the sample.[6] Homogenize the sample thoroughly using a bead beater or a mechanical homogenizer.

  • Internal Standard Spiking: Add a known amount of the internal standard, butyric-d7 acid, to each homogenized sample. The concentration of the internal standard should be within the range of the calibration curve.

  • Acidification: Acidify the homogenate to a pH of 2-3 by adding hydrochloric acid.[7] This step protonates the SCFAs, making them more soluble in organic solvents.

  • Extraction: Add an organic solvent such as ethyl acetate or diethyl ether to the acidified homogenate.[4][8] Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction of the SCFAs.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to separate the organic and aqueous layers.[7]

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the SCFAs to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): The extract can be concentrated under a gentle stream of nitrogen if higher sensitivity is required.

Derivatization

Derivatization is a crucial step to increase the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[2][9] Two common derivatization methods are presented below.

This method is performed in an aqueous solution.[10]

  • To the aqueous extract containing SCFAs, add isobutanol and pyridine.[10]

  • Carefully add isobutyl chloroformate to the mixture.[10]

  • Vortex the sample to facilitate the reaction.

  • The resulting isobutyl esters of the SCFAs can then be extracted into an organic solvent like hexane (B92381) or chloroform (B151607) for GC-MS analysis.[10]

This method requires anhydrous conditions.[9]

  • Evaporate the organic extract from step 2.3.7 to dryness under a stream of nitrogen.

  • Add a solution of BSTFA with 1% TMCS to the dried residue.

  • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) esters.

  • After cooling, the derivatized sample is ready for injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-FATWAX Ultra Inert Polyethylene Glycol (PEG) Column or similar
Injection ModeSplitless[6]
Injector Temperature250°C[11]
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temperature 50-80°C, hold for 1-2 min, ramp at 8-10°C/min to 200-240°C, hold for 2-5 min[11][12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230-250°C
Transfer Line Temp.230-250°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsDetermine the characteristic ions for derivatized this compound and the internal standard.

Table 1: General GC-MS Parameters for this compound Analysis.

Data Analysis and Quantitative Data Summary

Quantification is performed by generating a calibration curve using standard solutions of this compound of known concentrations, each containing a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the fecal samples is then determined from this calibration curve.

The following tables summarize typical quantitative data from validated GC-MS methods for SCFA analysis.

ParameterTypical ValueReference
Linearity (R²)> 0.99[3][10]
Limit of Detection (LOD)0.49 - 4.31 µM[7]
Limit of Quantification (LOQ)< 1 mg/L[13]
Intra-day Precision (%RSD)< 15%[3]
Inter-day Precision (%RSD)< 15%[3]
Accuracy/Recovery85 - 115%[3]

Table 2: Summary of Method Validation Parameters for this compound Quantification.

Sample TypeThis compound Concentration RangeReference
Human FecesVaries significantly based on diet and health status[1]
Human Serum935.6 ± 246.5 ng/mL[14]

Table 3: Reported Physiological Concentrations of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Fecal Sample Collection (-80°C Storage) Homogenization Homogenization (in Water/Methanol) SampleCollection->Homogenization Spiking Internal Standard Spiking (Butyric-d7) Homogenization->Spiking Acidification Acidification (pH 2-3 with HCl) Spiking->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Derivatization Derivatization (e.g., Silylation with BSTFA) Collection->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS quantification of this compound in fecal samples.

signaling_pathway ButyricAcid This compound Colonocyte Colonocyte ButyricAcid->Colonocyte HDAC HDAC Inhibition Colonocyte->HDAC GeneExpression Altered Gene Expression HDAC->GeneExpression AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory CellCycle Cell Cycle Arrest & Apoptosis GeneExpression->CellCycle

Caption: Simplified signaling pathway of this compound in colonocytes.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in fecal samples using GC-MS. The described methods, including sample preparation, derivatization, and analysis, are based on established scientific literature and are suitable for implementation in research and clinical laboratory settings. The accurate measurement of fecal this compound is essential for advancing our understanding of the gut microbiome's role in human health and for the development of novel therapeutic strategies targeting the gut microbiota.

References

Application Notes and Protocols for the In Vitro Assessment of Sodium Butyrate on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium butyrate (B1204436) (NaBu), a short-chain fatty acid produced by the fermentation of dietary fiber in the colon, has garnered significant interest as a potential anti-cancer agent.[1][2] It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones and a more open chromatin structure.[3][4] This epigenetic modification alters the expression of numerous genes involved in the regulation of cell proliferation, cell cycle progression, and apoptosis, ultimately leading to the inhibition of cancer cell growth.[5][6][7] These application notes provide a comprehensive overview of the in vitro effects of sodium butyrate on cancer cell proliferation and detailed protocols for key experimental assays.

Data Presentation

The anti-proliferative effects of sodium butyrate have been documented across a variety of cancer cell lines. The following tables summarize the quantitative data on its efficacy, including IC50 values, and its impact on apoptosis and the cell cycle.

Table 1: IC50 Values of Sodium Butyrate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value
MDA-MB-231Triple Negative Breast Cancer722.56 mM[8]
MDA-MB-231Triple Negative Breast Cancer487.08 mM[9]
MDA-MB-468Triple Negative Breast Cancer723.1 mM[10]
HCT-116Colorectal Cancer2412.420 mM[11]
Caco-2Colorectal Cancer48> 2 mM[4]
Caco-2Colorectal Cancer72< 5 mM[4]

Table 2: Effect of Sodium Butyrate on Apoptosis in Breast Cancer Cell Lines (48-hour treatment)

Cell LineSodium Butyrate Concentration (mM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MCF-7 Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
18.7 ± 1.13.2 ± 0.411.9 ± 1.5
525.4 ± 2.810.1 ± 1.235.5 ± 4.0
1042.1 ± 3.518.6 ± 2.160.7 ± 5.6
MDA-MB-468 Control1.8 ± 0.21.1 ± 0.12.9 ± 0.3
17.5 ± 0.92.8 ± 0.310.3 ± 1.2

Data presented as mean ± standard deviation.[12]

Table 3: Effect of Sodium Butyrate on Cell Cycle Distribution in Breast Cancer Cell Lines (48-hour treatment)

Cell LineSodium Butyrate Concentration (mM)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Control3.1 ± 0.465.2 ± 5.122.1 ± 2.39.6 ± 1.1
19.8 ± 1.270.3 ± 6.215.4 ± 1.84.5 ± 0.6
528.7 ± 3.158.1 ± 4.910.2 ± 1.33.0 ± 0.4
1045.3 ± 4.245.2 ± 4.17.1 ± 0.92.4 ± 0.3
MDA-MB-231 Control2.5 ± 0.350.1 ± 4.530.2 ± 3.117.2 ± 1.9
10Not specifiedAccumulation in G2/MDecreaseAccumulation

Data for MCF-7 presented as mean ± standard deviation. For MDA-MB-231, a qualitative description of the effect is provided based on the literature.[13]

Signaling Pathways Modulated by Sodium Butyrate

Sodium butyrate exerts its anti-cancer effects through the modulation of several key signaling pathways. As an HDAC inhibitor, its primary mechanism involves altering gene expression.[3]

SodiumButyrate_Signaling NaBu Sodium Butyrate HDAC HDACs NaBu->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) upregulation GeneExpression->p21 CyclinsCDKs Cyclins/CDKs downregulation GeneExpression->CyclinsCDKs Bax Bax upregulation GeneExpression->Bax Bcl2 Bcl-2 downregulation GeneExpression->Bcl2 CellCycleArrest Cell Cycle Arrest (G1/G2-M) p21->CellCycleArrest CyclinsCDKs->CellCycleArrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cancer Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: Sodium Butyrate Signaling Pathway in Cancer Cells.

Experimental Workflow

A typical workflow for assessing the in vitro effects of sodium butyrate on cancer cell proliferation involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding in Plates CellCulture->CellSeeding NaBuPrep Sodium Butyrate Stock Solution Preparation Treatment Treatment with Sodium Butyrate (various concentrations and time points) NaBuPrep->Treatment CellSeeding->Treatment MTT MTT Assay for Cell Viability Treatment->MTT FlowCellCycle Flow Cytometry for Cell Cycle Analysis Treatment->FlowCellCycle FlowApoptosis Flow Cytometry for Apoptosis (Annexin V/PI) Treatment->FlowApoptosis IC50 IC50 Calculation MTT->IC50 CellCycleDist Cell Cycle Distribution Analysis FlowCellCycle->CellCycleDist ApoptosisQuant Quantification of Apoptotic Cells FlowApoptosis->ApoptosisQuant

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of sodium butyrate on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sodium Butyrate (NaBu)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[11]

  • Treatment: The following day, treat the cells with various concentrations of sodium butyrate (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 mM) for the desired time periods (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of sodium butyrate.

Protocol 2: Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle after sodium butyrate treatment.

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following sodium butyrate treatment.

Materials:

  • Treated and untreated cells

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15]

Conclusion

Sodium butyrate demonstrates significant anti-proliferative and pro-apoptotic effects on a range of cancer cell lines in vitro. Its mechanism of action as an HDAC inhibitor leads to cell cycle arrest and the induction of apoptosis through the modulation of key regulatory genes. The protocols provided herein offer standardized methods for the in vitro assessment of sodium butyrate's anti-cancer properties, which can be valuable for researchers in oncology and drug development.

References

Application Notes and Protocols for Treating Caco-2 Cells with Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of Caco-2 human colorectal adenocarcinoma cells with butyric acid (BA), a short-chain fatty acid known to induce differentiation, apoptosis, and modulate barrier function in these cells. This document offers standardized procedures for cell culture, this compound treatment for various biological outcomes, and key experimental assays.

Caco-2 Cell Culture

A standardized cell culture protocol is crucial for reproducible results when studying the effects of this compound.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Transwell® inserts (for barrier function assays)

Protocol for Routine Maintenance:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10-20% FBS and 1% Penicillin-Streptomycin.[1][2]

  • Cell Seeding: Seed Caco-2 cells in T-75 flasks at a density of 2-4 x 10,000 cells/cm².

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Change the culture medium every 2-3 days.[2]

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA.[2][3] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:10).[1] For promoting a more homogenous differentiation, some protocols suggest subculturing at 50% confluency.[4][5]

This compound Treatment of Caco-2 Cells

The concentration and duration of this compound treatment will determine the cellular response. The following table summarizes recommended concentrations for different experimental goals based on published literature.

Experimental GoalThis compound Concentration RangeIncubation TimeKey Observations
Differentiation 1 - 5 mM24 - 72 hoursIncreased alkaline phosphatase and sucrase activity.[3][6]
Apoptosis 2 - 100 mM16 - 72 hoursInduction of apoptosis, activation of caspases.[2][6]
Barrier Function 0.2 - 8 mM24 - 72 hoursIncreased Transepithelial Electrical Resistance (TEER).[7][8]
Anti-inflammatory 0.5 - 8 mM24 - 48 hoursReduced IL-8 release.[8]

Experimental Protocols

Assessment of Caco-2 Cell Differentiation

A common marker for Caco-2 cell differentiation is the increased activity of the brush border enzyme, alkaline phosphatase (ALP).

Protocol for Alkaline Phosphatase (ALP) Activity Assay:

  • Cell Seeding and Treatment: Seed Caco-2 cells in 24-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 1-5 mM) for the specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • ALP Activity Measurement: Use a commercial colorimetric ALP assay kit. Incubate the cell lysates with the ALP substrate (e.g., p-nitrophenyl phosphate, pNPP) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP). Normalize the ALP activity to the total protein concentration for each sample. An increase in normalized ALP activity indicates enhanced differentiation.[3]

Assessment of Apoptosis

Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates. Treat the cells with this compound (e.g., 2-10 mM) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Assessment of Intestinal Barrier Function

Transepithelial Electrical Resistance (TEER) measurement is a widely used method to assess the integrity of the Caco-2 cell monolayer, which models the intestinal barrier.

Protocol for TEER Measurement:

  • Cell Seeding on Transwells: Seed Caco-2 cells on Transwell® inserts at a high density (e.g., 1.5 x 10⁶ cells/mL in the apical chamber).[4] Culture for 21 days to allow for spontaneous differentiation and formation of a tight monolayer.

  • This compound Treatment: Add this compound (e.g., 2 mM) to the apical chamber of the Transwell®.

  • TEER Measurement: Use an epithelial volt-ohmmeter to measure the electrical resistance across the cell monolayer at various time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance. Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm². An increase in TEER indicates an enhancement of the barrier function.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound in Caco-2 Cells

This compound influences several key signaling pathways in Caco-2 cells to exert its biological effects.

Butyrate_Signaling cluster_apoptosis Apoptosis Induction cluster_differentiation Cell Differentiation cluster_barrier Barrier Function Enhancement Butyrate This compound Bcl2_family Bcl-2 family (Bak up, Bcl-xL down) Butyrate->Bcl2_family Wnt_pathway Wnt Pathway Hyperactivation Butyrate->Wnt_pathway HDAC inhibition PKC_JNK PKC / JNK activation Butyrate->PKC_JNK AMPK AMPK activation Butyrate->AMPK Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis beta_catenin β-catenin accumulation Wnt_pathway->beta_catenin p300 p300 beta_catenin->p300 Differentiation Differentiation p300->Differentiation PKC_JNK->Differentiation Tight_Junctions Tight Junction Assembly AMPK->Tight_Junctions TEER_increase Increased TEER Tight_Junctions->TEER_increase

Caption: Signaling pathways affected by this compound in Caco-2 cells.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on Caco-2 cells.

Experimental_Workflow cluster_assays Downstream Assays start Start culture_cells Culture Caco-2 Cells (to desired confluency) start->culture_cells treat_cells Treat with this compound (Varying concentrations and times) culture_cells->treat_cells viability Cell Viability Assay (e.g., MTT, CCK-8) treat_cells->viability differentiation Differentiation Assay (e.g., Alkaline Phosphatase) treat_cells->differentiation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis barrier Barrier Function Assay (e.g., TEER) treat_cells->barrier data_analysis Data Analysis and Interpretation viability->data_analysis differentiation->data_analysis apoptosis->data_analysis barrier->data_analysis end End data_analysis->end

Caption: General experimental workflow for Caco-2 cell treatment.

These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of specific conditions may be necessary depending on the experimental setup and research objectives.

References

Application Notes & Protocols: Tracing Butyrate Metabolism with 13C-Labeled Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Butyrate (B1204436), a four-carbon short-chain fatty acid (SCFA), is a key energy source for colonocytes and plays a significant role in various cellular processes, including histone modification and fatty acid synthesis.[2][3][4] By introducing 13C-labeled butyric acid into a biological system, researchers can track the incorporation of the 13C isotope into downstream metabolites, providing critical insights into cellular metabolism in both healthy and diseased states.[1][5] These studies are instrumental in understanding disease mechanisms and in the development of novel therapeutics.[1] This document provides detailed protocols and application notes for conducting metabolic tracing studies using 13C-labeled this compound.

Core Applications

  • Tricarboxylic Acid (TCA) Cycle Flux Analysis: Tracing the entry of 13C-labeled acetyl-CoA derived from butyrate into the TCA cycle allows for the quantification of its contribution to cellular energy production.[6]

  • De Novo Fatty Acid Synthesis: Butyrate can be used as a precursor for the synthesis of longer-chain fatty acids. 13C-labeling enables the tracking of butyrate's carbon backbone into newly synthesized lipids.[2][7]

  • Histone Modification Studies: Butyrate is a known histone deacetylase (HDAC) inhibitor. While direct tracing of butyrate into histone modifications is complex, 13C-labeling can help understand the metabolic fate of butyrate in contexts where HDAC inhibition is observed.

  • Cancer Metabolism Research: Cancer cells exhibit altered metabolic pathways.[8] 13C-butyrate tracing can reveal how cancer cells utilize this SCFA to support proliferation and survival.[9]

Experimental Workflows & Signaling Pathways

The general workflow for a 13C metabolic tracing experiment involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase culture 1. Cell Culture (e.g., HCT116, HT29) labeling 2. Introduce 13C-Butyric Acid (e.g., [U-13C4]Butyrate) culture->labeling quench 3. Quench Metabolism (e.g., Cold Methanol) labeling->quench extract 4. Metabolite Extraction quench->extract ms 5. LC-MS or GC-MS Analysis extract->ms data 6. Data Processing (Peak Integration, Isotopologue Distribution) ms->data mfa 7. Metabolic Flux Analysis data->mfa interpret 8. Biological Interpretation mfa->interpret

Caption: General experimental workflow for 13C metabolic tracing studies.

Butyrate is metabolized through β-oxidation to produce acetyl-CoA, which can then enter the TCA cycle or be used for fatty acid synthesis.

G cluster_tca TCA Cycle cluster_fas Fatty Acid Synthesis Butyrate [U-13C4]Butyrate ButyrylCoA [13C4]Butyryl-CoA Butyrate->ButyrylCoA AcetylCoA [13C2]Acetyl-CoA ButyrylCoA->AcetylCoA Citrate [13C2]Citrate AcetylCoA->Citrate MalonylCoA [13C2]Malonyl-CoA AcetylCoA->MalonylCoA Aconitate [13C2]Aconitate Citrate->Aconitate Isocitrate [13C2]Isocitrate Aconitate->Isocitrate AlphaKG [13C2]α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA [13C2]Succinyl-CoA AlphaKG->SuccinylCoA Succinate [13C2]Succinate SuccinylCoA->Succinate Fumarate [13C2]Fumarate Succinate->Fumarate Malate [13C2]Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Palmitate [13Cn]Palmitate (C16) MalonylCoA->Palmitate

Caption: Metabolic fate of 13C-labeled butyrate in central carbon metabolism.

Quantitative Data Summary

The incorporation of 13C from labeled butyrate into downstream metabolites provides quantitative insights into its metabolic contribution. The tables below summarize representative data from tracing experiments.

Table 1: Mass Isotopomer Distribution (MID) in TCA Cycle Intermediates after [U-13C4]Butyrate Labeling

MetaboliteM+0 (%)M+2 (%)M+4 (%)
Citrate553510
α-Ketoglutarate603010
Malate65287
Succinate583210

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data are hypothetical and for illustrative purposes, based on expected labeling patterns.

Table 2: Contribution of Butyrate to Acetyl-CoA Pool and Fatty Acid Synthesis

Cell LineTreatmentButyrate Contribution to Acetyl-CoA (%)Butyrate Contribution to Palmitate (%)
HT295 mM [U-13C4]Butyrate~40%~25%
Caco-25 mM [U-13C4]Butyrate~35%~20%
HCT1165 mM [U-13C4]Butyrate~50%~30%

Data are estimations derived from published studies and serve as examples of expected quantitative outcomes.[2][10]

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of cultured mammalian cells with 13C-butyric acid.

Materials:

  • Mammalian cell line (e.g., HCT116, HT29)

  • Complete cell culture medium (e.g., DMEM)

  • [U-13C4]Sodium Butyrate (or other labeled variant)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of [U-13C4]Sodium Butyrate (e.g., 1-5 mM).

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 2, 6, 12, 24 hours) to reach isotopic steady-state.[6]

  • Metabolism Quenching: To halt metabolic activity, rapidly wash the cells. A common method is to aspirate the labeling medium and immediately add ice-cold saline or PBS.[11]

  • Proceed to Metabolite Extraction.

Protocol 2: Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells for subsequent mass spectrometry analysis.

Materials:

  • 80% Methanol (B129727) (HPLC-grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching: After removing the labeling medium, place the culture plate on dry ice.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at >13,000 x g for 10-15 minutes at 4°C to pellet protein and cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of dried metabolite extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Materials:

  • Reconstitution Solvent (e.g., 50:50 Methanol:Water or a suitable buffer for HILIC chromatography)[11]

  • LC autosampler vials with inserts

Procedure:

  • Reconstitution: Resuspend the dried metabolite pellet in an appropriate volume of reconstitution solvent (e.g., 50-100 µL). The volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Vortexing: Vortex the sample thoroughly for 1-2 minutes to ensure complete dissolution of metabolites.

  • Clarification: Centrifuge the reconstituted sample at high speed for 5-10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an LC autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system. A high-resolution mass spectrometer is recommended to differentiate 13C-labeled isotopologues.[13]

Conclusion

The use of 13C-labeled this compound in metabolic tracing studies provides a robust method for investigating the intricate roles of this short-chain fatty acid in cellular metabolism.[1] The protocols and data presented here offer a framework for researchers to design and execute experiments that can yield valuable insights into metabolic pathways in various biological contexts, from basic research to drug development. Careful optimization of labeling time, extraction procedures, and analytical methods is crucial for obtaining high-quality, interpretable data.[8][11]

References

Application Notes and Protocols: Modeling Butyric Acid Effects on the Gut Epithelium Using Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system that recapitulates the complex architecture and cellular diversity of the gut epithelium. These self-organizing, three-dimensional structures derived from adult stem cells provide an unparalleled platform to study the intricate interactions between the host epithelium and luminal factors, such as the microbial metabolite butyric acid. Butyrate (B1204436), a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, plays a pivotal role in maintaining intestinal homeostasis. It serves as a primary energy source for colonocytes, enhances the epithelial barrier, and modulates cell proliferation, differentiation, and immune responses. Understanding the precise mechanisms of butyrate's action is crucial for developing novel therapeutic strategies for a range of gastrointestinal diseases.

These application notes provide a comprehensive overview and detailed protocols for utilizing intestinal organoids to investigate the multifaceted effects of this compound on the gut epithelium.

Key Effects of this compound on the Gut Epithelium

This compound exerts a wide range of effects on the intestinal epithelium, primarily through two main mechanisms: as an energy source for epithelial cells and as a signaling molecule that inhibits histone deacetylases (HDACs) and activates G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[1][2][3]

Enhancement of Intestinal Barrier Function

Butyrate is well-documented to strengthen the intestinal barrier, a critical function for preventing the translocation of harmful luminal substances.[4] This is achieved by modulating the expression and localization of tight junction proteins that seal the paracellular space between epithelial cells.

Table 1: Effects of Butyrate on Intestinal Barrier Function in Organoid and Organoid-Derived Monolayer Models

ParameterModel SystemButyrate ConcentrationOutcomeReference
Transepithelial Electrical Resistance (TEER)Pig jejunum organoid-derived monolayers1 mMAttenuated deoxynivalenol-induced decrease in TEER[4]
Paracellular Permeability (FITC-Dextran)Pig jejunum organoid-derived monolayers1 mMReduced deoxynivalenol-induced increase in permeability[4]
Tight Junction Protein Expression (TJP1, OCLN)Pig jejunum organoid-derived monolayers1 mMPartially counteracted deoxynivalenol-induced changes[5]
Claudin-1 Transcriptioncdx2-IEC monolayerNot specifiedIncreased transcription via Sp1 binding[6]
Claudin-2 Protein LevelCaco-2 cellsNot specifiedAttenuated cytokine-induced upregulation[7]
Modulation of Cell Proliferation and Differentiation

The impact of butyrate on cell proliferation is context-dependent, a phenomenon often referred to as the "butyrate paradox".[3] In normal colonocytes, butyrate stimulates proliferation, whereas in colorectal cancer cells, it tends to inhibit proliferation and induce apoptosis.[3][8] Butyrate also plays a significant role in guiding the differentiation of intestinal stem cells into various epithelial lineages.

Table 2: Effects of Butyrate on Cell Proliferation and Differentiation Markers in Intestinal Organoids

MarkerCellular ProcessButyrate Treatment EffectModel SystemReference
Ki-67ProliferationReduced in CRC-PDOs (in combination with radiation)Colorectal cancer patient-derived organoids (CRC-PDOs)[9]
Lgr5StemnessDecreased expressionHuman 2D and 3D enteroids[8]
MUC2 (Mucin-2)Goblet cell differentiationIncreased gene expressionHuman 2D and 3D enteroids[8]
CHGA (Chromogranin A)Enteroendocrine cell differentiationMarkedly increased gene expressionHuman 2D and 3D enteroids[8]
Tuft Cell DifferentiationTuft cell lineageRestricted differentiation via HDAC3 inhibitionMouse and human intestinal organoids[10]
Gene Expression Reprogramming

As an HDAC inhibitor, butyrate can induce widespread changes in gene expression by altering chromatin accessibility.[11][12] RNA sequencing studies on butyrate-treated organoids have revealed the differential expression of thousands of genes involved in various cellular processes.

Table 3: Global Gene Expression Changes Induced by Butyrate in Colonic Organoids

Model SystemButyrate ConcentrationNumber of Upregulated GenesNumber of Downregulated GenesKey Affected PathwaysReference
Rat Colonic Organoids3 mM45263167SARS-CoV-2 infection-related genes, Antiviral pathways[11]
Human Colorectal Cancer OrganoidsNot specifiedNot specifiedNot specifiedCell adhesion, Extracellular matrix organization, PI3K-Akt signaling[13]

Signaling Pathways Modulated by this compound

Butyrate's diverse effects are mediated through a network of interconnected signaling pathways. The following diagrams illustrate the key pathways involved.

Butyrate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate_ext Butyrate GPR41_43 GPR41/GPR43 Butyrate_ext->GPR41_43 Binds Butyrate_int Butyrate Butyrate_ext->Butyrate_int Enters cell PI3K PI3K GPR41_43->PI3K Activates MAPK MAPK (ERK1/2, p38) GPR41_43->MAPK Activates HDACs HDACs (e.g., HDAC3, HDAC8) Butyrate_int->HDACs Inhibits NFkB NF-κB HDACs->NFkB Deacetylates (Inhibits) Histones Histones HDACs->Histones Deacetylates Akt Akt PI3K->Akt Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Modulates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Differentiation Cell Differentiation Gene_Expression->Differentiation Barrier_Function Barrier Function (Tight Junctions) Gene_Expression->Barrier_Function

Caption: Key signaling pathways activated by butyrate in gut epithelial cells.

Experimental Protocols

The following protocols provide a framework for establishing intestinal organoid cultures and performing butyrate treatment experiments.

Protocol 1: Human Intestinal Organoid Culture

This protocol is adapted from established methods for culturing organoids from human intestinal tissues.[1][[“]][15]

Materials:

  • Human intestinal tissue (biopsy or surgical resection)

  • Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

  • Advanced DMEM/F12 medium

  • Basement membrane matrix (e.g., Matrigel or Cultrex UltiMatrix RGF BME)

  • Intestinal Organoid Culture Medium (see Table 4 for components)

  • ROCK inhibitor (Y-27632)

  • 24-well culture plates

Table 4: Components of Human Intestinal Organoid Culture Medium

ComponentFinal Concentration
Advanced DMEM/F12-
L-WRN Conditioned Medium50% (v/v)
B-27 Supplement1x
N-2 Supplement1x
GlutaMAX1x
HEPES10 mM
Penicillin-Streptomycin1x
N-Acetylcysteine1 mM
Gastrin10 nM
SB20219010 µM

Procedure:

  • Crypt Isolation:

    • Wash the intestinal tissue multiple times with cold PBS.

    • Cut the tissue into small pieces (2-4 mm).

    • Incubate the tissue fragments in Chelation Buffer on ice for 30-60 minutes.

    • Vigorously shake the tube to release the crypts from the tissue.

    • Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.

    • Centrifuge the crypt suspension at 300 x g for 5 minutes.

  • Organoid Seeding:

    • Resuspend the crypt pellet in a small volume of basement membrane matrix on ice.

    • Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 10-15 minutes to solidify the domes.

    • Gently add 500 µL of Intestinal Organoid Culture Medium supplemented with 10 µM Y-27632 to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C and 5% CO2.

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 7-10 days by disrupting the domes, breaking the organoids into fragments, and re-plating in fresh basement membrane matrix.[1][15]

Organoid_Culture_Workflow cluster_workflow Human Intestinal Organoid Culture Workflow Tissue Intestinal Tissue Biopsy Wash Wash with PBS Tissue->Wash Mince Mince Tissue Wash->Mince Chelate Chelation Buffer Incubation Mince->Chelate Isolate Isolate Crypts Chelate->Isolate Centrifuge Centrifuge Isolate->Centrifuge Resuspend Resuspend in Matrigel Centrifuge->Resuspend Plate Plate Matrigel Domes Resuspend->Plate Solidify Solidify at 37°C Plate->Solidify Add_Medium Add Culture Medium (+ ROCK inhibitor) Solidify->Add_Medium Culture Culture at 37°C, 5% CO2 Add_Medium->Culture Maintain Medium Change (2-3 days) Passage (7-10 days) Culture->Maintain

Caption: Workflow for establishing human intestinal organoid cultures.

Protocol 2: Generation of Organoid-Derived Monolayers for Barrier Function Assays

To study barrier function, it is necessary to generate 2D monolayers from 3D organoids, typically on Transwell® inserts. This allows for easy access to both the apical and basolateral compartments.[[“]]

Materials:

  • Mature intestinal organoids (from Protocol 1)

  • Cell dissociation solution (e.g., TrypLE Express)

  • Organoid culture medium

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • Coating solution (e.g., diluted Matrigel or collagen IV)

Procedure:

  • Preparation of Inserts:

    • Coat the Transwell® inserts with the coating solution and incubate at 37°C for at least 1 hour.

    • Aspirate the excess coating solution before seeding cells.

  • Organoid Dissociation:

    • Harvest mature organoids and disrupt the domes.

    • Wash the organoids with cold PBS.

    • Incubate the organoids in a cell dissociation solution at 37°C for 5-10 minutes, with gentle agitation, to obtain a single-cell suspension.

    • Neutralize the dissociation solution with culture medium and centrifuge the cells.

  • Seeding on Transwells:

    • Resuspend the cell pellet in culture medium supplemented with 10 µM Y-27632.

    • Seed the cells onto the apical side of the prepared Transwell® inserts.

    • Add fresh medium to the basolateral compartment.

  • Monolayer Culture and Differentiation:

    • Culture the cells at 37°C and 5% CO2.

    • Change the medium in both compartments every 2-3 days.

    • Monitor the formation of a confluent monolayer by microscopy and by measuring the Transepithelial Electrical Resistance (TEER).

    • Once confluent, the monolayer can be maintained and further differentiated for several days before the experiment.[[“]]

Protocol 3: Butyrate Treatment and Analysis

Materials:

  • Mature intestinal organoids or confluent organoid-derived monolayers

  • Sodium butyrate stock solution (sterile-filtered)

  • Culture medium

  • Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence or Western blotting, TEER meter)

Procedure:

  • Butyrate Treatment:

    • Prepare fresh culture medium containing the desired concentrations of sodium butyrate (e.g., 1 mM, 5 mM, 10 mM).

    • For 3D organoids, replace the existing medium with the butyrate-containing medium.

    • For monolayers, replace the medium in the apical compartment with the butyrate-containing medium.

    • Incubate the organoids/monolayers for the desired duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Barrier Function: Measure TEER at different time points during the treatment. At the end of the experiment, perform a paracellular permeability assay using FITC-dextran.

    • Gene Expression Analysis: Harvest the organoids/monolayers, extract RNA, and perform qRT-PCR or RNA sequencing to analyze the expression of genes of interest (e.g., tight junction proteins, differentiation markers).

    • Protein Analysis: Lyse the organoids/monolayers to extract protein for Western blotting to quantify protein expression levels. Alternatively, fix the organoids/monolayers for immunofluorescence staining to visualize protein localization (e.g., ZO-1 at cell junctions).

    • Cell Proliferation and Apoptosis Assays: For 3D organoids, assess changes in size and budding. For monolayers, perform assays such as EdU incorporation for proliferation or TUNEL staining for apoptosis.

Conclusion

The use of intestinal organoids provides a physiologically relevant and versatile platform to dissect the molecular mechanisms underlying the effects of this compound on the gut epithelium. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding how this key microbial metabolite influences intestinal health and disease. This model system holds significant promise for the development and screening of novel therapeutics targeting the gut-microbiome-host axis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key modulator of the host immune system. It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to epigenetic changes that regulate gene expression in immune cells.[1][2] Butyrate's immunomodulatory properties include the promotion of anti-inflammatory responses, regulation of immune cell differentiation and function, and maintenance of immune homeostasis.[1][3] Consequently, there is significant interest in its therapeutic potential for inflammatory and autoimmune diseases.

Flow cytometry is an indispensable tool for dissecting the multifaceted effects of butyrate on various immune cell populations. This document provides detailed application notes and protocols for the analysis of immune cells treated with butyrate using flow cytometry, enabling researchers to investigate its impact on cell differentiation, activation, and function.

Key Immunomodulatory Effects of Butyrate

Butyrate exerts pleiotropic effects on the immune system:

  • T Cells: Butyrate is known to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[2][4] It achieves this by enhancing histone H3 acetylation at the Foxp3 locus, a key transcription factor for Treg development.[4] Butyrate can also influence the balance of T helper (Th) cell subsets, often suppressing pro-inflammatory Th1 and Th17 cells while promoting anti-inflammatory phenotypes.[5][6] Furthermore, it can enhance the effector and memory functions of CD8+ T cells.[7]

  • Macrophages: Butyrate influences macrophage polarization, generally promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.[3][8] This is partly mediated through the inhibition of the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[1][2]

  • Dendritic Cells (DCs): Butyrate can condition DCs to become more tolerogenic.[1][9] Butyrate-treated DCs often show reduced production of pro-inflammatory cytokines like IL-12 and an increased capacity to induce Tregs.[1][9]

  • B Cells: Butyrate has been reported to modulate B cell antibody responses through its HDAC inhibitory effects, potentially inhibiting autoimmune responses.[1] It can also promote the expansion of IL-10-producing regulatory B cells (B10 cells).[10]

Signaling Pathways

Butyrate's immunomodulatory effects are mediated through several key signaling pathways. As an HDAC inhibitor, it alters gene expression, leading to changes in cell proliferation, differentiation, and apoptosis.[1] It also suppresses the activation of the NF-κB transcription factor, a central regulator of inflammation.[1][2] Additionally, butyrate can signal through G-protein-coupled receptors (GPCRs) such as GPR43 and GPR109a.[3][11]

Caption: Butyrate signaling pathways in immune cells.

Experimental Workflow

A general workflow for analyzing the effects of butyrate on immune cells using flow cytometry is outlined below.

Experimental_Workflow A 1. Immune Cell Isolation (e.g., PBMCs, Splenocytes) B 2. In Vitro Butyrate Treatment (Varying concentrations and time points) A->B C 3. Cell Stimulation (Optional) (e.g., LPS, anti-CD3/CD28) B->C D 4. Surface Marker Staining C->D E 5. Fixation and Permeabilization (For intracellular targets) D->E F 6. Intracellular/Intranuclear Staining (Cytokines, Transcription Factors) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis G->H

Caption: General experimental workflow for flow cytometry analysis.

Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with Butyrate

Objective: To assess the effect of butyrate on the frequency of T cell subsets and monocyte activation.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sodium Butyrate (NaBu)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A

  • Phosphate-Buffered Saline (PBS)

  • FACS Tubes

  • Fluorochrome-conjugated antibodies (see Table 1)

  • Live/Dead stain

  • Fixation/Permeabilization Buffer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.

  • Butyrate Treatment: Add sodium butyrate to the cell cultures at final concentrations ranging from 0.1 mM to 2 mM.[6] Include an untreated control. Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation (for intracellular cytokine staining): Four to six hours before harvesting, stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL).[6]

  • Harvesting and Staining:

    • Harvest the cells and wash with PBS.

    • Stain for viability using a Live/Dead stain according to the manufacturer's protocol.

    • Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD14, CD86) for 30 minutes at 4°C in the dark.

    • Wash the cells with PBS.

    • If performing intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Stain for intracellular markers (e.g., Foxp3, IFN-γ, IL-17A, IL-10) for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells to determine the percentages of different cell populations and their expression of activation markers and cytokines.

Protocol 2: Macrophage Polarization Assay

Objective: To evaluate the effect of butyrate on the polarization of macrophages to M1 or M2 phenotypes.

Materials:

  • Human or murine monocytes (e.g., from PBMCs or bone marrow)

  • Macrophage colony-stimulating factor (M-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Interleukin-13 (IL-13)

  • Sodium Butyrate (NaBu)

  • Fluorochrome-conjugated antibodies (see Table 2)

Procedure:

  • Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them with M-CSF (for M2-like) or GM-CSF (for M1-like) for 5-7 days.

  • Butyrate Treatment and Polarization:

    • For M1 polarization , pre-treat the differentiated macrophages with sodium butyrate (e.g., 1 mM) for 24 hours.[8] Then, stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for another 24 hours.[8]

    • For M2 polarization , pre-treat the macrophages with sodium butyrate (e.g., 1 mM) for 24 hours. Then, stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for another 24 hours.[8]

    • Include appropriate controls (unstimulated, stimulated without butyrate).

  • Harvesting and Staining:

    • Gently scrape and harvest the adherent macrophages.

    • Perform surface staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.[8][12]

  • Flow Cytometry and Data Analysis: Acquire and analyze the data to determine the percentage of M1 and M2 polarized macrophages.

Data Presentation

Table 1: Example Flow Cytometry Panel for T Cell Analysis
MarkerFluorochromeCellular TargetPurpose
CD3FITCT cellsLineage marker
CD4PerCP-Cy5.5Helper T cellsLineage marker
CD8APCCytotoxic T cellsLineage marker
CD25PEActivated T cells, TregsActivation/Treg marker
Foxp3Alexa Fluor 647Regulatory T cellsTreg transcription factor
IFN-γPE-Cy7Th1 cellsPro-inflammatory cytokine
IL-17ABV421Th17 cellsPro-inflammatory cytokine
IL-10BV605Regulatory cellsAnti-inflammatory cytokine
Table 2: Example Flow Cytometry Panel for Macrophage Polarization
MarkerFluorochromeCellular TargetPurpose
CD11bFITCMyeloid cellsLineage marker
F4/80 (murine)APCMacrophagesLineage marker
CD14 (human)PerCP-Cy5.5Monocytes/MacrophagesLineage marker
CD86PEM1 MacrophagesM1 activation marker
CD80PE-Cy7M1 MacrophagesM1 activation marker
CD206Alexa Fluor 647M2 MacrophagesM2 marker (Mannose Receptor)
CD163BV421M2 MacrophagesM2 marker
Table 3: Summary of Expected Quantitative Changes with Butyrate Treatment
Immune Cell SubsetMarker/ParameterExpected Change with ButyrateReference
Regulatory T cells (Tregs) % of CD4+ T cellsIncrease[2][4][6]
Foxp3 MFIIncrease[2]
Th1 cells % of CD4+ T cells expressing IFN-γDecrease[1][11]
Th17 cells % of CD4+ T cells expressing IL-17ADecrease[11][13]
M1 Macrophages % of CD86+ cells (LPS-stimulated)Decrease
TNF-α productionDecrease[8]
M2 Macrophages % of CD206+ cells (IL-4 stimulated)Increase[12]
IL-10 productionIncrease[1]
CD8+ T cells IFN-γ and Granzyme B expressionIncrease[14][15]
ProliferationDecrease[7]
ApoptosisIncrease[16]
Dendritic Cells IL-12 secretionDecrease[1]
IL-10 secretionIncrease[1]

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the immunomodulatory effects of butyrate. By employing flow cytometry, it is possible to delineate the intricate mechanisms by which this microbial metabolite influences immune cell fate and function. These insights are critical for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites for the treatment of a wide range of immune-mediated diseases.

References

Application Notes and Protocols: Measuring Metabolic Changes Induced by Butyric Acid using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyric acid, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key modulator of cellular metabolism and has garnered significant interest for its potential therapeutic effects, particularly in cancer and inflammatory diseases.[1][2][3][4] It serves as a primary energy source for colonocytes and also functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic reprogramming and alterations in gene expression that can impact cell proliferation, differentiation, and apoptosis.[1][2][3][5] Understanding the precise metabolic changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7][8][9] This technology allows for a detailed assessment of how this compound affects cellular bioenergetics. These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to investigate the metabolic reprogramming induced by this compound.

Principle of the Seahorse XF Assay

The Seahorse XF technology utilizes a specialized microplate with embedded sensors to measure OCR and ECAR in live cells.[9][10] By sequentially injecting metabolic modulators, a detailed profile of mitochondrial function and glycolytic capacity can be generated.

  • Cell Mito Stress Test: This assay involves the sequential injection of oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[7][8][11] This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7][8][10]

  • Glycolysis Stress Test: This assay uses sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis).[12][13][14] This provides measures of glycolysis, glycolytic capacity, and glycolytic reserve.

Data Presentation: Effects of this compound on Cellular Metabolism

This compound has been shown to induce significant metabolic shifts in various cell types, often characterized by a decrease in glycolysis and an alteration of mitochondrial respiration. The following tables summarize representative quantitative data on the effects of this compound on OCR and ECAR from studies using the Seahorse XF Analyzer.

Table 1: Effect of Long-Term this compound Exposure on Glycolytic Function in HT29 Colon Cancer Cells [6]

Culture ConditionTreatmentBasal ECAR (% change from control)Maximal ECAR (% change from control)
25 mM Glucose1 mM Butyrate (72h)-36%-20%
0.5 mM Glucose1 mM Butyrate (72h)-38%-20%

Table 2: Acute Effect of this compound on Oxygen Consumption Rate in Colon-Derived Cell Lines [6]

Cell LineTreatmentChange in OCR
HT29 (25 mM Glucose)Acute Butyrate InjectionIncreased (dose-dependent)
Caco-2 (25 mM Glucose)Acute Butyrate InjectionIncreased (dose-dependent)

Table 3: Effect of this compound on Metabolic Parameters in BALB/c Clones [15][16]

Cell CloneTreatment (1 mM Butyrate, 24h)Change in Mitochondrial ATP ProductionChange in Basal RespirationChange in Basal ECAR
WT44ButyrateNo significant changeNo significant changeDecreased
T52ButyrateNo significant changeNo significant changeDecreased
T58ButyrateNo significant changeNo significant changeDecreased
T59ButyrateIncreasedIncreasedDecreased

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test for this compound Treatment

This protocol is designed to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF Pro)[7]

  • Seahorse XF Cell Culture Microplates[17]

  • Seahorse XF Sensor Cartridge[10]

  • Seahorse XF Calibrant[18]

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate (B1213749), and glutamine[11][19]

  • Cell line of interest

  • This compound (Sodium Butyrate)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7][11]

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere overnight in a CO2 incubator at 37°C.[17]

  • This compound Treatment:

    • The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 mM) or vehicle control for the desired duration (e.g., 24 or 48 hours).[20]

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[10][18]

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).[11][17]

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.[10][17]

    • Prepare the injection solutions of oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit by diluting them in the assay medium to the desired working concentrations.[11]

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.[10]

    • After calibration, replace the utility plate with the cell culture plate containing the this compound-treated cells.

    • Start the assay. The instrument will measure basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[10]

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration.[9] The Seahorse XF software or the Seahorse XF Cell Mito Stress Test Report Generator can be used to calculate the key mitochondrial parameters.[8][21]

II. Seahorse XF Glycolysis Stress Test for this compound Treatment

This protocol assesses the effect of this compound on the glycolytic function of cells.

Materials:

  • Seahorse XF Analyzer[12]

  • Seahorse XF Cell Culture Microplates[18]

  • Seahorse XF Sensor Cartridge[18]

  • Seahorse XF Calibrant[18]

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glutamine[19]

  • Cell line of interest

  • This compound (Sodium Butyrate)

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)[12][13]

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the Cell Mito Stress Test protocol.

  • Sensor Cartridge Hydration:

    • Follow step 3 from the Cell Mito Stress Test protocol.

  • Assay Preparation:

    • On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glutamine, pH 7.4). Note that for this assay, the medium should not contain glucose or pyruvate initially.[19]

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.

    • Prepare the injection solutions of glucose, oligomycin, and 2-DG from the Glycolysis Stress Test Kit by diluting them in the assay medium to the desired working concentrations.[13][14]

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the prepared compounds into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell culture plate.

    • Start the assay. The instrument will measure the basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.[9]

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.[9] The Seahorse XF software will calculate the parameters of glycolytic function.[22]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Butyric_Acid_Signaling cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Cascades cluster_metabolism Metabolic Reprogramming Butyrate This compound HDAC HDAC Inhibition Butyrate->HDAC GPRs GPR109a/GPR43 Butyrate->GPRs OXPHOS Oxidative Phosphorylation Butyrate->OXPHOS Energy Source Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation PI3K_Akt PI3K/Akt Pathway GPRs->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway GPRs->Wnt_BetaCatenin Gene_Expression Altered Gene Expression (e.g., p21) Histone_Acetylation->Gene_Expression Glycolysis Glycolysis Gene_Expression->Glycolysis PI3K_Akt->Glycolysis

Caption: this compound signaling pathways leading to metabolic changes.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3: Seahorse Assay Seed_Cells Seed Cells in XF Microplate Hydrate_Cartridge Hydrate Sensor Cartridge Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells 24h Incubation Prepare_Assay Prepare Assay Medium & Load Inhibitors Hydrate_Cartridge->Prepare_Assay Calibrate Treat_Cells->Prepare_Assay Start Assay Run_Assay Run Seahorse XF Analyzer Prepare_Assay->Run_Assay Analyze_Data Data Analysis & Normalization Run_Assay->Analyze_Data Mito_Stress_Test Basal Basal Respiration Injection1 Inject Oligomycin Basal->Injection1 ATP_Respiration ATP-Linked Respiration Injection1->ATP_Respiration Injection2 Inject FCCP ATP_Respiration->Injection2 Maximal_Respiration Maximal Respiration Injection2->Maximal_Respiration Injection3 Inject Rotenone/ Antimycin A Maximal_Respiration->Injection3 Non_Mito_Respiration Non-Mitochondrial Respiration Injection3->Non_Mito_Respiration Glycolysis_Stress_Test Basal_ECAR Basal ECAR (No Glucose) Injection_G Inject Glucose Basal_ECAR->Injection_G Glycolysis Glycolysis Injection_G->Glycolysis Injection_O Inject Oligomycin Glycolysis->Injection_O Glycolytic_Capacity Glycolytic Capacity Injection_O->Glycolytic_Capacity Injection_2DG Inject 2-DG Glycolytic_Capacity->Injection_2DG Non_Glycolytic_Acid Non-Glycolytic Acidification Injection_2DG->Non_Glycolytic_Acid

References

Application Notes and Protocols: Identifying Genes Regulated by Butyric Acid using RNA-Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has emerged as a key regulator of gene expression with profound implications for human health and disease. Its ability to modulate cellular processes such as proliferation, differentiation, and apoptosis has positioned it as a molecule of significant interest in fields ranging from gut health to cancer therapeutics.[1][2][3][4] One of the primary mechanisms through which this compound exerts its effects is by inhibiting histone deacetylases (HDACs), leading to histone hyperacetylation and alterations in chromatin structure, which in turn influences gene transcription.[1][3][4][5] Additionally, this compound can signal through G-protein coupled receptors (GPCRs) and modulate critical signaling pathways like NF-κB.[2][6][7][8]

RNA-sequencing (RNA-seq) is a powerful, high-throughput technology that enables a comprehensive and quantitative analysis of the transcriptome. By applying RNA-seq to cells treated with this compound, researchers can identify the full spectrum of genes that are up- or down-regulated, providing valuable insights into the molecular mechanisms underlying its biological activities. This information is crucial for understanding its therapeutic potential and for the development of novel drug targets.

These application notes provide a detailed overview and protocols for utilizing RNA-sequencing to identify genes regulated by this compound.

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through several key signaling pathways:

  • Histone Deacetylase (HDAC) Inhibition: this compound is a well-established inhibitor of class I and IIa HDACs.[9][10] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure that is generally associated with increased gene transcription.[1][2] This is a primary mechanism by which this compound regulates the expression of a wide array of genes.[1][2]

  • NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, often in an HDAC-dependent manner.[2][7][8][11][12] This inhibition can occur through the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of target genes.[8][11]

  • G-Protein Coupled Receptor (GPCR) Signaling: this compound can act as a ligand for certain GPCRs, such as GPR41 and GPR43.[6][13][14] Activation of these receptors can trigger various downstream signaling cascades, including the activation of MAP kinases (ERK1/2, p38) and the PI3K-Akt pathway, leading to the modulation of gene expression related to inflammation, metabolism, and cell growth.[13][14]

Experimental Workflow Overview

The general workflow for an RNA-seq experiment to identify genes regulated by this compound involves several key stages, from experimental design to data analysis and interpretation.

Experimental Workflow A Cell Culture & Butyrate (B1204436) Treatment B RNA Extraction & QC A->B C Library Preparation B->C D Sequencing C->D E Data QC & Pre-processing D->E F Read Alignment E->F G Gene Quantification F->G H Differential Gene Expression Analysis G->H I Pathway & Functional Enrichment Analysis H->I J Validation (e.g., qRT-PCR) H->J

Caption: A generalized workflow for RNA-sequencing analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection and Culture:

    • Select a cell line relevant to the research question (e.g., colorectal cancer cell lines like HCT116 or SW480, or Chinese Hamster Ovary (CHO) cells).

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of sodium butyrate (e.g., 1 M in sterile water or PBS) and filter-sterilize.

    • Store the stock solution at -20°C.

  • Treatment:

    • Seed the cells in culture plates or flasks and allow them to adhere and reach a desired confluency (typically 60-80%).

    • Treat the cells with the desired concentration of sodium butyrate (e.g., 0.5 mM, 1 mM, 2.5 mM, or 5 mM) for a specific duration (e.g., 24, 48, or 72 hours).[5][15][16]

    • Include a vehicle-treated control group (e.g., cells treated with the same volume of sterile water or PBS).

    • Ensure a sufficient number of biological replicates for each condition (at least three is recommended).

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction:

    • At the end of the treatment period, harvest the cells.

    • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

    • Perform an on-column DNase digestion or a post-extraction DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is generally recommended for RNA-seq.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with high-quality total RNA (typically 100 ng to 1 µg).

    • Enrich for poly(A)+ mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) using a ribo-depletion kit.

    • Fragment the enriched RNA to the desired size.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR to generate a sufficient quantity for sequencing.

    • Purify the final library and assess its quality and quantity.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research goals.

Protocol 4: Bioinformatics Data Analysis
  • Data Quality Control:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming and Filtering:

    • Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Read Alignment:

    • Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Gene Quantification:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. Alternatively, alignment-free methods like Kallisto or Salmon can be used for transcript quantification.

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the butyrate-treated and control groups.[4][6][17][18][19] These packages model the raw count data and perform statistical tests to determine significance.

    • Set appropriate thresholds for significance, such as a false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.

  • Pathway and Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.

Data Presentation

Quantitative data from RNA-seq experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Differentially Expressed Genes in Colorectal Cancer Cells (HCT116) Treated with 2.5 mM Butyrate for 48 hours

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Regulation
CDKN1A (p21)3.51.2e-152.5e-14Upregulated
CCND1-2.83.4e-125.1e-11Downregulated
MYC-4.18.9e-201.5e-18Downregulated
BCL2L1-2.57.2e-109.8e-09Downregulated
TRIB34.25.6e-188.3e-17Upregulated
... (additional genes)............

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values will vary depending on the specific experimental conditions.[5][15][20][21][22]

Table 2: Summary of Differentially Expressed Genes in CHO Cells Treated with 2.5 mM this compound

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Regulation
Gene A2.14.5e-086.2e-07Upregulated
Gene B-1.91.8e-062.5e-05Downregulated
Gene C3.29.1e-111.3e-09Upregulated
Gene D-2.53.3e-094.7e-08Downregulated
... (additional genes)............

Note: This table is a template. Specific gene names and values would be populated from the experimental data.[16]

Mandatory Visualizations

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway Butyrate This compound HDAC HDACs (Class I & IIa) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation AcetylatedHistones->Histones Deacetylation OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin Chromatin Chromatin->Histones GeneExpression Altered Gene Expression OpenChromatin->GeneExpression

Caption: this compound inhibits HDACs, leading to altered gene expression.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Butyrate This compound HDACi HDAC Inhibition Butyrate->HDACi IKK IKK Complex HDACi->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_complex NF-κB (p65/p50) - IκBα Complex NFkB_complex->IkB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Genes (Inflammation, etc.) NFkB->Gene Activates Transcription mRNA mRNA Gene->mRNA

Caption: this compound's inhibition of the NF-κB signaling pathway.

GPCR_Signaling_Pathway Butyrate This compound GPCR GPR41 / GPR43 Butyrate->GPCR Activates G_protein G-protein GPCR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC MAPK MAPK Cascade (ERK, p38) Ca2->MAPK PKC->MAPK GeneExpression Altered Gene Expression MAPK->GeneExpression

Caption: GPCR signaling pathway activated by this compound.

References

ChIP-seq Analysis of Histone Acetylation After Butyrate Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate genome-wide changes in histone acetylation induced by butyrate (B1204436) treatment. Butyrate, a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, plays a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[1][2] This document offers detailed protocols, data interpretation guidelines, and visual workflows to facilitate the successful implementation of this powerful technique in both basic research and drug development contexts.

Introduction

Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, facilitating gene transcription.[3] This dynamic process is regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Butyrate, a natural product of fiber fermentation in the gut, exerts its biological effects primarily through the inhibition of HDACs, leading to an accumulation of acetylated histones.[1][4] This hyperacetylation can reactivate epigenetically silenced genes and modulate various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in cancer therapy and other diseases.[1]

ChIP-seq is the gold-standard method for mapping the genome-wide distribution of histone modifications.[5] By combining the specificity of immunoprecipitation of a target histone modification with the power of next-generation sequencing, researchers can identify the specific genomic loci where histone acetylation changes occur in response to butyrate treatment.

Signaling Pathway of Butyrate Action

Butyrate readily enters the cell and inhibits the activity of class I and II HDACs. This leads to an increase in the acetylation of histone tails, particularly on lysine (B10760008) residues of histones H3 and H4. The addition of acetyl groups neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure. This "open" chromatin allows for the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to changes in gene expression.

cluster_0 Butyrate Butyrate HDACs HDACs (Class I & II) Butyrate->HDACs Inhibition Cell_Membrane Cell Membrane Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (e.g., H3K9ac, H3K27ac) Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Open_Chromatin Open Chromatin Chromatin Condensed Chromatin Chromatin->Open_Chromatin Relaxation Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Facilitates Transcription

Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a ChIP-seq experiment to analyze histone acetylation changes following butyrate treatment.

Protocol 1: Cell Culture and Butyrate Treatment
  • Cell Culture : Culture cells of interest (e.g., HepG2, HT-29) in appropriate media and conditions until they reach subconfluency.[6]

  • Butyrate Treatment : Treat cells with an effective concentration of sodium butyrate (e.g., 0.5-5 mM) for a specified duration (e.g., 12-24 hours).[6][7] Include an untreated control group.

  • Cross-linking : To fix the protein-DNA interactions, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.[8]

  • Quenching : Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[9]

  • Cell Harvesting : Wash cells twice with ice-cold PBS, then scrape and collect the cells. Centrifuge to pellet the cells and store at -80°C or proceed directly to the next step.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cell Lysis and Chromatin Fragmentation :

    • Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.[9] To preserve histone acetylation, it is crucial to add an HDAC inhibitor, such as sodium butyrate (e.g., 5-20 mM), to all buffers throughout the ChIP procedure.[10]

    • Isolate the nuclei and resuspend them in a nuclear lysis buffer.

    • Fragment the chromatin to a size range of 150-500 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[11][12] The optimal fragmentation conditions should be determined empirically.

  • Immunoprecipitation :

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific to the histone acetylation mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).[13] A negative control immunoprecipitation with a non-specific IgG should be included.

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

  • Washes :

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[9]

  • Elution and Reverse Cross-linking :

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours.[9]

  • DNA Purification :

    • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

    • Purify the immunoprecipitated DNA using a standard DNA purification kit or phenol-chloroform extraction.

Protocol 3: Library Preparation and Sequencing
  • Library Preparation :

    • Prepare sequencing libraries from the purified ChIP DNA and input control DNA using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.[11]

    • Amplify the adapter-ligated DNA by PCR. The number of PCR cycles should be minimized to avoid amplification bias.

  • Sequencing :

    • Sequence the prepared libraries on a next-generation sequencing platform. A minimum read length of 50 bp is recommended, and the choice between single-end or paired-end sequencing will depend on the specific research question.[14]

Data Analysis Workflow

The analysis of ChIP-seq data involves several computational steps to identify regions of histone acetylation enrichment and to compare these between butyrate-treated and control samples.

Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (e.g., FastQC) Raw_Reads->QC Alignment Alignment to Reference Genome (e.g., Bowtie2, BWA) QC->Alignment Aligned_Reads Aligned Reads (BAM) Alignment->Aligned_Reads Peak_Calling Peak Calling (e.g., MACS2) Aligned_Reads->Peak_Calling Visualization Data Visualization (e.g., IGV, Genome Browser) Aligned_Reads->Visualization Peaks Enriched Regions (BED) Peak_Calling->Peaks Annotation Peak Annotation (e.g., HOMER, ChIPseeker) Peaks->Annotation Diff_Binding Differential Binding Analysis (e.g., DiffBind, DESeq2) Peaks->Diff_Binding Peaks->Visualization Downstream Downstream Analysis (Pathway, Motif Analysis) Annotation->Downstream Diff_Binding->Downstream

Caption: A typical bioinformatics workflow for ChIP-seq data analysis.

Data Presentation

Quantitative data from ChIP-seq experiments can be summarized to compare histone acetylation levels between control and butyrate-treated samples at specific genomic regions or on a genome-wide scale.

Table 1: Example of Quantitative PCR Validation of ChIP Enrichment

Gene PromoterSample% Input EnrichmentFold Enrichment (vs. IgG)
Gene A Control0.5%10
Butyrate-treated2.5%50
Gene B Control0.8%16
Butyrate-treated3.2%64
Negative Control Region Control0.05%1
Butyrate-treated0.06%1.2

Table 2: Summary of Genome-wide Histone Acetylation Changes

Histone MarkConditionNumber of PeaksMean Peak Width (bp)
H3K9ac Control15,000800
Butyrate-treated25,0001200
H3K27ac Control20,0001000
Butyrate-treated35,0001500

Table 3: Differential Binding Analysis Results

Histone MarkNumber of Differentially Enriched RegionsUp-regulated in Butyrate-treatedDown-regulated in Butyrate-treated
H3K9ac 8,0007,500500
H3K27ac 12,00011,0001,000

Conclusion

The methodologies and workflows presented in these application notes provide a robust framework for investigating the epigenetic effects of butyrate on histone acetylation. By carefully following these protocols and data analysis pipelines, researchers and drug development professionals can gain valuable insights into the mechanisms of action of HDAC inhibitors and their potential therapeutic applications. The ability to map histone modifications on a genome-wide scale is essential for understanding the complex regulatory networks that govern cellular function and disease.

References

Application Notes: The Role of Butyric Acid Glycerides in Advanced Poultry Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the era of antibiotic-free poultry production, maintaining gut health is paramount for achieving optimal performance and welfare. Butyric acid, a short-chain fatty acid (SCFA), is a key molecule known for its beneficial effects on the gastrointestinal tract (GIT).[1] It serves as a primary energy source for intestinal epithelial cells (colonocytes), enhances gut barrier function, modulates the immune system, and influences the gut microbiota.[2][3] However, the direct use of this compound in feed is challenging due to its volatility, unpleasant odor, and rapid absorption in the upper GIT.[4][5]

This compound glycerides—mono-, di-, and tributyrin (B1683025)—are esterified forms of this compound and glycerol (B35011) that overcome these limitations.[6] These glycerides are stable, odorless, and act as a "pro-drug," ensuring targeted delivery of this compound to the small intestine.[4][7] Tributyrin, a triglyceride containing three this compound molecules, is a particularly effective form that is hydrolyzed by endogenous pancreatic lipases in the small intestine, releasing this compound where it is most beneficial.[4][8][9]

Mechanism of Action

The primary function of this compound glycerides is the targeted delivery of this compound. Once ingested, they pass through the stomach and upper GIT largely intact.[4] In the small intestine, pancreatic lipases cleave the ester bonds, releasing this compound and glycerol.[6][8] This allows this compound to exert its effects directly on the intestinal mucosa, promoting villi growth, strengthening tight junctions between cells, and modulating local immune responses.[2][6][10]

Key Applications and Benefits:

  • Enhanced Gut Health and Integrity: Butyrate (B1204436) provides energy to colonocytes, promoting their proliferation and differentiation. This leads to increased villus height and a greater villus-to-crypt depth ratio, expanding the surface area for nutrient absorption.[3][11][12] It also enhances the expression of tight junction proteins, strengthening the intestinal barrier against pathogens and toxins.[2][6]

  • Improved Growth Performance: By improving gut health and nutrient digestibility, this compound glycerides consistently lead to better body weight gain (BWG) and a lower (more efficient) feed conversion ratio (FCR) in broilers and turkeys.[11][13][14][15]

  • Modulation of Gut Microbiota: this compound exhibits antimicrobial properties, particularly against pathogenic bacteria like Salmonella, Clostridium perfringens, and E. coli.[3][16] It helps create a favorable environment for beneficial bacteria such as Lactobacillus and Bifidobacterium, thus promoting a balanced gut microbiome.[2][5]

  • Immunomodulatory Effects: Butyrate has potent anti-inflammatory properties. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[17] This helps to maintain immune homeostasis in the gut, reducing the negative impact of stress and disease challenges.[18][19]

Data Presentation

The following tables summarize quantitative data from various research studies on the effects of this compound glycerides in poultry.

Table 1: Effects of this compound Glycerides on Broiler Performance

Treatment GroupBody Weight (g) at Day 42Weight Gain (g)Feed Conversion Ratio (FCR)Study Reference
Study 1
Negative Control (NC)-23961.62[11][20]
Positive Control (PC - Antibiotics)-25681.51[11][20]
Mono-, Di-, Triglycerides (MDT-BUT)-25521.52[11][20]
Tributyrin (TRI-BUT)-25671.51[11][20]
Study 2
Control2046-1.67[8][9]
Coated Sodium Butyrate2154-1.60[8][9]
Tributyrin2182-1.59[8][9]
Study 3
Control (Soybean Oil)1610-1.80[13][21]
0.2% this compound Glycerides1720-1.70[13][21]

Table 2: Effects of this compound Glycerides on Broiler Intestinal Morphology

Treatment GroupVillus Height (μm) - JejunumCrypt Depth (μm) - JejunumVillus:Crypt Ratio - JejunumStudy Reference
Study 1
Negative Control (NC)5361294.15[11][20]
Positive Control (PC - Antibiotics)7111195.97[11][20]
Mono-, Di-, Triglycerides (MDT-BUT)6011214.97[11][20]
Tributyrin (TRI-BUT)8231117.45[11][20]
Study 2
Control (Soybean Oil)10821656.56[13][21]
0.2% this compound Glycerides9981855.39[13][21]

Table 3: Effects of this compound Glycerides on Gut Microbial Counts in Broilers

Treatment GroupE. coli (log10 CFU/g) - Day 42Clostridium perfringens (log10 CFU/g)Lactobacillus (log10 CFU/g)Study Reference
Study 1 (Excreta)
Negative Control (NC)7.64--[11][20]
Positive Control (PC - Antibiotics)6.27--[11][20]
MDT-BUT6.31--[11][20]
TRI-BUT6.28--[11][20]
Study 2 (Cecal)
Control6.84.28.1[6]
0.1% Tributyrin + Monobutyrin6.23.58.5[6]

Experimental Protocols

Protocol 1: Evaluation of this compound Glycerides on Broiler Performance and Gut Health

1. Objective: To assess the impact of dietary supplementation with different forms and levels of this compound glycerides on the growth performance, intestinal morphology, and gut microbiota of broiler chickens.[7]

2. Experimental Animals and Housing:

  • Species/Strain: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500).[6]

  • Housing: Birds are housed in floor pens or battery cages with controlled temperature, humidity, and lighting, following standard brooding practices.[7][22]

  • Acclimation: Allow a 3-5 day acclimation period before the start of the experiment.

  • Access to Feed and Water: Provide ad libitum access throughout the trial.[7]

3. Experimental Design and Dietary Treatments:

  • Design: Completely Randomized Design.

  • Trial Duration: 42 days, typically divided into a starter phase (Day 1-21) and a grower phase (Day 22-42).[4][7]

  • Treatment Groups:

    • Group 1 (Negative Control): Basal diet without any growth promoter.[20]

    • Group 2 (Positive Control): Basal diet supplemented with a standard antibiotic growth promoter (e.g., enramycin).[20]

    • Group 3 (Treatment A): Basal diet + low dose of Tributyrin (e.g., 0.25 g/kg).[23]

    • Group 4 (Treatment B): Basal diet + high dose of Tributyrin (e.g., 0.50 g/kg).

    • Group 5 (Treatment C): Basal diet + mixture of mono-, di-, and triglycerides at an equivalent this compound level.[20]

  • Replicates: A minimum of 6-8 replicate pens per treatment group, with 15-25 birds per replicate.[6][20]

4. Data Collection and Measurements:

  • Growth Performance: Record body weight (BW) and feed intake (FI) per pen on days 1, 21, and 42. Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).[7][22]

  • Sample Collection (Day 21 and 42):

    • Select 2 birds per replicate pen for sample collection.

    • Collect blood samples via wing vein for serum analysis (e.g., antioxidant status, protein levels).[11]

    • Humanely euthanize birds to collect intestinal and cecal samples.

    • Collect fresh cecal contents for microbiota analysis and store at -80°C.

    • Collect intestinal tissue sections (duodenum, jejunum, ileum) for histomorphology.[7]

Protocol 2: Intestinal Histomorphology Analysis

1. Objective: To measure changes in villus height, crypt depth, and villus-to-crypt ratio in response to dietary treatments.

2. Procedure:

  • Fixation: Immediately fix 2-cm segments of the mid-duodenum, mid-jejunum, and mid-ileum in a 10% neutral buffered formalin solution for at least 24 hours.[7]

  • Processing: Dehydrate the fixed tissue samples through a graded series of ethanol (B145695) solutions.[7]

  • Embedding: Clear the samples in xylene and embed them in paraffin (B1166041) wax.[7]

  • Sectioning: Cut 5 µm thick cross-sections using a microtome.[7]

  • Staining: Mount sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[7]

  • Microscopy and Measurement:

    • Examine the stained slides under a light microscope equipped with a digital camera.

    • Measure the height of 10-15 well-oriented villi and the depth of their corresponding crypts for each intestinal segment.

    • Calculate the villus height to crypt depth (V:C) ratio.

Protocol 3: Gut Microbiota Analysis (16S rRNA Gene Sequencing)

1. Objective: To characterize the composition of the cecal microbiota and identify changes in bacterial populations due to dietary treatments.

2. Procedure:

  • DNA Extraction: Extract total genomic DNA from the collected cecal digesta samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the bacterial 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform like Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, merging, chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Perform taxonomic assignment of OTUs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., PCoA plots) to compare microbial community structure between treatment groups.[2]

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_trial Phase 2: Feeding Trial (42 Days) cluster_analysis Phase 3: Laboratory & Data Analysis A Day-old Chicks Arrival & Acclimation (3-5 days) B Random Allocation to Treatment Groups A->B C Basal Diet & Butyrate Glyceride Diets Prepared D Starter Phase (Day 1-21) - Performance Data Collection B->D E Grower Phase (Day 22-42) - Performance Data Collection D->E F Sample Collection (Day 21 & 42) - Blood, Intestine, Cecal Contents E->F G Performance Analysis (BWG, FCR) F->G J Statistical Analysis & Final Report G->J H Histomorphology (Villus Height, Crypt Depth) H->J I Microbiota Analysis (16S rRNA Sequencing) I->J

Caption: Experimental workflow for a poultry nutrition trial.

mechanism_of_action cluster_GIT Gastrointestinal Tract cluster_products Hydrolysis Products cluster_effects Biological Effects Stomach Stomach (Stable Passage) Intestine Small Intestine Stomach->Intestine Lipase Pancreatic Lipase Intestine->Lipase Butyrate 3x this compound Effect1 Energy for Enterocytes Butyrate->Effect1 Effect2 Improved Villi Growth Butyrate->Effect2 Effect3 Anti-inflammatory Action Butyrate->Effect3 Effect4 Antimicrobial Effect Butyrate->Effect4 Glycerol Glycerol Tributyrin Tributyrin Ingested Tributyrin->Stomach Lipase->Butyrate Lipase->Glycerol

Caption: Mechanism of tributyrin digestion and action.

Caption: Butyrate's anti-inflammatory signaling pathway.

References

Troubleshooting & Optimization

overcoming butyric acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability challenges when working with butyric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in aqueous solutions?

This compound (butanoic acid) is a weak carboxylic acid with a pKa of approximately 4.82.[1] The primary challenge stems from its high volatility and pungent, unpleasant odor, especially in its protonated (acidic) form.[2][3] This volatility can lead to a decrease in the effective concentration of the acid in open or poorly sealed containers, resulting in experimental variability.

Q2: How does pH affect the stability and odor of this compound solutions?

The pH of the aqueous solution is the most critical factor governing the stability and odor of butyryic acid.

  • Below pH 4.8: The equilibrium shifts towards the protonated, uncharged form (CH₃CH₂CH₂COOH). This form is highly volatile and has a strong, rancid odor.[2][4]

  • Above pH 4.8: The equilibrium shifts towards the deprotonated, charged butyrate (B1204436) ion (CH₃CH₂CH₂COO⁻).[5] This ionic form is non-volatile, odorless, and much more stable in solution.[6]

Q3: What are the recommended storage conditions for this compound solutions?

To ensure stability and minimize odor, it is highly recommended to prepare and store this compound in its salt form, sodium butyrate.[7] Sodium butyrate is a stable, crystalline solid that readily dissolves in water to form a near-neutral solution.[8] Stock solutions should be stored in tightly sealed containers at 2-8°C.

Q4: What are the common methods to stabilize this compound for experimental use?

The most effective method is to use its salt, sodium butyrate.[7] This approach circumvents the issues of volatility and pH shifts. For experiments requiring the acidic form, preparing fresh solutions and using a properly buffered system at the desired pH are crucial.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Strong, unpleasant odor in the laboratory Volatilization of protonated this compound from a solution with a pH below its pKa (~4.82).• Always handle this compound and its acidic solutions in a certified chemical fume hood.• Prepare solutions using sodium butyrate instead of this compound.[7][8]• If this compound must be used, adjust the pH of the final solution to >6.0 to convert it to the non-volatile butyrate form.[6]
Inconsistent experimental results / loss of concentration Evaporation of volatile this compound from the stock or working solution over time, especially at room temperature.• Prepare stock solutions of sodium butyrate, which is non-volatile.• If using this compound, prepare working solutions fresh for each experiment.• Store all solutions in tightly sealed containers at 2-8°C.• For long-term studies, re-verify the concentration of the solution periodically using methods like HPLC.
Significant drop in cell culture media pH after addition This compound is an acid; adding it directly to weakly buffered media will lower the pH, potentially affecting cell viability and experimental outcomes.• Prepare a concentrated stock solution of sodium butyrate (e.g., 1 M in sterile water or PBS), which is pH-neutral.[7]• Add a small volume of this stock solution to your culture medium to achieve the final desired concentration.• If using an acidic this compound stock, buffer the final medium adequately or adjust the pH after addition.
Data Presentation: pH-Dependent Forms & Storage

Table 1: pH-Dependent Equilibrium of this compound (pKa ≈ 4.82)

pHApproximate % this compound (Volatile)Approximate % Butyrate (Non-Volatile)Predominant Characteristic
3.0~98.5%~1.5%Strong Odor, High Volatility
4.8250%50%Moderate Odor, Volatile
7.4<0.3%>99.7%Odorless, Stable in Solution

Table 2: Recommended Storage Conditions for 1M Aqueous Stock Solutions

Compound FormRecommended pHStorage TemperatureContainer TypeEstimated Shelf Life
This compound< 4.02-8°CTightly sealed glass (PTFE-lined cap)Short (Prepare Fresh)
Sodium Butyrate7.0 - 8.02-8°CTightly sealed sterile tube/bottle> 1 Year

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 1M Sterile Sodium Butyrate Stock Solution

This protocol details the preparation of a stable, pH-neutral stock solution suitable for cell culture and other biological experiments.[7]

Materials:

  • Sodium Butyrate powder (FW: 110.09 g/mol )

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile syringe filter

  • Vortex mixer and magnetic stirrer

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh 11.01 g of sodium butyrate powder.

  • Dissolving: Transfer the powder to a sterile container. Add approximately 80 mL of sterile water or PBS. Mix thoroughly using a vortex or magnetic stirrer until fully dissolved.

  • Volume Adjustment: Once dissolved, adjust the final volume to 100 mL with sterile water or PBS.

  • pH Check (Optional): Check the pH of the solution. It should be near neutral. Adjust if necessary with sterile NaOH or HCl, though this is typically not required.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile container.

  • Storage: Aliquot into smaller, sterile tubes if desired. Store tightly sealed at 2-8°C.

Diagrams and Workflows

Caption: Equilibrium between this compound and butyrate is pH-dependent.

Caption: Workflow for preparing a stable sodium butyrate stock solution.
Butyrate's Mechanism of Action as an HDAC Inhibitor

Butyrate is a well-characterized inhibitor of histone deacetylases (HDACs), particularly Class I and II HDACs.[9][10] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and modulates gene expression.[11][12] This mechanism is central to butyrate's effects on cell proliferation, differentiation, and apoptosis.[10]

HDAC_Inhibition_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space cluster_Nuc Nucleus Butyrate_ext Butyrate Butyrate_int Butyrate Butyrate_ext->Butyrate_int Transporter HDAC HDAC Enzyme Butyrate_int->HDAC Inhibits AcetylatedHistones Hyperacetylated Histones (Chromatin Relaxation) Butyrate_int->AcetylatedHistones Promotes Accumulation Histones Histones + Acetyl Groups HDAC->Histones Deacetylates GeneExpr Altered Gene Expression (e.g., p21 activation) AcetylatedHistones->GeneExpr

Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation.

References

Technical Support Center: Optimizing Sodium Butyrate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of sodium butyrate (B1204436) in their cell culture experiments.

Frequently Asked Questions (FAQs)

What is sodium butyrate and how does it work?

Sodium butyrate (NaB) is the sodium salt of butyric acid, a short-chain fatty acid.[1][2] In cell culture, it is primarily known as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and affects the expression of a small percentage of mammalian genes (around 2%).[3][4][5] This modulation of gene expression can lead to various cellular effects, including the inhibition of cell proliferation, induction of differentiation, and apoptosis.[1][3][4]

What are the common effects of sodium butyrate on cultured cells?

Sodium butyrate has multiple effects on cultured mammalian cells, which are often dose-dependent and cell-type specific.[5][6][7] The most common effects include:

  • Cell Cycle Arrest: Sodium butyrate can induce cell cycle arrest, often in the G0/G1 or G2/M phase.[6][8][9][10][11][12][13] This is frequently mediated by the upregulation of cell cycle inhibitors like p21.[3][4][6][10][14]

  • Induction of Apoptosis: At higher concentrations, sodium butyrate can induce programmed cell death (apoptosis) in various cell lines, particularly cancer cells.[1][11][12][15][16][17] This can involve both intrinsic and extrinsic apoptotic pathways, often characterized by increased caspase activity.[15][17]

  • Induction of Differentiation: It can promote cellular differentiation in certain cell types.[1][3][18]

  • Changes in Gene Expression: As an HDAC inhibitor, it can induce or repress the expression of specific genes.[1][3][4]

  • Morphological Changes: Treatment can lead to changes in cell size and shape.[5][7][19]

What is the optimal concentration of sodium butyrate to use?

The optimal concentration is highly dependent on the cell line and the desired experimental outcome (e.g., cell cycle arrest vs. apoptosis). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cells. Generally, concentrations in the millimolar (mM) range are used.[5] For example, concentrations from 0.005 mM to 0.50 mM may decrease cell proliferation without causing cell death, while concentrations above 0.50 mM are more likely to induce cell death.[7]

How should I prepare and store a sodium butyrate stock solution?

Sodium butyrate is soluble in water.[2] To prepare a stock solution (e.g., 100 mM), dissolve the powder in sterile, nuclease-free water.[2] If you observe any precipitate, you can warm the solution to 37°C for a few minutes.[2] It is recommended to freshly prepare the stock solution and store it in aliquots at -20°C, protected from light.[2] When adding it to your cell culture, ensure the medium is pre-warmed.[2]

Troubleshooting Guides

Issue 1: High levels of cell death and low viability after treatment.

Question: I treated my cells with sodium butyrate, and now I'm observing widespread cell death. What could be the cause and how can I fix it?

Answer: High cell death is a common issue and can be attributed to several factors:

  • Concentration is too high: Sodium butyrate's effects are dose-dependent. A concentration that causes cell cycle arrest in one cell line might be cytotoxic to another. For instance, in HT29 colon cancer cells, concentrations above 1 mM reduce cyclin D1 and induce a G0/G1 block, while 4 mM leads to about 75% growth inhibition.[6][8] In breast cancer cells like MCF-7 and MDA-MB-468, 5 mM and 10 mM concentrations significantly reduce viability.[15]

    • Solution: Perform a dose-response (or titration) experiment. Test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 mM) to find the optimal concentration that achieves your desired effect without excessive toxicity.

  • Incubation time is too long: The cytotoxic effects of sodium butyrate can also be time-dependent.[15]

    • Solution: Perform a time-course experiment. Assess cell viability at different time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Cell line is particularly sensitive: Some cell lines are inherently more sensitive to HDAC inhibitors. Normal cells may be less affected than cancer cells.[20] For example, the impact of sodium butyrate on the toxicity of normal breast cells (MCF-10A) was found to be inconsiderable compared to breast cancer cells.[15]

    • Solution: Start with a lower concentration range for sensitive cell lines. Review the literature for established concentrations for your specific cell type.

Issue 2: Inconsistent or no observable effect after treatment.

Question: I've treated my cells with sodium butyrate, but I'm not seeing the expected results (e.g., no change in proliferation or gene expression). What should I check?

Answer: A lack of effect can be due to several reasons:

  • Concentration is too low: The concentration used may not be sufficient to induce a biological response in your specific cell line.

    • Solution: Increase the concentration of sodium butyrate. As mentioned, a dose-response experiment is the best way to identify an effective concentration.

  • Degraded stock solution: Improper storage can lead to the degradation of the sodium butyrate stock solution.

    • Solution: Prepare a fresh stock solution from the powder. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[2]

  • Cell confluency and health: The initial state of the cells can influence their response. Unhealthy or overly confluent cells may respond differently.

    • Solution: Ensure you are using healthy, sub-confluent cells for your experiments. Standardize your cell seeding density and culture conditions.

  • Incorrect solvent: While sodium butyrate is water-soluble, some HDAC inhibitors are dissolved in DMSO. Using the wrong solvent can affect its activity. Sodium butyrate is insoluble in DMSO.[1]

    • Solution: Always dissolve sodium butyrate in sterile water.[2]

Issue 3: Unexpected changes in cell morphology.

Question: After sodium butyrate treatment, my cells have changed shape and size. Is this normal?

Answer: Yes, morphological changes are a known effect of sodium butyrate treatment.[5][7][19] Researchers have reported an increase in cell size and alterations in cell shape, which may be linked to cytoskeleton reorganization.[7][19] These changes often accompany other effects like cell cycle arrest and differentiation. However, if these changes are accompanied by signs of necrosis (e.g., cell lysis, floating dead cells), it could indicate that the concentration is too high.

Data Presentation

Table 1: Recommended Sodium Butyrate Concentrations for Various Cell Lines
Cell LineCell TypeConcentration RangeObserved EffectIncubation Time
HT29Human Colon Adenocarcinoma> 1 mMReduced cyclin D1, G0/G1 arrest[6][8]3 days
HT29Human Colon Adenocarcinoma4 mM~75% inhibition of cell growth[6]3 days
MCF-7Human Breast Cancer5 mM~27% reduction in cell viability[15]48 hours
MDA-MB-468Human Breast Cancer5 mM~30% reduction in cell viability[15]48 hours
MCF-10ANormal Human Breast Epithelial5 mM~10% reduction in cell viability[15]48 hours
IPEC-J2Porcine Intestinal Epithelial5 mM & 10 mMSignificantly decreased cell viability, G0/G1 arrest[9]Not specified
H460Human Lung Cancer10 mMMorphological changes, cell cycle arrest[19]24 hours
OCCM.30Murine Cementoblasts≥ 4 mMDose-dependent inhibition of cell viability[17]48 hours
MDBKBovine Kidney Epithelial10 mM~38% of cells become apoptotic[11]24 hours
VariousHuman Breast Cancer2.5 mM85-90% growth inhibition, G2/M arrest[13]3 days
CHOChinese Hamster Ovary1-2 mMIncreased specific antibody productivity[21][22]Not specified

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Assay

This protocol uses a cell viability assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) of sodium butyrate for a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Sodium Butyrate Dilutions: Prepare a series of sodium butyrate concentrations (e.g., ranging from 0.1 mM to 20 mM) by diluting a sterile stock solution in a complete culture medium.[15] Include a vehicle control (medium only).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium butyrate.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the sodium butyrate concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of sodium butyrate on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of sodium butyrate and a vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Seed cells in multi-well plate dose_response Dose-Response Assay (e.g., MTT) Test broad concentration range start->dose_response prep_stock Prepare fresh Sodium Butyrate stock solution prep_stock->dose_response determine_ic50 Determine IC50 and optimal concentration dose_response->determine_ic50 treat_cells Treat cells with optimal concentration determine_ic50->treat_cells viability Cell Viability Assay treat_cells->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle apoptosis Apoptosis Assay (Annexin V) treat_cells->apoptosis gene_expression Gene/Protein Expression (qPCR/Western Blot) treat_cells->gene_expression

Caption: Workflow for optimizing sodium butyrate concentration.

signaling_pathway NaB Sodium Butyrate HDAC HDACs (Class I & II) NaB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 ↑ p21 Expression GeneExp->p21 CDK CDK/Cyclin Complexes p21->CDK Inhibits CellCycle Cell Cycle Arrest (G1/G0) CDK->CellCycle Promotes Progression

Caption: Sodium butyrate's mechanism of action via HDAC inhibition.

troubleshooting_guide cluster_viability Low Cell Viability cluster_no_effect No Observable Effect start Problem Encountered q_conc_high Is the concentration too high for your cell line? start->q_conc_high q_conc_low Is the concentration too low? start->q_conc_low s_reduce_conc Solution: Lower concentration or perform a dose-response assay. q_conc_high->s_reduce_conc Yes q_time_long Is the incubation time too long? q_conc_high->q_time_long No s_reduce_time Solution: Reduce incubation time or perform a time-course study. q_time_long->s_reduce_time Yes s_increase_conc Solution: Increase concentration. q_conc_low->s_increase_conc Yes q_stock_bad Is the stock solution fresh? q_conc_low->q_stock_bad No s_make_fresh Solution: Prepare a fresh stock solution. q_stock_bad->s_make_fresh No

Caption: Troubleshooting decision tree for common issues.

References

troubleshooting variability in butyric acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butyric acid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound and other short-chain fatty acids (SCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is there high variability in my this compound measurements?

A1: High variability in this compound quantification can stem from several sources throughout the experimental workflow. Key areas to investigate include sample collection and storage, extraction efficiency, derivatization consistency, and the analytical method itself. For instance, fecal samples require standardized processing, as different storage conditions (fresh, frozen, or lyophilized) can significantly impact SCFA concentrations.[1] Inconsistent extraction or incomplete derivatization reactions are also major contributors to variability.

Q2: Is derivatization necessary for analyzing this compound?

A2: For Gas Chromatography (GC) based methods (GC-MS, GC-FID), derivatization is a critical step. This compound and other SCFAs are polar and volatile, which can lead to poor peak shape, low sensitivity, and peak overlapping on standard GC columns.[2][3] Derivatization converts them into less polar and more volatile compounds, improving chromatographic performance. For High-Performance Liquid Chromatography (HPLC), derivatization is not always required but can be used to enhance detection sensitivity, especially for UV or fluorescence detectors.[4][5]

Q3: Which derivatization reagent should I use for GC-MS analysis?

A3: The choice of derivatization reagent depends on your specific sample matrix and analytical setup. Common reagents include:

  • Silylation reagents (e.g., MTBSTFA, BSTFA): These are widely used but require anhydrous (water-free) conditions and can have longer reaction times.[2][6]

  • Alkylation reagents (e.g., Boron trifluoride-methanol (BF3-Methanol)): This is an effective method for creating fatty acid methyl esters (FAMEs).[7]

  • 3-Nitrophenylhydrazine (3-NPH): This reagent is suitable for both GC-MS and LC-MS and reacts under mild conditions.[2][8]

Q4: My this compound peak is co-eluting with the solvent or another compound. How can I resolve this?

A4: Peak co-elution is a common issue. In GC, the methyl ester of this compound can sometimes overlap with the solvent front, especially in splitless injection mode.[9] To resolve this, you can try using a different solvent with a lower boiling point (e.g., pentane), switching to a split injection mode, or using an on-column injection.[9] In HPLC, overlapping peaks, for instance between this compound and acetone (B3395972), can be resolved by adjusting the mobile phase composition, flow rate, or column temperature.[10]

Q5: What is an acceptable recovery rate for this compound extraction?

A5: Acceptable recovery rates can vary depending on the method and regulatory guidelines (e.g., AOAC). Generally, recovery rates between 95% and 105% are considered good for method validation.[7] For example, one GC-FID method reported recovery percentages for this compound in the range of 98.2–101.9%.[11][12]

Troubleshooting Guide

This table summarizes common problems, potential causes, and recommended solutions to address variability in this compound quantification.

Problem Potential Cause(s) Recommended Solution(s)
High Variability / Poor Reproducibility Inconsistent sample handling and storage.Standardize sample collection and storage protocols. For fecal samples, lyophilization is recommended for optimal stability.[1]
Incomplete or inconsistent derivatization.Optimize derivatization reaction time, temperature, and reagent concentration. Ensure samples are dry if using moisture-sensitive reagents like MTBSTFA.[2][6]
Inaccurate pipetting of internal standard or sample.Calibrate pipettes regularly. Use an internal standard (e.g., valeric acid, d4-butyric acid) to correct for volume errors.[7][13]
Poor Peak Shape (Tailing or Fronting) Active sites on the GC column or liner.Use a deactivated liner and column. Perform regular column conditioning.
Overloading of the column.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase pH in HPLC.Adjust the mobile phase pH to ensure this compound is in its non-ionized form. Adding a small amount of acid (e.g., phosphoric acid) can improve peak shape.[4]
Low Signal / Poor Sensitivity Inefficient extraction or derivatization.Optimize extraction protocol for your sample matrix. Test different derivatization reagents to improve yield and detection.
Suboptimal detector settings.Ensure the detector (e.g., FID, MS) is properly tuned and operating under optimal conditions.
Sample degradation.Store samples and extracts at appropriate temperatures (e.g., -80°C) and analyze them promptly.[1]
Peak Co-elution Inadequate chromatographic separation.In GC, adjust the temperature program. In HPLC, modify the mobile phase composition or gradient.[10] Consider using a different column with a different stationary phase.
Solvent peak interference.In GC, try a different injection solvent or change the injection mode (e.g., from splitless to split).[9]
Quantitative Method Performance Data

The following tables provide examples of method validation parameters from published studies, which can serve as a benchmark for your own assays.

Table 1: GC-FID Method Validation Parameters for this compound in Milk Fat [7][11][14]

ParameterValue
Linearity Range0.04–1.60 mg/mL
Coefficient of Determination (R²)> 0.999
Limit of Detection (LOD)0.01% of total fat
Limit of Quantification (LOQ)0.10% of total fat
Accuracy (% Recovery)98.2–101.9%
Precision (% RSD)0.70–1.33%

Table 2: GC-FID Method for SCFAs in Fecal Samples [15][16]

ParameterValue
Linearity (R²)≥ 0.9998
Limit of Detection (LOD)0.11–0.36 µM
Limit of Quantification (LOQ)0.38–1.21 µM
Accuracy (% Recovery)98.34–137.83%
Reproducibility (% RSD)≤ 1.30%

Experimental Protocols

Protocol 1: this compound Extraction and Derivatization from Milk Fat for GC-FID Analysis

This protocol is adapted from a validated method for analyzing this compound in butter blends.[7]

1. Fat Extraction: a. Weigh 0.2000–0.2005 g of the extracted fat into a 50 mL flat-bottom flask.

2. Saponification and Derivatization: a. Add 5 mL of the internal standard solution (0.4 mg/mL valeric acid in methanol). b. Add 4 mL of 0.5 N NaOH in methanol. c. Connect the flask to a condenser and reflux for 8 minutes. d. Add 5 mL of Boron trifluoride-methanol (BF3-Methanol) through the condenser and boil for 2 minutes. e. Add 5 mL of n-heptane through the condenser and boil for 1 minute.

3. Extraction of Methyl Esters: a. Remove the flask from the condenser. b. Add 15 mL of saturated sodium chloride solution. c. Stopper the flask and shake vigorously. d. Allow the layers to separate. The upper n-heptane layer contains the fatty acid methyl esters (FAMEs).

4. Sample Analysis: a. Transfer the clear upper solution into a GC vial. b. Inject into the GC-FID for analysis.

Protocol 2: SCFA Extraction from Fecal Samples using Solid Phase Extraction (SPE)

This protocol is based on a method for purifying SCFAs from fecal samples without derivatization for direct GC analysis.[15][16]

1. Sample Preparation: a. Weigh 50 mg of fecal sample into a tube. b. Add a suitable solvent (e.g., acetone) and homogenize. c. Centrifuge to pellet solid debris.

2. Solid Phase Extraction (SPE): a. Condition an SPE column (e.g., Bond Elut Plexa) according to the manufacturer's instructions. b. Load the supernatant from the fecal extract onto the column. c. Wash the column to remove interfering substances. d. Elute the SCFAs using an appropriate elution solvent.

3. Sample Analysis: a. The eluate containing the purified SCFAs can be directly injected into a GC-FID equipped with a suitable column (e.g., DB-FFAP).

Visual Guides

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Derivatization (for GC) cluster_2 Analysis A Sample Collection (e.g., Feces, Plasma) B Homogenization & Acidification A->B C Addition of Internal Standard B->C D Extraction (LLE, SPE, etc.) C->D E Evaporation to Dryness D->E H GC-MS / HPLC Injection D->H Direct Injection (for HPLC/no derivatization) F Addition of Derivatization Reagent E->F G Incubation (Heat) F->G G->H I Data Acquisition H->I J Data Processing (Integration, Quantification) I->J

Caption: General workflow for this compound quantification.

Troubleshooting Decision Tree for High Assay Variability

G node_action node_action node_cause node_cause Start High Variability (%RSD > 15%) Check_IS Internal Standard (IS) Area Consistent? Start->Check_IS Check_Cal Calibration Curve Linear (R² > 0.99)? Check_IS->Check_Cal Yes node_action_IS Action: Verify IS addition, check for IS degradation, review injection consistency. Check_IS->node_action_IS No Check_Sample Variability in Replicates? Check_Cal->Check_Sample Yes node_action_Cal Action: Prepare fresh standards, verify standard concentrations, check instrument parameters. Check_Cal->node_action_Cal No node_action_Sample Action: Review sample prep steps: - Extraction efficiency - Derivatization consistency - Sample storage/handling Check_Sample->node_action_Sample Yes node_cause_Resolved Variability likely random or within acceptable limits. Check_Sample->node_cause_Resolved No node_cause_IS Injection Error or IS Pipetting Issue node_action_IS->node_cause_IS Likely Cause node_cause_Cal Standard Degradation or Instrumental Issue node_action_Cal->node_cause_Cal Likely Cause node_cause_Sample Sample Preparation Variability node_action_Sample->node_cause_Sample Likely Cause

Caption: Decision tree for troubleshooting assay variability.

This compound's Role as a Histone Deacetylase (HDAC) Inhibitor

G Butyrate (B1204436) This compound (from gut microbiota) HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Gene Transcription (e.g., anti-inflammatory genes) Chromatin->Gene Allows Effect Cellular Effects: - Anti-inflammatory - Anti-proliferative Gene->Effect

Caption: this compound's signaling pathway as an HDAC inhibitor.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting guides for enhancing the oral bioavailability of butyrate (B1204436), a short-chain fatty acid with significant therapeutic potential.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the oral bioavailability of sodium butyrate inherently low?

Sodium butyrate, despite its therapeutic promise, faces several challenges when administered orally that limit its systemic and distal gut bioavailability:

  • Rapid Upper GI Absorption and Metabolism: Unprotected butyrate is quickly absorbed in the stomach and small intestine.[1][2] It then undergoes extensive first-pass metabolism, primarily in the colonic epithelium and the liver, where it is used as an energy source.[3][4] This rapid clearance means very little reaches the systemic circulation or the distal colon where it often needs to act.[4][5]

  • Short Half-Life: Once in circulation, butyrate has a very short half-life, estimated to be less than 10 minutes in humans, leading to rapid elimination.[6][7]

  • Unpleasant Odor and Taste: Butyric acid has a potent and unpleasant odor, which poses a significant challenge for patient compliance in oral formulations.[1][2] This necessitates strategies like microencapsulation to mask the smell.[2]

FAQ 2: What are the primary strategies to overcome these bioavailability challenges?

The main strategies focus on protecting butyrate during its transit through the upper gastrointestinal tract to ensure it reaches its target site, which is often the colon, or to increase its systemic exposure. The key approaches are:

  • Microencapsulation and Coating: This is the most common and effective strategy.[2] Butyrate particles are coated with a protective layer, often a pH-sensitive polymer or a lipid matrix.[1][2] This coating is designed to resist the acidic environment of the stomach and only dissolve in the more alkaline conditions of the small and large intestines, enabling targeted release.[1][2][8]

  • Prodrugs: This approach involves chemically modifying butyrate into an inactive precursor (a prodrug) that is absorbed more efficiently and then converted back to active butyrate in the body.[6] Tributyrin, a triglyceride of butyrate, is a well-known example.[9] More recently, amino acid conjugates like O-butyryl-L-serine (SerBut) have shown promise in enhancing systemic uptake.[10][11]

  • Colon-Targeted Delivery Systems: These are advanced formulations designed specifically to release their payload in the colon.[8][12] This can be achieved through pH-sensitive coatings (e.g., Eudragit® S), time-release mechanisms, or systems that are degraded by colonic bacteria.[1][8]

FAQ 3: How do different oral butyrate formulations compare in terms of pharmacokinetics?

Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are crucial for comparing the bioavailability of different formulations. Studies show significant differences between butyrate salts and prodrugs.

Data Presentation: Comparative Pharmacokinetics of Butyrate Formulations

The following table summarizes key pharmacokinetic data from a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB), and the prodrug Tributyrin (TB). All products delivered an equivalent dose of 786 mg of this compound.[6][13]

FormulationCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)Key Observation
Sodium Butyrate (NaB) 2.51 ± 4.1322.5 ± 7.91144 ± 214Rapid absorption, higher bioavailability than TB.[6][13]
Lysine Butyrate (LysB) 4.53 ± 7.5620.0 ± 0.0189 ± 306Highest peak concentration and overall exposure.[6][13]
Tributyrin (TB) 0.91 ± 1.6551.5 ± 21.7108 ± 190Slower absorption and lower bioavailability compared to salts.[5][6][13]

Data presented as Mean ± SD.[6]

Troubleshooting Guides

Issue 1: My microencapsulated formulation shows premature "dose dumping" in simulated gastric fluid.
  • Possible Cause 1: Inadequate Coating Thickness or Integrity. The protective polymer coating may be too thin or may have cracks or imperfections, allowing the acidic medium to penetrate and release the butyrate prematurely.

  • Troubleshooting Tip:

    • Increase Coating Thickness: Experiment with increasing the percentage of the coating material relative to the core butyrate particle.

    • Optimize Coating Process: Review the parameters of your coating process (e.g., spray rate, atomization pressure, bed temperature in a fluid bed coater). Ensure even coating distribution.[14]

    • Polymer Selection: Re-evaluate the type of enteric polymer used. Some polymers (e.g., Eudragit® S) have a higher pH dissolution threshold (pH > 7) than others, making them more suitable for colon targeting.[8]

  • Possible Cause 2: Inappropriate Excipients. Some excipients in the formulation might compromise the integrity of the enteric coating.

  • Troubleshooting Tip:

    • Excipient Compatibility Study: Perform compatibility studies to ensure that the chosen fillers, binders, and other excipients do not interact negatively with the pH-sensitive polymer coating.

Issue 2: High inter-subject variability in plasma butyrate levels in my animal pharmacokinetic study.
  • Possible Cause 1: Inconsistent Gastric Emptying and GI Transit Time. The gastrointestinal transit time can vary significantly between animals, affecting when and where the formulation releases butyrate.[15][16] This is a major variable in oral drug delivery.

  • Troubleshooting Tip:

    • Standardize Feeding Protocol: Fasting animals overnight before dosing can help standardize gastric emptying rates. Ensure consistent access to water.

    • Use a Transit Time Marker: Co-administer a non-absorbable colored marker to correlate its excretion time with the pharmacokinetic profile, which can help in data stratification.

  • Possible Cause 2: Inefficient or Variable Prodrug Hydrolysis. If using a prodrug like tributyrin, the levels and activity of lipase (B570770) enzymes, which are required to release the active butyrate, can differ between animals.[9]

  • Troubleshooting Tip:

    • Confirm Lipase Activity: If possible, assess the baseline lipase activity in your animal model.

    • Consider a Different Prodrug: Explore newer generation prodrugs, such as amino acid conjugates, which may rely on different transporters and enzymatic pathways for activation.[10]

  • Possible Cause 3: Issues with Blood Sample Collection and Processing. Butyrate is volatile and can be consumed by blood cells ex vivo. This can lead to artificially low and variable measurements.

  • Troubleshooting Tip:

    • Use Appropriate Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma and freeze the plasma at -80°C as quickly as possible.

    • Acidify Samples: Acidification of plasma/serum samples is a key step in sample preparation for GC-MS analysis to ensure butyrate is in its protonated, less volatile form.[17][18]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study of an Oral Butyrate Formulation in Mice

This protocol outlines the key steps for evaluating the plasma concentration-time profile of butyrate following oral administration of a novel formulation.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Fast mice for 12 hours (overnight) with free access to water.

    • Prepare the test formulation (e.g., microencapsulated sodium butyrate suspended in 0.5% carboxymethylcellulose) and a control (e.g., un-encapsulated sodium butyrate).

    • Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg). The dose should be based on the this compound content.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at predetermined time points.

    • Suggested Time Points: Pre-dose (0), 15, 30, 60, 90, 120, 180, and 240 minutes post-dose.[9][19]

    • Collect samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Butyrate Quantification (GC-MS Analysis):

    • Sample Preparation: Thaw plasma samples on ice. To 50 µL of plasma, add an internal standard (e.g., deuterated butyrate, [2H6]HMB).[20] Acidify the sample with HCl.[17]

    • Extraction: Extract the short-chain fatty acids with a suitable organic solvent like methyl tert-butyl ether (MTBE).[17][18]

    • Analysis: Inject the organic extract directly into a GC-MS system equipped with a polar gas chromatography column for separation and detection.[17]

    • Quantification: Determine the butyrate concentration by comparing its peak area to that of the internal standard and referencing a standard curve prepared in blank plasma.[21]

Protocol 2: pH-Dependent In Vitro Release Study

This protocol simulates the transit of an enteric-coated formulation through the GI tract to assess its release profile.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Media Preparation:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4.

  • Procedure:

    • Place the dosage form (e.g., one capsule or tablet) in a dissolution vessel containing 900 mL of SGF at 37°C.

    • Stir at a constant speed (e.g., 75 RPM).

    • After 2 hours, withdraw a sample for analysis.

    • Carefully remove the dosage form and transfer it to a new vessel containing 900 mL of SIF at 37°C.

    • Continue stirring and withdraw samples at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours).

  • Analysis: Analyze the concentration of butyrate released in each sample using a validated analytical method (e.g., HPLC or GC-MS).

  • Data Interpretation: Plot the cumulative percentage of butyrate released over time. An ideal colon-targeted formulation will show minimal release (<10%) in SGF for 2 hours, followed by a sustained or complete release in SIF over the subsequent hours.

Visualizations

Butyrate Absorption and Metabolism Pathway

This diagram illustrates the journey of butyrate from the intestinal lumen to systemic circulation, highlighting its primary sites of metabolism.

Butyrate_Pathway Butyrate Absorption and Metabolism cluster_gut Intestinal Lumen (Colon) cluster_epithelium Colonic Epithelium cluster_circulation Circulation & Liver Butyrate Butyrate MCT1 MCT1 / SMCT1 (Active Transport) Butyrate->MCT1 Active Passive Passive Diffusion Butyrate->Passive Passive Colonocyte Colonocyte BetaOx β-oxidation (Energy for Colonocyte) Colonocyte->BetaOx ~70-90% PortalVein Portal Vein Colonocyte->PortalVein Escapes MCT1->Colonocyte Passive->Colonocyte Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Peripheral Tissues) Liver->Systemic

Caption: Pathway of butyrate absorption and first-pass metabolism in the gut.

Workflow for Developing an Improved Oral Butyrate Formulation

This workflow outlines the logical progression from initial formulation design to preclinical evaluation.

Formulation_Workflow cluster_design Phase 1: Design & Formulation cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: Preclinical Evaluation A Select Strategy (e.g., Microencapsulation) B Choose Excipients & Coating Polymers A->B C Process Optimization (e.g., Spray Drying) B->C D Physical Characterization (SEM, Particle Size) C->D E In Vitro Release Study (pH 1.2 -> pH 7.4) D->E F Animal PK Study (Plasma Concentration) E->F F->E Iterate / Optimize G Efficacy/PD Study (Disease Model) F->G

References

Technical Support Center: Addressing the Rapid Metabolism of Butyric Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to overcome the challenges of butyric acid's rapid in vivo metabolism.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the therapeutic use of this compound challenging?

This compound (BA), a short-chain fatty acid, is a promising therapeutic agent with anti-inflammatory and anti-cancer properties. However, its direct clinical application is severely limited by its rapid metabolism and short plasma half-life.[1][2] When administered orally, it is quickly absorbed and metabolized by cells in the upper gastrointestinal tract and liver, which prevents a significant concentration from reaching systemic circulation or more distal tissues like the colon.[3]

Q2: What are the primary strategies to overcome the rapid metabolism of this compound?

To enhance the bioavailability and therapeutic efficacy of this compound, researchers are focusing on several key strategies:

  • Prodrugs: Chemical modification of this compound to create prodrugs, such as esters or amides, which are more stable in the upper gastrointestinal tract. These prodrugs are designed to be hydrolyzed by enzymes in target tissues, releasing this compound in a sustained manner.[2] Tributyrin (B1683025), a triglyceride prodrug, is a well-studied example.

  • Nanoformulations: Encapsulating this compound or its prodrugs within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect them from premature metabolism and facilitate targeted delivery.[4][5]

  • Colon-Targeted Delivery Systems: Formulations with pH-sensitive or microbially-triggered coatings are used to ensure that this compound is released specifically in the colon, where it can exert its effects locally.[6]

Q3: What is a butyrate (B1204436) prodrug and how does it work?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Butyrate prodrugs are designed to mask the properties of this compound that lead to its rapid metabolism.[2] For example, Tributyrin consists of three butyrate molecules attached to a glycerol (B35011) backbone. This structure bypasses initial metabolism. Endogenous lipases in the small intestine and within cells cleave the ester bonds, leading to a slower, more controlled release of this compound.[3]

Q4: How does butyrate exert its anti-inflammatory and anti-cancer effects?

Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[7][8] By inhibiting HDACs, butyrate alters gene expression, leading to:

  • Anti-inflammatory effects: Suppression of pro-inflammatory signaling pathways like NF-κB, resulting in reduced production of inflammatory mediators such as IL-6 and IL-12.[7][8][9]

  • Anti-cancer effects: Induction of apoptosis (programmed cell death), cell differentiation, and inhibition of cancer cell proliferation.[2][10]

Section 2: Troubleshooting Guides

Issue 1: Low Bioavailability and Inconsistent Plasma/Tissue Levels of Butyrate
Possible CauseTroubleshooting Tip
Inefficient Prodrug Hydrolysis Ensure the selected animal model possesses adequate lipase (B570770) activity for the chosen prodrug (e.g., tributyrin). For in vitro studies, verify the lipase activity of the cell line or consider supplementing with exogenous lipase.
Suboptimal Dosing or Administration Route Review literature for established dosage ranges and administration routes for your specific model and prodrug. For instance, oral gavage doses for tributyrin in mice have ranged from 3.1 to 10.3 g/kg. Ensure administration is accurate and consistent.
Sample Collection and Processing Errors Collect samples at appropriate time points; peak plasma concentrations in mice after oral tributyrin can occur between 15 and 60 minutes. Use appropriate anticoagulants and enzyme inhibitors during sample processing to prevent butyrate degradation. The quantification of short-chain fatty acids (SCFAs) in blood is challenging due to low concentrations and potential for contamination.[11][12]
Impaired Absorption in the Colon Investigate the expression levels of butyrate transporters, such as Slc5a8, in the colon. Reduced transporter expression can lead to diminished absorption and lower serum butyrate levels.
Issue 2: High Variability in Experimental Results
Possible CauseTroubleshooting Tip
Differences in Gut Microbiota The composition of the gut microbiota can significantly influence lipase activity and the overall metabolic state of the host. Standardize animal housing conditions, diet, and sourcing to minimize inter-individual variability. Consider analyzing the gut microbiota composition of the experimental animals.
Stress During Administration Acclimatize animals to experimental procedures like oral gavage to minimize stress, which can impact gastrointestinal function and drug metabolism.
Formulation Instability For nanoformulations, ensure consistent particle size, encapsulation efficiency, and release kinetics between batches. Characterize each new batch thoroughly before in vivo use.
Issue 3: Off-Target Effects or Cytotoxicity in Cell Culture
Possible CauseTroubleshooting Tip
High Prodrug Concentration High concentrations of certain prodrugs, such as tributyrin (>10 mM), can be cytotoxic. Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Effects from Prodrug Backbone The carrier molecule of the prodrug (e.g., glycerol in tributyrin) may have its own metabolic effects. Include a control group treated with the backbone molecule alone to isolate the effects of butyrate.
Solubility Issues Prodrugs like tributyrin are oily liquids with poor water solubility. Use appropriate solvents like ethanol (B145695) or DMSO for stock solutions and ensure the final concentration in cell culture media does not cause precipitation.

Section 3: Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Butyrate Prodrugs

This table summarizes key pharmacokinetic parameters from a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB), and Tributyrin (TB), where each product delivered an equivalent of 786 mg of this compound.

ProdrugCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)Key Observation
Sodium Butyrate (NaB) 2.51 ± 4.1322.5 ± 7.91144 ± 214Faster absorption and higher bioavailability than Tributyrin.[1]
Lysine Butyrate (LysB) 4.53 ± 7.5620.0 ± 0.0189 ± 306Showed the highest peak concentration (Cmax) and area under the curve (AUC).[1]
Tributyrin (TB) 0.91 ± 1.6551.5 ± 21.7108 ± 190Slower absorption and lower bioavailability compared to butyrate salts.[1]
Data presented as Mean ± SD.[1]

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Method for Butyrate Ester Synthesis (Steglich Esterification)

This protocol describes a method for synthesizing butyrate esters under mild conditions, suitable for sensitive molecules.[13]

Materials:

  • Target alcohol (e.g., Resveratrol)

  • This compound

  • N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve the target alcohol and this compound in the anhydrous solvent in a reaction flask.

  • Add EDC and DMAP to the solution. These act as coupling agents.

  • Stir the reaction mixture at room temperature. The reaction is typically carried out for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove unreacted reagents and byproducts.

  • Purify the resulting ester using column chromatography.

  • Characterize the final product using techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.[13][14]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Alcohol Target Alcohol (e.g., Resveratrol) Reaction Stir at Room Temp Alcohol->Reaction ButyricAcid This compound ButyricAcid->Reaction EDC EDC EDC->Reaction Coupling Agent DMAP DMAP DMAP->Reaction Catalyst Solvent Anhydrous THF Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Butyrate Ester Product Purification->Product

Caption: Workflow for Steglich esterification of this compound.

Protocol 2: Workflow for Evaluating a Novel Butyrate Delivery System

This workflow outlines the key steps for the preclinical evaluation of a new prodrug or nanoformulation designed to improve butyrate delivery.

  • Formulation & Characterization: Synthesize the prodrug or prepare the nanoformulation. Characterize its physicochemical properties (e.g., size, stability, encapsulation efficiency, drug load).

  • In Vitro Release Study: Assess the release profile of butyrate from the delivery system under simulated physiological conditions (e.g., different pH levels to mimic the GI tract).

  • In Vitro Cell Studies: Evaluate the efficacy and cytotoxicity of the formulation in relevant cell lines (e.g., colon cancer cells, immune cells). Use free this compound as a positive control.[15]

  • In Vivo Pharmacokinetic (PK) Study: Administer the formulation to an animal model (e.g., mice, rats). Collect blood samples at various time points to determine the concentration of butyrate and/or the prodrug. Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[1]

  • In Vivo Efficacy/Pharmacodynamic (PD) Study: In a disease model (e.g., DSS-induced colitis), administer the formulation and evaluate its therapeutic effect on relevant biomarkers and clinical signs.[5]

  • Biodistribution & Targeting Study: If applicable, use labeled compounds or imaging techniques to determine where the delivery system and released butyrate accumulate in the body.

G A 1. Formulation & Characterization B 2. In Vitro Release Studies A->B C 3. In Vitro Cell Studies (Efficacy & Toxicity) A->C D 4. In Vivo Pharmacokinetic (PK) Study B->D C->D E 5. In Vivo Efficacy (PD) Study D->E F 6. Biodistribution & Targeting Study D->F G Data Analysis & Conclusion E->G F->G

Caption: Preclinical evaluation workflow for a new butyrate delivery system.

Butyrate's Primary Signaling Pathway: HDAC Inhibition

Butyrate readily enters cells and accumulates in the nucleus, where it functions as a potent inhibitor of histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which alters chromatin structure and modulates the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.[7][16]

G Butyrate Butyrate HDACs HDACs (Histone Deacetylases) Butyrate->HDACs Inhibits Histones Histone Proteins HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin Gene Modulated Gene Expression Chromatin->Gene Effects Anti-inflammatory & Anti-cancer Effects Gene->Effects

Caption: Butyrate's mechanism of action via HDAC inhibition.

References

minimizing the cytotoxic effects of high butyric acid concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects at high concentrations of butyric acid and its derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing excessive cell death at high this compound concentrations?

High concentrations of this compound (or its common salt form, sodium butyrate) are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose- and time-dependent manner.[1][2] This is a primary mechanism of its anti-cancer effects but can be a challenge when studying its other biological roles. The cytotoxic effect is often mediated through several pathways, including the induction of oxidative stress and the activation of mitochondrial- and endoplasmic reticulum stress-mediated apoptosis.[3][4]

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

This compound's cytotoxic effects are multifactorial. A primary mechanism is its function as a histone deacetylase (HDAC) inhibitor, which alters gene expression.[5][6] This leads to the activation of apoptotic signaling pathways. A key pathway is the mitochondrial (intrinsic) pathway, where this compound shifts the balance of Bcl-2 family proteins to a pro-apoptotic state, increasing proteins like Bak and Bax while reducing anti-apoptotic proteins like Bcl-xL.[5][7] This leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating the caspase cascade (caspase-9 and -3), ultimately leading to cell death.[7][8] Additionally, this compound can induce apoptosis through the p38 MAPK pathway and by generating reactive oxygen species (ROS), which causes oxidative stress.[3][9][10]

Q3: How can I minimize the cytotoxic effects of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of high this compound concentrations:

  • Co-treatment with Antioxidants: Since this compound can induce apoptosis via oxidative stress, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to abrogate ROS-dependent mitochondrial injury and apoptosis.[3][11]

  • Use of Prodrugs: Prodrugs are modified molecules that are converted into the active drug within the body or cells. Prodrugs of this compound, such as tributyrin (B1683025) or pivaloyloxymethyl butyrate (B1204436) (AN-9), are designed for better delivery and can be more potent, potentially allowing for lower effective concentrations.[12][13][14] Tributyrin, for example, was found to be about 4-fold more potent than this compound in inducing differentiation in HL60 cells.[14]

  • Controlled-Release Systems: Encapsulating this compound in biocompatible polymers can allow for a sustained, lower-concentration release over time, reducing the acute toxicity associated with a high initial dose.[15][16][17]

  • Dose-Response and Time-Course Optimization: Carefully titrate the concentration of this compound and the incubation time for your specific cell line to find a therapeutic window that achieves the desired biological effect with minimal cytotoxicity.[1][18]

Q4: What are the typical IC50 values for sodium butyrate?

The half-maximal inhibitory concentration (IC50) for sodium butyrate varies significantly depending on the cell line and the duration of exposure. For example, in colorectal cancer cell lines, IC50 values can range from over 80 mM at 24 hours to less than 1 mM at 72 hours.[1][18] See the data table below for a summary of reported IC50 values.

Q5: Are there alternative formulations of this compound that are less toxic?

Yes, researchers have developed several prodrugs and derivatives to improve the therapeutic index of this compound. These compounds are designed to have better solubility, stability, and cellular uptake, releasing this compound once metabolized.[19][20] Examples include:

  • Tributyrin: A triglyceride prodrug of this compound.[14][21]

  • Pivaloyloxymethyl butyrate (AN-9): An acyloxyalkyl ester prodrug that has shown greater potency than this compound in preclinical studies.[12][13]

  • Indole-3-butyric acid: A derivative that has demonstrated low IC50 values in colorectal cancer cells.[21]

  • N-glucosamine tetrabutyrate (N-Glc-BE): A novel carrier prodrug designed for transdermal delivery.[22]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Results Between Experiments
  • Possible Cause 1: this compound Solution Instability. this compound solutions, particularly at certain pH values, may not be stable over long-term storage.

    • Solution: Prepare fresh solutions of this compound or sodium butyrate from powder for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Health and Confluency. The metabolic state and density of cells can influence their sensitivity to this compound.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Always perform a baseline viability check (e.g., Trypan Blue exclusion) before adding the compound.

  • Possible Cause 3: pH Shift in Culture Medium. this compound is an acid, and adding high concentrations can lower the pH of the culture medium, inducing non-specific cytotoxicity.

    • Solution: Use sodium butyrate, the salt form, which is less likely to alter the medium's pH. Alternatively, if using this compound, buffer the medium appropriately or adjust the pH after its addition. Always check the final pH of the medium after adding the compound.

Problem 2: Cells Exhibit Morphological Changes (e.g., Shrinkage, Detachment) but Standard Viability Assays (like MTT) Show Minimal Effect
  • Possible Cause: Assay Insensitivity to Apoptosis. An MTT assay measures metabolic activity, which may not decrease significantly in the early stages of apoptosis. The observed morphological changes are classic signs of apoptosis.

    • Solution: Use an assay that directly measures apoptosis. Annexin V/PI staining can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[23] Alternatively, a Caspase-3 activity assay can be used to measure the activation of this key executioner caspase in the apoptotic pathway.[4][21]

Data Summary

Table 1: IC50 Values of Sodium Butyrate in Various Human Cancer Cell Lines
Cell LineCancer Type24h (mM)48h (mM)72h (mM)Reference(s)
HCT116Colorectal1.14 - 22.790.83 - 4.100.45 - 0.86[1][18]
HT-29ColorectalN/D2.422.15[18]
Caco-2ColorectalN/DN/D2.15[18]
SW480Colorectal88.2419.313.67[1]
LOVOColorectal20.185.752.11[1]
HCT8Colorectal31.635.781.28[1]
MCF-7Breast~10-20~5-10Not Reported[4][6]
MDA-MB-468Breast~10-20~5-10Not Reported[4]
AsPC-1Pancreatic~50~25Not Reported[24]
N/D: Not Detectable/Not Determined in the cited study.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (or control vehicle). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

  • Ice-cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

Visualizations

Butyric_Acid_Apoptosis_Pathway ButyricAcid This compound (High Conc.) HDAC HDAC Inhibition ButyricAcid->HDAC inhibits ROS ↑ Reactive Oxygen Species (ROS) ButyricAcid->ROS Bcl2_Family Shift in Bcl-2 Family Proteins HDAC->Bcl2_Family Bax_Bak ↑ Bax / Bak (Pro-apoptotic) Bcl2_Family->Bax_Bak Bcl2_BclxL ↓ Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2_BclxL Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Bcl2_BclxL->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ROS->Mito

Caption: Mitochondrial pathway of this compound-induced apoptosis.[5][7][8]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (48h) cluster_analysis Analysis cluster_outcome Expected Outcome start Seed Cells in Multi-well Plates incubation Incubate 24h (Allow Attachment) start->incubation control Vehicle Control BA This compound (BA) (High Conc.) NAC Antioxidant (NAC) Alone BA_NAC BA + NAC (Co-treatment) ros_assay Measure ROS Levels (e.g., DCFH-DA) control->ros_assay BA->ros_assay NAC->ros_assay BA_NAC->ros_assay apoptosis_assay Measure Apoptosis (Annexin V/PI) ros_assay->apoptosis_assay outcome Determine if NAC rescues cells from BA-induced apoptosis apoptosis_assay->outcome

Caption: Workflow for testing an antioxidant to mitigate cytotoxicity.

Troubleshooting_Flowchart start High Cell Death Observed q1 Is the this compound concentration optimized? start->q1 a1_yes Perform Dose-Response & Time-Course Study q1->a1_yes No q2 Is the medium pH stable after adding BA? q1->q2 Yes a1_yes->q2 a2_yes Use Sodium Butyrate or buffer the medium q2->a2_yes No q3 Is apoptosis the intended endpoint? q2->q3 Yes a2_yes->q3 a3_no Consider Mitigation Strategy: 1. Co-treat with Antioxidant (NAC) 2. Use a Prodrug (e.g., Tributyrin) 3. Implement Controlled Release q3->a3_no No end Proceed with Optimized Protocol q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

optimizing fermentation conditions to maximize butyric acid yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions to maximize butyric acid yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Causes Recommended Solutions
Low this compound Yield Suboptimal pH: The pH of the fermentation medium is critical for the growth of Clostridium species and the activity of enzymes involved in this compound production.[1][2]- Maintain the pH in the optimal range, typically between 6.0 and 6.5 for many Clostridium strains.[2][3] - Use a pH controller in the bioreactor or add a buffering agent like calcium carbonate (CaCO₃) to the medium.[2]
Inappropriate Temperature: Fermentation temperature affects microbial growth and metabolic rates.- The optimal temperature for most this compound-producing Clostridium species is around 37°C.[2][4] - For thermophilic strains like C. thermobutyricum, a higher temperature of around 55°C is optimal.
Substrate Limitation or Inhibition: High initial substrate concentrations can cause osmotic stress to the cells, while insufficient substrate will limit production.[1][2]- Optimize the initial glucose concentration. Fermentations with limited glucose concentrations often show better yields than those with excess glucose.[5] - Consider a fed-batch fermentation strategy where the substrate is added at regular intervals to maintain an optimal concentration.[2][5]
Product Inhibition: Accumulation of this compound in the fermentation broth can be toxic to the microbial cells, inhibiting further production.[2][6][7]- Employ in-situ product removal techniques such as gas stripping, liquid-liquid extraction, or membrane-based separation to continuously remove this compound from the fermentation broth. - Select or engineer microbial strains with higher tolerance to this compound.[3]
Nutrient Limitation: Lack of essential nutrients can hinder bacterial growth and metabolism.- Ensure the fermentation medium is supplemented with necessary nutrients such as nitrogen sources (e.g., yeast extract, peptone), vitamins, and minerals.[8]
Contamination with Other Microorganisms Improper Sterilization: Incomplete sterilization of the medium, bioreactor, or associated equipment.- Autoclave the fermentation medium and all equipment at 121°C for at least 20 minutes.[4] - Maintain sterile conditions throughout the inoculation and fermentation process.[2]
Non-aseptic Sampling: Introducing contaminants during sample collection.- Use sterile techniques when drawing samples from the bioreactor.
Formation of Unwanted Byproducts (e.g., acetic acid, lactic acid) Suboptimal Fermentation Conditions: pH and substrate concentration can influence the metabolic pathway, leading to the production of other organic acids.- Tightly control the pH within the optimal range for this compound production. A shift in pH can favor the production of acetate (B1210297) or lactate.[9] - Optimize the substrate concentration and feeding strategy.
Metabolic Pathway of the Strain: Some strains naturally produce a mixture of acids.- Select a microbial strain known for its high selectivity towards this compound, such as certain strains of Clostridium tyrobutyricum.[10][11] - Consider metabolic engineering to knock out genes responsible for the production of unwanted byproducts.[9]
Slow or No Microbial Growth Inoculum Issues: Low viability or insufficient amount of the inoculum.- Use a fresh and actively growing pre-culture for inoculation. - Ensure the inoculum size is adequate, typically around 5-10% (v/v) of the fermentation volume.[2]
Presence of Inhibitors: The fermentation medium may contain inhibitory compounds.- If using complex substrates like lignocellulosic hydrolysates, pre-treat them to remove any potential inhibitors. - Ensure the purity of all medium components.
Strict Anaerobic Conditions Not Maintained: Clostridium species are obligate anaerobes and oxygen is toxic to them.- Sparge the medium with an inert gas like nitrogen or carbon dioxide before and during fermentation to remove dissolved oxygen.[2] - Use anaerobic culture techniques, such as the Hungate Anaerobic Culture Technique.[4]

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are best for this compound production?

A1: Several species of the genus Clostridium are known for their ability to produce this compound. The most commonly used and studied strains include Clostridium butyricum and Clostridium tyrobutyricum. C. tyrobutyricum is often preferred for its high selectivity and yield of this compound.[10][11] Other strains like Clostridium pasteurianum are also used.[12] The choice of strain can depend on the specific substrate and desired fermentation characteristics.

Q2: What is the optimal pH for this compound fermentation?

A2: The optimal pH for this compound production by most Clostridium species is in the slightly acidic range, typically between 6.0 and 6.5.[2][3] Maintaining the pH within this range is crucial as deviations can lead to a metabolic shift towards the production of other acids like acetic or lactic acid, or can inhibit microbial growth altogether.[9]

Q3: How does the substrate concentration affect this compound yield?

A3: High initial substrate concentrations, particularly of sugars like glucose, can lead to osmotic stress on the bacterial cells, which can negatively impact their growth and productivity.[1][2] Conversely, if the substrate concentration is too low, it will become a limiting factor for fermentation. Therefore, an optimal initial substrate concentration needs to be determined for the specific strain and fermentation setup. A fed-batch approach, where the substrate is fed continuously or intermittently, is often employed to maintain the substrate concentration at an optimal level, which can significantly enhance this compound production compared to a batch process.[2][5]

Q4: What are the main byproducts in this compound fermentation and how can they be minimized?

A4: The main byproducts in this compound fermentation are typically other organic acids such as acetic acid and lactic acid.[9] The formation of these byproducts reduces the overall yield and purity of this compound. Minimizing byproduct formation can be achieved by:

  • Strict pH control: Maintaining the pH in the optimal range for this compound production.

  • Strain selection: Using strains with high selectivity for this compound.[10][11]

  • Metabolic engineering: Modifying the metabolic pathways of the producing microorganism to redirect the carbon flow towards this compound and away from byproduct formation.[9]

Q5: What is product inhibition and how can it be overcome?

A5: Product inhibition occurs when the accumulation of the fermentation product, in this case, this compound, becomes toxic to the microorganisms, thereby inhibiting their growth and further product formation.[2][6][7] This is a major limiting factor in achieving high concentrations of this compound. Strategies to overcome product inhibition include:

  • In-situ product removal: Continuously removing this compound from the fermentation broth using techniques like liquid-liquid extraction, adsorption, or membrane separation.

  • Strain development: Using strains that have a higher tolerance to this compound. This can be achieved through adaptation or genetic engineering.[3]

Data Presentation

Table 1: Comparison of this compound Production by Different Clostridium Strains and Fermentation Modes.

StrainFermentation ModeSubstrateThis compound Titer (g/L)This compound Yield (g/g substrate)Reference
Clostridium butyricum NKBatchSynthetic Medium2.08Not Reported[11]
Clostridium tyroburicum ATCC25755BatchSynthetic MediumHigher than C. butyricum strainsNot Reported[11]
Clostridium tyrobutyricum MutantFed-batchGlucose63.02Not Reported[13]
Clostridium tyrobutyricum NRRL 67062Batch (pH-controlled)Glucose (100 g/L)57.860.71[3]
Clostridium butyricum ZJUCBBatch (pH 6.5)Glucose (20 g/L)12.25Not Reported[4]
Clostridium butyricum ZJUCBFed-batch (pH 6.5)Glucose16.74Not Reported[4]

Table 2: Effect of Substrate (Cheese Whey Powder - CWP) Concentration on this compound and Biohydrogen Production by Clostridium pasteurianum DSM525.

CWP Concentration (g/L)Cumulative Hydrogen Formation (mL)This compound (g/L)This compound to Acetic Acid Ratio (g/g)Hydrogen Production Yield (mL H₂/g TS)This compound Production Yield (g BA/g TS)
40Not ReportedNot ReportedNot Reported1163.3Not Reported
80651.11.13.2357627.4
100Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
150Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
200Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Source: Adapted from[12]

Experimental Protocols

Protocol 1: Anaerobic Batch Fermentation of Clostridium butyricum for this compound Production

1. Microorganism and Media Preparation:

  • Use a pure culture of Clostridium butyricum.

  • Pre-culture Medium (Reinforced Clostridial Medium - RCM): Prepare RCM according to the manufacturer's instructions.

  • Fermentation Medium: A typical medium composition per liter is: 20 g glucose, 13 g yeast extract, 7 g beef powder, 3 g NaCl, 3 g K₂HPO₄, 0.5 g NaHCO₃, 0.3 g L-cysteine hydrochloride, 0.03 g MnSO₄, and 0.3 g CaCO₃.[8] Sterilize the medium by autoclaving at 115°C for 30 minutes.[8]

2. Inoculum Preparation:

  • Inoculate a single colony of C. butyricum into a tube containing 10 mL of sterile RCM.

  • Incubate anaerobically at 37°C for 18-24 hours until the culture is actively growing (turbid). This will serve as the pre-inoculum.

  • Transfer the pre-inoculum to a larger volume of RCM (e.g., 100 mL in a serum bottle) and incubate under the same conditions to prepare the final inoculum.

3. Fermentation Setup:

  • Aseptically transfer the sterile fermentation medium to a sterilized bioreactor.

  • Sparge the medium with oxygen-free nitrogen or carbon dioxide for at least 30 minutes to create anaerobic conditions.[2]

  • Inoculate the bioreactor with the prepared inoculum to achieve an initial inoculum size of 5-10% (v/v).

4. Fermentation Conditions:

  • Temperature: Maintain the temperature at 37°C.[2]

  • pH: Control the pH at 6.0-6.5 using a pH controller with sterile NaOH or HCl, or rely on the buffering capacity of CaCO₃ in the medium.[2][3]

  • Agitation: Set a gentle agitation (e.g., 100-150 rpm) to ensure proper mixing without introducing excessive shear stress.

  • Anaerobiosis: Maintain a continuous flow of a sterile anaerobic gas (e.g., nitrogen) over the headspace of the fermenter.

5. Sampling and Analysis:

  • Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours).

  • Analyze the samples for cell growth (optical density at 600 nm), substrate consumption (e.g., glucose concentration), and this compound and other organic acid concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of this compound using Gas Chromatography-Flame Ionization Detector (GC-FID)

1. Sample Preparation:

  • Centrifuge the fermentation broth sample (e.g., 1 mL) at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH below 3.0 with a strong acid (e.g., HCl or phosphoric acid) to protonate the volatile fatty acids.[14]

  • Internal Standard: Add a known concentration of an internal standard (e.g., isocaproic acid or 2-ethylthis compound) to the sample.[14]

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile).[15] Vortex vigorously and centrifuge to separate the phases.

  • Carefully transfer the organic phase containing the fatty acids to a GC vial.

2. GC-FID Instrument Conditions (Example):

  • Column: Use a column suitable for free fatty acid analysis, such as a FFAP (Free Fatty Acid Phase) or a DB-23 capillary column.[14][15]

  • Injector:

    • Temperature: 250°C[15]

    • Injection Volume: 1 µL

    • Split Ratio: 25:1[15]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 7 minutes.

    • Ramp: Increase to 200°C at a rate of 25°C/min.

    • Hold: Maintain at 200°C for 5 minutes.[15]

  • Detector (FID):

    • Temperature: 260°C[15]

    • Hydrogen flow: 30 mL/min[15]

    • Airflow: 350 mL/min[15]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard as the samples.

  • Inject the standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the this compound concentration in the samples by using the regression equation from the calibration curve.

Visualizations

ButyricAcidPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate-ferredoxin oxidoreductase Acetate Acetate AcetylCoA->Acetate Phosphotransacetylase, Acetate kinase AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase BetaHydroxybutyrylCoA β-Hydroxybutyryl-CoA AcetoacetylCoA->BetaHydroxybutyrylCoA β-Hydroxybutyryl-CoA dehydrogenase CrotonylCoA Crotonyl-CoA BetaHydroxybutyrylCoA->CrotonylCoA Crotonase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA dehydrogenase Butyrate This compound ButyrylCoA->Butyrate Phosphotransbutyrylase, Butyrate kinase

Caption: Metabolic pathway of this compound production from glucose in Clostridium.

ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis MediaPrep Media Preparation & Sterilization Fermentation Anaerobic Fermentation MediaPrep->Fermentation InoculumPrep Inoculum Preparation InoculumPrep->Fermentation Sampling Regular Sampling Fermentation->Sampling Quantification This compound Quantification (GC-FID) Sampling->Quantification DataAnalysis Data Analysis & Optimization Quantification->DataAnalysis

Caption: General experimental workflow for this compound fermentation.

References

challenges in translating in vitro butyric acid findings to in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyric Acid Research

Navigating the transition from in vitro studies to in vivo models is a significant challenge in this compound research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers bridge the gap between cell culture findings and whole-animal experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the effective concentrations of butyrate (B1204436) in my in vitro experiments fail to produce the same effect in my animal models?

A1: This is a common discrepancy due to several key differences between the two systems:

  • Pharmacokinetics and Bioavailability: In an in vivo setting, orally administered butyrate is rapidly absorbed and metabolized, primarily by colonocytes, which use it as their main energy source.[1][2][3] This leads to a very short half-life (less than 5-10 minutes in animals and humans) and poor systemic availability, meaning much lower concentrations reach other tissues compared to the static concentrations used in cell culture.[4][5][6]

  • Microbiota Interaction: The gut microbiota in an in vivo model can both produce and consume butyrate.[7][8][9] Exogenously administered butyrate can alter the microbial composition, which in turn affects local and systemic butyrate levels in ways that are not captured by in vitro models.

  • Host Metabolism: The liver metabolizes a significant portion of the butyrate that enters portal circulation.[7] This "first-pass effect" further reduces the amount of butyrate that reaches systemic circulation and other target organs.

  • Cellular Complexity: In vitro models with immortalized cell lines lack the complex, multi-layered tissue architecture, cell-to-cell interactions, and influence of the host immune system that are present in vivo.[10]

Q2: I'm seeing a different cellular response to butyrate in my in vivo model compared to my cell culture experiments. Why?

A2: The signaling mechanisms of butyrate can be context-dependent. In vitro, butyrate's effects are often attributed to its role as a histone deacetylase (HDAC) inhibitor.[1][11][12][13] While this is also true in vivo, other mechanisms play a more prominent role in a whole-organism context.[1][14] These include signaling through G-protein coupled receptors (GPCRs) like GPR43, GPR109A, and FFAR3, which can trigger different downstream pathways affecting inflammation, metabolism, and immune responses.[13][15][16] The presence of immune cells, endocrine signaling, and the gut-brain axis in in vivo models adds layers of regulatory complexity not present in isolated cell cultures.[17]

Q3: How does the route of administration for butyrate in my animal model affect the experimental outcome?

A3: The route of administration is critical and should be chosen based on your research question:

  • Oral Gavage/Supplemented Drinking Water: This route is common for studying effects on the gastrointestinal tract and systemic effects. However, due to rapid absorption and metabolism in the upper GI tract and liver, it may be difficult to achieve high concentrations in the distal colon or systemically.[18][19]

  • Rectal Administration (Enema): This method delivers a high concentration of butyrate directly to the distal colon, bypassing upper GI and liver metabolism. It is particularly useful for studying diseases like ulcerative colitis.[20]

  • Parenteral Injection (e.g., Intraperitoneal): This route bypasses the gut and liver, delivering butyrate directly into the systemic circulation. It is suitable for studying the extra-intestinal effects of butyrate, but it does not mimic the physiological route of absorption from the gut.

Troubleshooting Guide

Issue 1: High variability in response to butyrate treatment across my animal cohort.

Potential Cause Troubleshooting Steps
Differences in Gut Microbiota House animals from different litters together for a period before the experiment to normalize microbiota. Consider performing 16S rRNA sequencing on fecal samples to identify baseline microbial differences that may correlate with response.
Inconsistent Administration For oral gavage, ensure consistent technique and volume for all animals. If using supplemented drinking water, monitor daily water intake for each animal as it can vary.[18]
Dietary Inconsistencies Ensure all animals are on the same diet, as different dietary fibers can alter endogenous butyrate production.[3]
Underlying Health Status Perform a health screen before the experiment to exclude animals with underlying conditions that could affect their response.

Issue 2: Not observing expected changes in histone deacetylase (HDAC) inhibition in vivo.

Potential Cause Troubleshooting Steps
Insufficient Local Concentration The administered dose may not be reaching the target tissue at a high enough concentration to effectively inhibit HDACs. Consider a different route of administration (e.g., rectal for colon-specific effects) or a more stable butyrate derivative.[21]
Rapid Metabolism Butyrate is quickly metabolized.[6] Ensure that tissue is collected at the appropriate time point after administration to capture the peak effect. A pilot pharmacokinetic study may be necessary.
Assay Sensitivity Confirm that your HDAC activity assay or Western blot for acetylated histones is sensitive enough to detect changes in your target tissue.
Redundant Pathways The biological effect you are measuring may be regulated by pathways other than HDAC inhibition in your in vivo model. Investigate other potential mechanisms, such as GPCR signaling.

Quantitative Data Summary

Translating butyrate concentrations from in vitro to in vivo settings is a major challenge. The following tables summarize typical concentrations used and observed in different experimental contexts.

Table 1: Comparison of Butyrate Concentrations in In Vitro and In Vivo Environments

EnvironmentTypical Concentration RangeNotes
In Vitro Cell Culture 0.5 - 8 mM[1][22]Concentrations are static and directly applied to cells. Higher concentrations (>5-8 mM) can induce apoptosis.[1]
Human Colon (Lumen) 10 - 100 mMVaries greatly depending on diet (fiber intake). Highest in the proximal colon.
Rodent Colon (Lumen) ~10 - 40 mM[23]Can be influenced by diet and gut microbiota composition.
Human Plasma (Fasting) 0.3 - 2 µM[24]Represents the small fraction that escapes metabolism by colonocytes and the liver.
Rodent Plasma 5 - 15 µM[24]Generally higher than in humans, but still much lower than gut luminal concentrations.

Table 2: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans

Formulation (786 mg this compound Equivalent)Cmax (Peak Concentration)Tmax (Time to Peak)Bioavailability (AUC)
Sodium Butyrate (NaB) 2.51 µg/mL[25][26]22.5 min[25][26]Higher than Tributyrin[25][26]
Lysine Butyrate (LysB) 4.53 µg/mL[25][26]20.0 min[25][26]Higher than Tributyrin[25][26]
Tributyrin (TB) 0.91 µg/mL[25][26]51.5 min[25][26]Lower than NaB and LysB[25][26]

Data adapted from a pharmacokinetic study comparing three commercially available butyrate products.[25][26][27]

Key Experimental Protocols

Protocol 1: Oral Gavage of Sodium Butyrate in Mice

  • Preparation: Prepare a solution of sodium butyrate in sterile water or saline at the desired concentration (e.g., 100-300 mg/kg body weight).[19] Ensure the pH is adjusted to neutral (~7.0) to avoid esophageal irritation.[19]

  • Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to prevent injury.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, gently advancing it along the roof of the mouth until it passes into the esophagus. You should not feel resistance.

  • Administration: Slowly dispense the solution. The typical volume for a mouse is 5-10 mL/kg.

  • Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 2: Quantification of Butyrate in Plasma/Serum by GC-MS

This is a generalized protocol. Specifics may vary based on equipment and reagents.

  • Sample Collection: Collect blood into a suitable tube (red top glass serum tubes are often preferred to minimize contamination).[24] Separate serum or plasma by centrifugation.

  • Sample Preparation:

    • Acidify 100-200 µL of serum/plasma with an acid (e.g., HCl) to protonate the short-chain fatty acids (SCFAs).[24]

    • Add an internal standard (e.g., a deuterated SCFA) for accurate quantification.

    • Perform a liquid-liquid extraction using a solvent like diethyl ether or methyl tert-butyl ether.[28]

  • Derivatization (Optional but Recommended for Sensitivity): Evaporate the organic solvent and derivatize the SCFAs using an agent like BSTFA or 3-nitrophenylhydrazine (B1228671) to make them more volatile for gas chromatography.[29]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatography column separates the SCFAs, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.

  • Data Analysis: Calculate the concentration of butyrate by comparing its peak area to that of the internal standard and a standard curve of known butyrate concentrations.

Visualizations

InVitro_vs_InVivo_Challenges cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_challenges Key Translation Challenges invitro_cell Cell Culture (e.g., Caco-2) hdac HDAC Inhibition invitro_cell->hdac Primary Effect: HDAC Inhibition butyrate_direct Butyrate (Static, mM conc.) butyrate_direct->invitro_cell Direct Application animal_model Animal Model gut Gut Lumen (Microbiota Interaction) butyrate_admin Butyrate Admin. (e.g., Oral Gavage) butyrate_admin->animal_model colonocytes Colonocytes (Energy Source) gut->colonocytes Absorption & Metabolism liver Liver (First-Pass Metabolism) colonocytes->liver Portal Vein systemic Systemic Circulation (Low, µM conc.) liver->systemic Rapid Clearance target_tissue Target Tissue systemic->target_tissue vivo_effects Complex Biological Response target_tissue->vivo_effects GPCR Signaling & HDAC Inhibition c1 1. Pharmacokinetics: Rapid metabolism & clearance c2 2. Bioavailability: Concentration difference (mM vs µM) c3 3. Microbiota: Modulation of butyrate levels c4 4. Signaling: Multiple pathways (GPCRs)

Caption: Factors complicating the translation of this compound research from in vitro to in vivo models.

Troubleshooting_Workflow start In Vivo Experiment Shows Unexpected/No Results check_dose Is the dose and route of administration appropriate? start->check_dose check_pk Was tissue collected at the correct time point (Tmax)? check_dose->check_pk Yes adjust_dose Adjust Dose/Route (e.g., rectal enema for colon) check_dose->adjust_dose No check_bioavailability Did butyrate reach the target tissue? check_pk->check_bioavailability Yes run_pk Run a Pilot PK Study to determine Tmax and Cmax check_pk->run_pk No check_mechanism Is the assumed mechanism (e.g., HDACi) dominant in vivo? check_bioavailability->check_mechanism Yes measure_butyrate Measure Butyrate Levels in target tissue/plasma check_bioavailability->measure_butyrate No explore_mechanism Explore Alternative Mechanisms (e.g., GPCR signaling, microbiota changes) check_mechanism->explore_mechanism No revise_hypothesis Revise Hypothesis and Redesign Experiment check_mechanism->revise_hypothesis Yes adjust_dose->start run_pk->start measure_butyrate->start explore_mechanism->revise_hypothesis

Caption: A workflow for troubleshooting unexpected results in in vivo butyrate experiments.

References

Technical Support Center: Enhancing Butyric Acid Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the efficiency of butyric acid delivery to target tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound delivery.

1. Why is delivering this compound to target tissues challenging?

This compound presents several challenges for effective delivery. It has an unpleasant odor and taste, which can affect compliance in oral formulations.[1] Furthermore, it is rapidly absorbed in the upper gastrointestinal tract, leading to a short plasma half-life and limiting the amount that reaches the lower intestine and colon where it often exerts its beneficial effects.[1][2]

2. What are the main strategies to improve this compound delivery?

The primary strategies to overcome the challenges of this compound delivery include:

  • Encapsulation: Enclosing this compound in a protective shell, such as a lipid matrix or polymer, to mask its odor and control its release.[3]

  • Prodrugs: Modifying the this compound molecule to create an inactive precursor that is later metabolized to release the active this compound at the target site.[4][5]

  • Nanoparticle-based systems: Utilizing nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to encapsulate this compound or its prodrugs for targeted and sustained release.[6][7]

3. How do pH-responsive polymers work for colon-targeted delivery?

pH-responsive polymers are designed to remain stable in the acidic environment of the stomach and upper small intestine. As they move down the gastrointestinal tract, the pH becomes more neutral to slightly alkaline in the lower small intestine and colon. This change in pH triggers the polymer to swell or dissolve, releasing the encapsulated this compound in the desired location.[8]

4. What are the advantages of using a prodrug approach for this compound delivery?

Prodrugs can improve the physicochemical properties of this compound, such as its solubility and stability.[4][5] By masking the active molecule, prodrugs can also bypass the rapid metabolism in the upper gut, allowing for more of the active compound to reach the target tissue. Additionally, the prodrug can be designed for targeted activation by specific enzymes present in the target tissue.

5. Which analytical methods are most common for quantifying this compound in biological samples?

The most common analytical methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[9][10][11] These techniques offer high sensitivity and specificity for measuring this compound concentrations in various biological matrices such as plasma, feces, and tissue homogenates.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound delivery experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in polymeric nanoparticles (e.g., PLGA). 1. High water solubility of this compound leading to its partitioning into the external aqueous phase during nanoparticle formation.2. Inappropriate solvent system.3. Suboptimal process parameters (e.g., stirring speed, temperature).1. Use a double emulsion (w/o/w) method for more hydrophilic drugs.2. Optimize the organic and aqueous phase compositions. For instance, using a water-immiscible solvent like dichloromethane (B109758) for the organic phase can minimize drug leakage.[12]3. Adjust process parameters such as increasing the homogenization speed or optimizing the sonication power and time.[13]
Poor stability of this compound prodrugs in formulation or during in vitro studies. 1. Hydrolysis of the ester linkage connecting this compound to the parent molecule.2. Enzymatic degradation in the experimental medium.3. Inappropriate pH or temperature of the storage or experimental conditions.1. Modify the chemical structure of the prodrug to increase the steric hindrance around the ester bond.2. For in vitro studies, consider using enzyme inhibitors if enzymatic degradation is a concern and does not interfere with the study's objective.3. Conduct stability studies at different pH and temperature conditions to determine the optimal storage and experimental environment.[14]
Inconsistent in vitro release profile of this compound from microcapsules. 1. Non-uniform size and morphology of the microcapsules.2. Incomplete or uneven coating of the microcapsules.3. Inappropriate dissolution medium or agitation speed.1. Optimize the microencapsulation process to achieve a narrow particle size distribution.2. Characterize the microcapsules using techniques like scanning electron microscopy (SEM) to assess their morphology and coating integrity.3. Ensure the dissolution medium is appropriate for the release mechanism being studied (e.g., use of enzymes if the release is enzyme-dependent) and maintain consistent agitation.[15]
High variability in this compound quantification using GC-MS or HPLC. 1. Inefficient extraction of this compound from the sample matrix.2. Degradation of this compound during sample preparation.3. Interference from other components in the biological matrix.1. Optimize the extraction solvent and procedure. For GC-MS, acidification of the sample followed by liquid-liquid extraction is a common approach.[10][11]2. Keep samples on ice during preparation and store them at -80°C to minimize degradation.3. Use a suitable internal standard (e.g., a deuterated form of this compound) to correct for variability in extraction and instrument response. For HPLC, sample clean-up steps like ultrafiltration can reduce matrix interference.[9]
Failure to achieve colon-specific delivery with pH-responsive coatings. 1. Premature release of this compound in the upper gastrointestinal tract.2. High inter-individual variability in gastrointestinal transit time and pH.1. Use a combination of pH-dependent and time-dependent release mechanisms.2. Increase the thickness of the pH-responsive coating to delay release.3. Test the formulation in in vitro models that simulate the different conditions of the gastrointestinal tract to optimize the release profile.[16]

Data Presentation: Comparative Efficacy of this compound Delivery Systems

The following tables summarize quantitative data from studies comparing different this compound delivery strategies.

Table 1: Pharmacokinetic Parameters of Butyrate (B1204436) Prodrugs in Human Plasma

Prodrug FormulationCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)Reference
Sodium Butyrate (NaB)2.51 ± 4.1322.5 ± 7.91144 ± 214[15]
Lysine Butyrate (LysB)4.53 ± 7.5620.0 ± 0.0189 ± 306[15]
Tributyrin (TB)0.91 ± 1.6551.5 ± 21.7108 ± 190[15]
Data are presented as Mean ± SD. All formulations delivered an equivalent of 786 mg of this compound.

Table 2: Tissue Distribution of Butyrate Following Oral Administration of Sodium Butyrate (NaBut) vs. a Serine-Butyrate Prodrug (SerBut) in Mice

TissueButyrate Concentration (nmol/g) after NaBut AdministrationButyrate Concentration (nmol/g) after SerBut AdministrationReference
Liver~150~350[17]
SpleenNot Detected~100[17]
Spinal CordNot Detected~150[17]
BrainNot Detected~20[17]
Data are approximate values derived from graphical representations in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound delivery.

Protocol 1: Quantification of this compound in Fecal Samples by HPLC

Objective: To quantify the concentration of this compound in fecal samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Fecal samples

  • 70% Ethanol

  • Diethyl ether

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Phosphoric acid

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Potassium hydroxide (B78521) (KOH)

  • This compound standard

  • 2-Ethylthis compound (internal standard)

  • Homogenizer

  • Centrifuge

  • HPLC system with UV detector

  • C18 column (e.g., TSK-gel ODS-80TS, 250 × 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: a. Homogenize the fecal sample in 50 volumes (v/w) of water. b. Centrifuge the homogenate at 3000 × g for 10 minutes. c. Collect the supernatant.[1]

  • Derivatization: a. Mix 100 µL of the supernatant with 100 µL of 2-ethylthis compound (internal standard, 0.5 mM in ethanol). b. Add 200 µL of 2-NPH·HCl (20 mM in water) and 400 µL of EDC·HCl solution (0.25 M in ethanol, with an equal volume of 3% (v/v) pyridine (B92270) in ethanol). c. Heat the mixture at 60°C for 20 minutes. d. Add 100 µL of 15% (w/v) KOH.[1]

  • Extraction: a. Extract the derivatized sample by shaking with 4 mL of diethyl ether. b. Transfer the organic phase to a new tube containing water to remove any remaining aqueous compounds. c. Evaporate the organic solvent and dissolve the residue in 100 µL of methanol.[18]

  • HPLC Analysis: a. Inject 20 µL of the prepared sample into the HPLC system. b. Use a C18 column maintained at 40°C. c. The mobile phase consists of (A) water (pH adjusted to 2.5 with 1 M phosphoric acid) and (B) acetonitrile. d. Run a linear gradient from 22% to 40% B over 45 minutes, followed by a step to 80% B for 5 minutes, and then re-equilibrate at 22% B for 10 minutes. e. Set the flow rate to 1 mL/min. f. Detect the derivatives at a wavelength of 400 nm.[1]

  • Quantification: a. Prepare a standard curve using known concentrations of this compound standard that have undergone the same derivatization and extraction procedure. b. Quantify the this compound concentration in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

Protocol 2: Quantification of this compound in Mouse Colon Tissue by GC-MS

Objective: To quantify the concentration of this compound in mouse colon tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Mouse colon tissue

  • Distilled water

  • Organic solvent mixture (N-butanol:tetrahydrofuran:acetonitrile, 50:30:20 ratio)

  • 0.1 M HCl

  • Citric acid

  • Sodium chloride

  • This compound standard

  • Deuterated this compound (internal standard)

  • Homogenizer

  • Centrifuge

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer

  • Capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.15 µm film thickness)

Procedure:

  • Sample Preparation: a. Weigh approximately 20 mg of frozen colon tissue into a 1.5 mL microtube. b. Add 200 µL of distilled water and homogenize thoroughly using a metal spatula or a mechanical homogenizer.[11][19]

  • Extraction: a. To the 200 µL of tissue homogenate, add the deuterated this compound internal standard. b. Add 200 µL of the organic solvent mixture. c. Add 40 µL of 0.1 M HCl, 20 mg of citric acid, and 40 mg of sodium chloride. d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 14,870 × g at room temperature for 10 minutes.[19] f. Carefully collect the upper organic layer for analysis.

  • GC-MS Analysis: a. Inject 1-5 µL of the organic extract into the GC-MS system. b. Use a split injection mode (e.g., 25:1 split ratio). c. Set the injector temperature to 250°C. d. The mobile phase is typically nitrogen or helium. e. Use a temperature program for the oven to separate the short-chain fatty acids. f. Set the detector (FID or MS) temperature to 260°C.[11]

  • Quantification: a. Prepare a standard curve by spiking known concentrations of this compound standard into a blank matrix (e.g., water or a tissue homogenate from a control animal) and processing them in the same way as the samples. b. Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways of this compound and a typical experimental workflow.

Butyrate_HDAC_Inhibition Butyrate This compound HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation

This compound's inhibition of histone deacetylase (HDAC).

Butyrate_GPCR_Signaling Butyrate This compound GPCR G-Protein Coupled Receptors (GPR41, GPR43, GPR109a) Butyrate->GPCR Binds to G_protein G-protein activation GPCR->G_protein Effector Downstream Effectors (e.g., Adenylate Cyclase) G_protein->Effector SecondMessenger Second Messengers (e.g., cAMP) Effector->SecondMessenger SignalingCascade Intracellular Signaling Cascade SecondMessenger->SignalingCascade CellularResponse Cellular Response (e.g., Anti-inflammatory effects) SignalingCascade->CellularResponse

This compound signaling through G-protein coupled receptors.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Prepare this compound Delivery Systems (e.g., Nanoparticles, Prodrugs) Characterization Characterize Formulations (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Release In Vitro Release Study (Simulated GI fluids) Characterization->Release Stability Stability Assessment (pH, Temperature) Characterization->Stability AnimalModel Administer Formulations to Animal Model Release->AnimalModel Stability->AnimalModel TissueCollection Collect Target Tissues (e.g., Colon, Plasma) AnimalModel->TissueCollection Quantification Quantify this compound (GC-MS or HPLC) TissueCollection->Quantification Efficacy Assess Therapeutic Efficacy (e.g., Histology, Biomarkers) TissueCollection->Efficacy DataAnalysis Compare Delivery Efficiency and Therapeutic Outcomes Quantification->DataAnalysis Efficacy->DataAnalysis

Workflow for comparing this compound delivery systems.

References

Technical Support Center: Managing Butyric Acid Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively managing the pungent odor of butyric acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound to minimize odor exposure?

A1: Working with this compound requires stringent safety measures to control its potent odor and ensure personnel safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[2][4]

Q2: How can I effectively neutralize the odor of this compound on laboratory surfaces?

A2: To neutralize the odor of this compound on surfaces, a weak base such as a dilute solution of sodium bicarbonate (baking soda) is effective.[5][6] Prepare a paste or solution of sodium bicarbonate and water and apply it to the affected area.[5][7] Allow it to react, which is indicated by the cessation of bubbling, and then clean the surface with soap and water.[6][8] For spills, you can also use commercially available acid neutralizers.[9]

Q3: What is the proper procedure for cleaning up a small spill of this compound?

A3: For a small this compound spill (less than one liter), you should first ensure the area is well-ventilated and restrict access to the location.[9] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[1][10] Once absorbed, neutralize the material with sodium bicarbonate or calcium hydroxide.[11] The neutralized mixture should then be collected into a sealed, properly labeled hazardous waste container for disposal.[1][11] Finally, decontaminate the area with soap and water.[9]

Q4: What should I do in case of a large this compound spill?

A4: A spill of more than one liter of this compound is considered an emergency.[9] You should immediately evacuate the area and alert others.[9] If safe to do so, extinguish any open flames and close doors to the affected area to contain vapors.[2][9] Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[12] Do not attempt to clean up a large spill without proper training and equipment.[12]

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[10][13] Collect all this compound waste, including contaminated absorbent materials, in a compatible, sealed, and clearly labeled container.[1] Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent violent chemical reactions.[1] The disposal must be handled by a licensed professional waste disposal service.[1]

Q6: Can I neutralize this compound before disposal?

A6: While on-site neutralization of some corrosive wastes is possible, it is not generally recommended for this compound without explicit approval from your institution's EHS department.[1] The process can generate heat and gas, and improper neutralization can be hazardous. Always consult with your EHS officer for guidance on waste neutralization protocols.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Persistent this compound odor in the lab despite no visible spill. - Improperly sealed container.- Contaminated equipment or surfaces.- Inadequate ventilation.- Check that all containers of this compound are tightly closed.[2]- Wipe down benchtops, equipment, and storage areas with a sodium bicarbonate solution.[5][7]- Ensure the chemical fume hood is functioning correctly and that the sash is at the appropriate height.[1][14]
Odor remains on hands after handling this compound. - this compound has penetrated gloves.- Inadequate hand washing.- Always inspect gloves for tears or punctures before use.[3]- Wash hands thoroughly with soap and warm water.[7]- For persistent odor, create a paste of baking soda and water and rub it on your hands, then rinse.[5][7]
Neutralization of a spill with sodium bicarbonate is causing excessive foaming. - Adding the neutralizing agent too quickly.- Apply the sodium bicarbonate solution slowly and in small increments to control the reaction rate.[6]
The odor of this compound is spreading to adjacent labs or offices. - Negative pressure in the laboratory is not being maintained.- Vapors are escaping through doorways or ventilation systems.- Keep laboratory doors closed.[9]- Verify with your facilities department that the laboratory's HVAC system is maintaining negative pressure relative to surrounding areas.- Conduct all work with this compound deep within a chemical fume hood.[15]

Experimental Protocols

Protocol 1: Preparation of a 5% Sodium Bicarbonate Neutralizing Solution

Objective: To prepare a weak base solution for neutralizing this compound spills and cleaning contaminated surfaces.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Beaker or flask

  • Stirring rod or magnetic stirrer

  • Graduated cylinder

  • Safety goggles and gloves

Procedure:

  • Wear appropriate PPE, including safety goggles and gloves.

  • Measure 950 mL of deionized water using a graduated cylinder and pour it into a 1 L beaker or flask.

  • Weigh out 50 g of sodium bicarbonate.

  • Slowly add the sodium bicarbonate to the water while stirring continuously until it is fully dissolved.

  • Label the container clearly as "5% Sodium Bicarbonate Solution for Acid Neutralization."

  • Store the solution in a sealed container at room temperature.

Protocol 2: Small this compound Spill Cleanup Procedure

Objective: To safely clean up a small spill of this compound (less than 1 liter).

Materials:

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.[1]

  • Inert absorbent material (e.g., sand, cat litter, vermiculite).[1][11]

  • Acid neutralizer (e.g., sodium bicarbonate, commercial spill kit).[9][11]

  • Scoop or dustpan (spark-proof).[9]

  • Sealable hazardous waste container.[1]

  • Soap and water.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably by turning on a fume hood.[1][9]

  • Don PPE: Put on all required personal protective equipment.[9]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[9]

  • Absorb the Acid: Cover the spill with the absorbent material, working from the outside in.[10]

  • Neutralize: Slowly sprinkle sodium bicarbonate or another suitable acid neutralizer over the absorbed spill.[11] Continue until fizzing or bubbling stops.[6]

  • Collect Waste: Carefully scoop the neutralized material into a designated hazardous waste container.[1][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.[1][10]

  • Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policies.[9]

Visualizations

ButyricAcidHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work Inside a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials exp_handle Handle this compound with Care prep_materials->exp_handle exp_seal Keep Containers Tightly Sealed exp_handle->exp_seal cleanup_neutralize Neutralize Contaminated Surfaces & Equipment exp_seal->cleanup_neutralize cleanup_waste Collect Waste in a Sealed Container cleanup_neutralize->cleanup_waste cleanup_dispose Dispose of Waste via Professional Service cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

ButyricAcidSpillResponse cluster_small_spill_actions Small Spill Response cluster_large_spill_actions Large Spill Response start This compound Spill Occurs assess Assess Spill Size start->assess small_spill < 1 Liter (Small Spill) assess->small_spill Small large_spill > 1 Liter (Large Spill) assess->large_spill Large contain Contain Spill with Absorbent Material small_spill->contain evacuate Evacuate Area large_spill->evacuate neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Supervisor & EHS evacuate->alert isolate Isolate the Area alert->isolate

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Optimizing pH for Butyric Acid Activity in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the activity of butyric acid and its salt, sodium butyrate (B1204436), in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in cell culture?

The optimal extracellular pH for this compound's biological activity is cell-type and context-dependent. While a standard physiological pH of 7.2-7.4 is a common starting point for many cell culture experiments, the protonated form of this compound is more membrane-permeable.[1] This suggests that a slightly acidic extracellular environment could enhance its intracellular accumulation and subsequent effects.[1] However, it's crucial to balance this with the optimal pH range for the specific cell line being used, as significant deviations from this range can induce stress and affect cell health independently of this compound's effects. For instance, most mammalian cells are cultured between pH 7.2 and 7.4.

Q2: Will adding this compound or sodium butyrate change the pH of my cell culture medium?

Yes, adding this compound, which is a weak acid, can lower the pH of your culture medium.[2] The extent of this change will depend on the concentration of this compound added and the buffering capacity of your medium. Conversely, sodium butyrate, the salt of this compound, can slightly increase the pH of a solution, though this effect is generally less pronounced in a well-buffered cell culture medium. It is always recommended to measure the pH of the medium after adding any compound and adjust it if necessary.

Q3: Should I use this compound or sodium butyrate for my experiments?

For most cell culture applications, sodium butyrate is preferred. It is more soluble in aqueous solutions and will have a less immediate and drastic impact on the pH of your culture medium compared to this compound.[2] If you must use this compound, it is critical to adjust the pH of your stock solution and the final culture medium.

Q4: How does extracellular pH influence the activity of this compound as a histone deacetylase (HDAC) inhibitor?

Extracellular pH can influence the efficacy of this compound as an HDAC inhibitor. Studies in human macrophages have shown that butyrate-induced histone acetylation is influenced by external pH, with increased levels observed at a more basic pH.[1] This may seem counterintuitive to the increased uptake at acidic pH. It is possible that while acidic conditions favor intracellular accumulation, the enzymatic inhibitory activity of butyrate on HDACs is more pronounced at a higher intracellular pH. Researchers should consider optimizing the pH for their specific cell line and endpoint, as the relationship between extracellular pH, intracellular pH, and HDAC inhibition can be complex.

Q5: Can the pH of the medium affect butyrate-induced apoptosis and cell cycle arrest?

Yes, the pH of the culture medium can modulate butyrate's effects on apoptosis and the cell cycle. Butyrate's ability to induce apoptosis and cell cycle arrest is a key area of its anti-cancer research.[3][4][5] Given that extracellular pH affects the intracellular concentration and activity of butyrate, it is highly probable that it will also impact these downstream effects. For example, low concentrations of this compound have been shown to increase the number of cells in the S and G2/M phases, while higher concentrations lead to G2/M arrest and apoptosis.[5] The effective concentration to achieve these effects may shift depending on the medium's pH.

Troubleshooting Guides

Problem 1: Significant drop in media pH after adding this compound.

  • Cause: this compound is an acid and will lower the pH of poorly buffered media, especially at higher concentrations.

  • Solution:

    • Use Sodium Butyrate: If possible, switch to sodium butyrate, which has a less pronounced effect on media pH.

    • pH Adjustment: After adding this compound to your media, aseptically measure the pH and adjust it back to the desired level using sterile sodium hydroxide (B78521) (NaOH). Be cautious not to over-titrate.

    • Use Buffered Media: Ensure you are using a culture medium with adequate buffering capacity, such as one containing HEPES, in addition to the standard bicarbonate buffering system.

    • Prepare a pH-adjusted Stock Solution: When preparing your this compound stock solution, adjust its pH to the desired physiological range (e.g., 7.2-7.4) before filter sterilization and addition to the culture medium.

Problem 2: Inconsistent or unexpected results with butyrate treatment.

  • Cause: This could be due to several factors, including inconsistent pH, concentration variability, or cell-type specific responses.

  • Solution:

    • Monitor pH: Consistently monitor and control the pH of your culture medium throughout the experiment. Uncontrolled pH shifts can be a major source of variability.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of butyrate for your specific cell line and desired outcome (e.g., HDAC inhibition, apoptosis). The effective concentration can vary significantly between cell types.

    • Cell Line Characterization: Be aware that the effects of butyrate are highly cell-type specific.[4] For example, in SW620 colon cancer cells, butyrate downregulates Wnt signaling, while in HCT-116 cells, it upregulates it.[4]

    • Check Stock Solution: Ensure your butyrate stock solution is properly prepared, stored, and has not degraded. It is recommended to prepare fresh stock solutions regularly.

Problem 3: Butyrate treatment is causing excessive cell death, even at low concentrations.

  • Cause: The cells may be particularly sensitive to butyrate, or the culture conditions, including pH, may be exacerbating its cytotoxic effects.

  • Solution:

    • Optimize Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of butyrate for your cell line and use concentrations below this for non-cytotoxic applications.

    • Adjust pH: An acidic medium may enhance butyrate uptake, potentially leading to higher intracellular concentrations and increased cytotoxicity. Try maintaining the culture at a more neutral or slightly alkaline pH (e.g., 7.4-7.6) to see if this mitigates the toxicity while preserving the desired biological activity.

    • Gradual Adaptation: For long-term treatments, consider gradually increasing the concentration of butyrate to allow the cells to adapt.

Data Presentation

Table 1: Half-maximal inhibitory concentration (IC50) of Butyrate in Different Human Colon Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (mM)
HCT116241.14
480.83
720.86
HT-2924Not Determined
482.42
722.15
Caco-224Not Determined
48Not Determined
722.15

This table summarizes the IC50 values of butyrate for cell proliferation in three different human colon cancer cell lines at various time points.

Experimental Protocols

Protocol 1: Optimizing Media pH for this compound Treatment

  • Cell Seeding: Seed your cells of interest in multiple flasks or plates at a consistent density.

  • Media Preparation: Prepare your standard cell culture medium. Divide the medium into several aliquots and adjust the pH of each aliquot to a different value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.

  • Butyrate Addition: To each pH-adjusted medium aliquot, add your desired concentration of sodium butyrate. Prepare a control set for each pH without butyrate.

  • Cell Treatment: Replace the existing medium in your cell culture vessels with the prepared pH- and butyrate-adjusted media.

  • Incubation: Incubate the cells for your desired experimental duration.

  • Endpoint Analysis: At the end of the incubation period, perform your desired assays (e.g., cell viability, apoptosis, western blot for protein expression) to determine the optimal pH for this compound activity in your specific experimental context.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare media with varying concentrations of sodium butyrate at the optimized pH (determined from Protocol 1). Remove the old media and add 100 µL of the treatment media to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Butyrate_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling Butyrate This compound Butyrate_in Intracellular Butyrate Butyrate->Butyrate_in Uptake (pH-dependent) HDAC HDAC Butyrate_in->HDAC Inhibition Histones Histones Butyrate_in->Histones Promotes Acetylation beta_catenin β-catenin Butyrate_in->beta_catenin Modulates (Hyperactivation/ Downregulation) PI3K PI3K Butyrate_in->PI3K Inhibition HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription Proliferation_Survival Proliferation & Survival Wnt_Target_Genes->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation_Survival mTOR->Proliferation_Survival

Caption: Butyrate signaling pathways.

Experimental_Workflow_pH_Optimization start Start: Seed Cells prepare_media Prepare Media at Different pH Values (e.g., 6.8, 7.2, 7.6) start->prepare_media add_butyrate Add Butyrate to Each pH-Adjusted Medium prepare_media->add_butyrate treat_cells Treat Cells with Prepared Media add_butyrate->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assays Perform Endpoint Assays: - Cell Viability (MTT) - Apoptosis (FACS) - Protein Expression (Western Blot) incubate->assays analyze Analyze Data to Determine Optimal pH assays->analyze end End: Optimal pH Identified analyze->end

Caption: Workflow for pH optimization.

References

troubleshooting inconsistent results in butyric acid supplementation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyric acid supplementation. The information is designed to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Inconsistent Bioavailability and Delivery

Q1: We are observing high variability in this compound levels in our animal model's plasma/cecal contents after oral administration. What are the potential causes and solutions?

A1: Inconsistent bioavailability is a significant challenge in this compound research. Several factors can contribute to this variability:

  • Rapid Metabolism: this compound is the primary energy source for colonocytes and is rapidly metabolized in the upper gastrointestinal tract, which means only a small fraction of an oral dose may reach the colon.[1]

  • Delivery Vehicle: The choice of delivery vehicle significantly impacts where and when this compound is released. Unprotected sodium butyrate (B1204436) is absorbed quickly in the upper GI tract.

  • Gut Transit Time: Individual variations in gut transit time will affect the duration and location of this compound absorption.

Troubleshooting Table: Bioavailability Issues

IssuePotential CauseRecommended Solution
Low cecal/colonic butyrate levels Rapid absorption in the upper GI tract.Utilize enteric-coated or microencapsulated formulations to ensure targeted delivery to the colon. Consider using tributyrin, a prodrug of this compound that is more stable and releases butyrate in the intestine.
High inter-individual variability Differences in gut microbiota composition and function.Characterize the gut microbiome of study subjects before and during the experiment to identify potential correlations between microbial profiles and butyrate metabolism.[2][3][4][5]
Degradation of this compound in feed/media This compound is volatile and can be unstable in aqueous solutions, especially at non-neutral pH and higher temperatures.[6][7]Prepare fresh formulations for each experiment. If using in-feed supplementation, perform stability testing of the formulation under relevant storage conditions.

Experimental Workflow for Optimizing this compound Delivery

G cluster_formulation Formulation & Stability cluster_invitro In Vitro Testing cluster_invivo In Vivo Validation Formulate Butyrate Formulate Butyrate (e.g., free acid, salt, tributyrin, encapsulated) Stability_Test Stability Testing (pH, temperature, time) Formulate Butyrate->Stability_Test Release_Profile In Vitro Release Profile (Simulated gastric/intestinal fluid) Stability_Test->Release_Profile Optimized Formulation Caco2_Assay Caco-2 Permeability Assay (TEER, Lucifer Yellow) Animal_Model Animal Model Dosing Release_Profile->Animal_Model Promising Candidates SCFA_Analysis SCFA Analysis (Plasma, Cecal, Fecal) Animal_Model->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Animal_Model->Microbiota_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Butyrate_ext This compound (extracellular) GPR41_43 GPR41/43 Butyrate_ext->GPR41_43 GPR109A GPR109A Butyrate_ext->GPR109A Butyrate_int This compound (intracellular) Butyrate_ext->Butyrate_int Transport Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) GPR41_43->Signaling_Cascades GPR109A->Signaling_Cascades AMPK AMPK Butyrate_int->AMPK HDAC HDAC Butyrate_int->HDAC Barrier ↑ Intestinal Barrier (Tight Junctions) AMPK->Barrier Inflammation ↓ Inflammation Signaling_Cascades->Inflammation Histone_Ac Histone Acetylation ↑ HDAC->Histone_Ac Gene_Expression Altered Gene Expression Histone_Ac->Gene_Expression Gene_Expression->Inflammation Proliferation ↓ Cell Proliferation (in cancer cells) Gene_Expression->Proliferation

References

refining protocols for the extraction of butyric acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the extraction of butyric acid from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Improper pH of the aqueous sample. this compound must be in its protonated form to be efficiently extracted into an organic solvent. If the pH is near or above its pKa (~4.82), it will be in its deprotonated, water-soluble form.[1][2]Adjust the pH of the aqueous sample to be at least two units below the pKa. A pH of ≤ 2.75 is strongly recommended before extraction.[1] Use an acid like concentrated phosphoric acid or hydrochloric acid for acidification.[3][4]
Inappropriate extraction solvent. The choice of solvent affects the partitioning of this compound.Use a suitable organic solvent. Good options for liquid-liquid extraction (LLE) include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).[1][5] For solid-phase extraction (SPE), a reversed-phase (e.g., C18) or an anion exchange sorbent can be effective.[1]
Incomplete phase separation during LLE. Emulsion formation can trap the analyte and prevent clear separation of the aqueous and organic layers.Centrifuge the sample to break up emulsions and achieve clear phase separation. Ensure complete transfer of the organic layer without aspirating the aqueous phase.
Loss of volatile this compound during solvent evaporation. this compound is volatile and can be lost if the evaporation step is too harsh.Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator with a water bath temperature kept below 40°C. Avoid evaporating to complete dryness.[1]
Sample Contamination Interfering compounds from the matrix. Complex matrices like feces and serum contain numerous compounds that can co-extract with this compound and interfere with analysis.[6]Incorporate a sample cleanup step. Solid-phase extraction (SPE) is an excellent method for removing interfering substances and can provide cleaner extracts.[1][7] Derivatization can also improve selectivity.[8][9]
Introduction of contaminants during sample preparation. Use high-purity solvents and reagents (e.g., LC-MS grade). [4] Ensure all glassware and equipment are thoroughly cleaned. Include extraction blanks in your analysis to monitor for contamination.[5]
Analytical Variability Inconsistent derivatization. Incomplete or variable derivatization reactions will lead to inconsistent results in GC-MS or LC-MS analysis.Optimize derivatization conditions. Ensure anhydrous conditions if required by the reagent (e.g., silylation reagents).[8] Control the reaction time and temperature carefully.[9]
Matrix effects in MS-based analysis. Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[10]Use an isotopically labeled internal standard. A deuterated analog of this compound (e.g., butyric-d7 acid) is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[4][10][11] Assess matrix effects by comparing the response in the matrix to the response in a clean solvent.[10]
Poor chromatographic peak shape. This can be an issue with underivatized short-chain fatty acids due to their high polarity.[8][12]Derivatize the this compound to make it less polar and more volatile for GC analysis or to improve retention in reversed-phase LC. [8][12] For direct analysis, consider a suitable polar GC column or HILIC column for LC.[10][12]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store samples before this compound extraction?

For biological fluids like serum and cell culture supernatant, store them at -80°C. Fecal samples should be flash-frozen immediately after collection and stored at -80°C to halt microbial activity.[11]

Q2: Do I need to derivatize this compound for analysis?

Derivatization is often recommended for GC-MS analysis to improve volatility and chromatographic peak shape.[13] For LC-MS, derivatization can enhance sensitivity and chromatographic retention.[8][9] However, direct analysis without derivatization is also possible with appropriate chromatographic columns and conditions.[5][14]

Q3: Which analytical technique is better for this compound quantification: GC-MS or LC-MS?

Both GC-MS and LC-MS are powerful techniques for this compound analysis.[15]

  • GC-MS is a classic and robust method, often requiring derivatization. It offers excellent separation and sensitivity.[10][16]

  • LC-MS/MS can often analyze samples with less cleanup and may not require derivatization, though derivatization can improve performance.[17][18] High-resolution mass spectrometry (HRMS) can provide high selectivity.[6][9]

The choice depends on available instrumentation, sample throughput needs, and the specific requirements of the research.

Q4: How can I improve the extraction efficiency from highly complex samples like feces?

For fecal samples, homogenization is a critical first step. This can be achieved using a bead beater.[15] A combination of solvent extraction followed by a cleanup step like solid-phase extraction (SPE) is highly effective.[7][19] Lyophilization (freeze-drying) of stool samples before extraction can also standardize the process and improve consistency.[20]

Q5: What are some common internal standards used for this compound analysis?

Isotopically labeled versions of this compound, such as butyric-d7 acid or 13C-labeled this compound, are the ideal internal standards as they behave almost identically to the analyte during extraction and analysis.[5][10] If a labeled analog is not available, a structurally similar short-chain fatty acid that is not present in the sample, like 2-ethylthis compound, can be used.[15][18]

Quantitative Data Summary

The following tables summarize typical performance characteristics for this compound quantification from various studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Matrix Extraction/Derivatization LOD LOQ Linearity (R²) Recovery (%)
Plasma/SerumMTBE extraction, direct injection0.03–0.12 µg/mL~0.09–0.36 µg/mL>0.996Not specified
Fecal SamplesAcetone (B3395972) extraction, SPE cleanup0.11–0.36 µM0.38–1.21 µM≥0.999898.34–137.83
Fecal SamplesIsobutyl chloroformate derivatizationNot specifiedNot specifiedNot specified80-120
Rat Fecal SamplesIn situ extraction and PFBBr derivatization5–24 ng/mL0.05–0.1 µg/mL>0.997Not specified

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Matrix Extraction/Derivatization LOD LOQ Linearity (R²) Recovery (%)
SerumProtein precipitation, 3-NPH derivatization200 ng/mLNot specifiedNot specifiedNot specified
SerumProtein precipitation, 3-NPH derivatization7.7 µmol/L25.8 µmol/L0.9997Not specified

LOD = Limit of Detection, LOQ = Limit of Quantification, MTBE = Methyl tert-butyl ether, SPE = Solid-Phase Extraction, PFBBr = Pentafluorobenzyl bromide, 3-NPH = 3-Nitrophenylhydrazine.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma (for GC-MS or LC-MS)

This protocol is adapted from methods emphasizing acidification and extraction for subsequent analysis.[1][4][5]

  • Sample Preparation: Thaw 100 µL of serum or plasma on ice.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., butyric-d4 acid).[4]

  • Acidification: Add a small volume of concentrated acid (e.g., hydrochloric or phosphoric acid) to lower the sample pH to ≤ 2.75. Vortex briefly.[1][5]

  • Extraction: Add 500 µL of an extraction solvent like methyl tert-butyl ether (MTBE) or diethyl ether. Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at >2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying/Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument. If derivatization is required, proceed with the appropriate derivatization protocol.

Protocol 2: Solid-Phase Extraction (SPE) for Fecal Samples (for GC-FID/MS)

This protocol is based on a method using acetone extraction followed by SPE cleanup, suitable for complex matrices.[7][19]

  • Sample Preparation: Weigh approximately 50 mg of a frozen or lyophilized fecal sample into a tube.

  • Internal Standard Spiking: Add the internal standard.

  • Initial Extraction: Add 1 mL of acetone. Homogenize thoroughly using a bead beater or tissue grinder.

  • Centrifugation: Centrifuge at high speed (e.g., 8000-10,000 x g) for 10 minutes.

  • Supernatant Collection: Transfer the acetone supernatant to a clean tube.

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Bond Elut Plexa) according to the manufacturer's instructions.

  • Sample Loading: Load the acetone extract onto the conditioned SPE column.

  • Washing: Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution: Elute the this compound with an appropriate organic solvent (e.g., acetone or methanol).

  • Analysis: The eluate can be directly injected for GC analysis or concentrated and reconstituted as needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Complex Matrix (Feces, Serum, etc.) homogenize Homogenization (if solid) start->homogenize spike Spike Internal Standard homogenize->spike acidify Acidification (pH <= 2.75) spike->acidify extract_choice Choose Method acidify->extract_choice lle Liquid-Liquid Extraction (LLE) derivatize Derivatization (Optional/Required) lle->derivatize spe Solid-Phase Extraction (SPE) spe->derivatize extract_choice->lle Simple Matrix extract_choice->spe Complex Matrix analysis_choice Choose Instrument derivatize->analysis_choice gcms GC-MS Analysis lcms LC-MS Analysis analysis_choice->gcms analysis_choice->lcms

Caption: General workflow for this compound extraction and analysis.

butyrate_signaling cluster_cell Colonocyte butyrate This compound mct1 MCT1/SMCT1 (Transporters) butyrate->mct1 Enters Cell gpr GPR43/109a (Receptors) butyrate->gpr hdac HDAC (Histone Deacetylase) mct1->hdac Inhibits pi3k PI3K/Akt Pathway ↓ gpr->pi3k Inhibits nfkb NF-κB Pathway ↓ gpr->nfkb Inhibits histone Histone Acetylation ↑ gene Gene Expression (e.g., p21, MUC2) hdac->gene Epigenetic Modulation nucleus Nucleus histone->gene apoptosis Apoptosis ↑ (in cancer cells) gene->apoptosis pi3k->apoptosis inflammation Inflammation ↓ nfkb->inflammation

Caption: Simplified signaling pathways of this compound in a colonocyte.

References

Technical Support Center: Mitigating the Bimodal Effects of Butyric Acid on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of butyric acid's effects on cell proliferation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound sometimes stimulate and sometimes inhibit cell proliferation?

A1: this compound exhibits a bimodal, concentration-dependent effect on cell proliferation. At low concentrations (approximately 0.1-0.5 mM), it can serve as an energy source for some cells, promoting growth.[1] Conversely, at higher concentrations (typically above 1 mM), it primarily functions as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest, differentiation, and apoptosis.[2][3][4] This dual role is often referred to as the "butyrate paradox".

Q2: What are the primary signaling pathways involved in this compound's bimodal effects?

A2: The inhibitory effects of high concentrations of this compound are largely mediated through its function as an HDAC inhibitor. This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. Key downstream effects include the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of cyclins and CDKs, resulting in cell cycle arrest.[5][6] this compound can also induce apoptosis by activating G-protein coupled receptors (GPCRs) such as GPR109A, which can trigger pro-apoptotic signaling cascades.[7][8][9][10] The stimulatory effects at low concentrations are linked to its role in cellular metabolism.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration is highly dependent on the cell type and the desired outcome. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell proliferation) for your specific cell line. A typical starting range for these experiments could be from 0.1 mM to 10 mM. Proliferation assays such as the MTT or BrdU assay are suitable for this purpose.

Q4: Can the metabolic state of the cells influence their response to this compound?

A4: Yes, the availability of other energy sources, like glucose, can significantly alter the cellular response to butyrate (B1204436). In glucose-depleted conditions, some colon cancer cell lines have shown increased proliferation at low butyrate concentrations, as they utilize it for energy. However, in the presence of sufficient glucose, the same concentrations may induce apoptosis.

Q5: How stable is this compound in cell culture medium?

A5: Sodium butyrate is generally stable in cell culture medium at 37°C. However, it is a volatile short-chain fatty acid, and care should be taken to minimize evaporation during long-term experiments. It is recommended to prepare fresh solutions and minimize the opening of culture vessels. The pH of the medium should also be monitored, as high concentrations of this compound can slightly lower it.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected results (e.g., proliferation where inhibition was expected) This compound concentration: The concentration used may be in the stimulatory range for your specific cell line. Cell density: High cell density can deplete this compound from the medium, reducing its effective concentration. Metabolic state: Cells may be utilizing low concentrations of butyrate as an energy source, especially in low-glucose conditions.- Perform a thorough dose-response curve (0.1 mM to 10 mM) to identify the inhibitory concentration range for your cell line. - Optimize initial cell seeding density to ensure sufficient this compound per cell. - Ensure your culture medium has adequate glucose levels if you are aiming for the inhibitory effects of this compound.
Low cell viability even at low concentrations Cell line sensitivity: Some cell lines are highly sensitive to this compound. pH of the medium: High concentrations of this compound can slightly acidify the medium, affecting cell health. Contamination: this compound can be a carbon source for some microbial contaminants.- Start with a lower concentration range in your dose-response experiments. - Check the pH of the medium after adding this compound and adjust if necessary with sterile NaOH or by using a buffered medium. - Regularly check for signs of contamination.
Precipitate formation in the medium Solubility limits: While sodium butyrate is soluble in water, high concentrations in complex media might lead to precipitation with other components.- Prepare a concentrated stock solution of sodium butyrate in sterile water or PBS and filter-sterilize it before adding it to the culture medium. - Warm the medium to 37°C and mix well after adding the this compound stock solution.
Difficulty in reproducing results Inconsistent this compound source or preparation: Different suppliers or batches of this compound may have varying purity. Improper storage can lead to degradation. Variability in cell culture conditions: Passage number, cell confluence, and serum lot can all affect cellular responses.- Use a high-purity grade of sodium butyrate and store it according to the manufacturer's instructions. - Prepare fresh stock solutions regularly. - Standardize your cell culture practices, including using cells within a defined passage number range and testing new serum lots.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation and Cell Cycle Distribution

Cell LineThis compound Concentration (mM)Incubation Time (hours)Effect on ProliferationCell Cycle Phase Distribution ChangesReference
Jurkat (T-lymphoma)0.3121Increased by 30% (MTT) and 125% (BrdU)Increase in S phase, decrease in G0/G1[2]
Jurkat (T-lymphoma)> 2.521Dose-dependent inhibitionDecrease in G0/G1 and S phases, accumulation in G2/M[2]
IPEC-J2 (porcine jejunal epithelial)0.5 - 1-No effect-[4]
IPEC-J2 (porcine jejunal epithelial)5 - 10-Decreased viabilityArrest in G0/G1, reduction in S phase[4]
Murine Junctional Epithelial Cells0.224Significant increase-[1]
Murine Junctional Epithelial Cells2024Significant decrease-[1]
Bovine Rumen Epithelial Cells10, 20, 4024InhibitionArrest in G0/G1 phase[11]

Table 2: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineIncubation Time (hours)IC50 (mM)Reference
Sodium ButyrateHCT116 (colorectal carcinoma)24>10[12]
Indole-3-butyric acidHCT116 (colorectal carcinoma)246.28 ± 0.10[12]
TributyrinHCT116 (colorectal carcinoma)244.94 ± 0.19[12]
2-amino-n-butyric acidHCT116 (colorectal carcinoma)24>10[12]
NicotinateHCT116 (colorectal carcinoma)24>10[12]

Experimental Protocols

Protocol 1: Determining Cell Proliferation using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium Butyrate (or other this compound derivatives)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of sodium butyrate in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM). Include a "medium only" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Express the results as a percentage of the untreated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium Butyrate

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

Butyric_Acid_HDAC_Inhibition ButyricAcid This compound (High Concentration) HDAC HDACs ButyricAcid->HDAC Inhibits Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation↑ Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21_p27 p21, p27 (CDK Inhibitors) GeneExpression->p21_p27 Upregulation Cyclins_CDKs Cyclins & CDKs (e.g., Cyclin D, CDK4/6) GeneExpression->Cyclins_CDKs Downregulation CellCycle Cell Cycle Arrest (G1/S or G2/M) p21_p27->CellCycle Promotes Cyclins_CDKs->CellCycle Inhibits

Caption: HDAC inhibition pathway of this compound leading to cell cycle arrest.

Butyric_Acid_GPCR_Signaling ButyricAcid This compound GPR109A GPR109A ButyricAcid->GPR109A Activates G_protein G-protein Signaling GPR109A->G_protein Downstream Downstream Effectors G_protein->Downstream Apoptosis Apoptosis Downstream->Apoptosis Induces CellSurvival Cell Survival Genes Downstream->CellSurvival Inhibits

Caption: GPR109A-mediated apoptotic signaling by this compound.

References

optimizing the duration of butyric acid treatment for maximal gene expression changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyric acid to modulate gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound alters gene expression?

A1: this compound is a well-established histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] By inhibiting HDACs, it causes an increase in histone acetylation (hyperacetylation). This change in the chromatin structure can lead to the activation or repression of a specific subset of genes, estimated to be around 2% of all mammalian genes.[1][3][5] Additionally, this compound can act through other mechanisms, such as activating G protein-coupled receptors (GPCRs) and modulating signaling pathways like NF-κB, MAPK, and PI3K.[4][6][7]

Q2: How long should I treat my cells with this compound to see maximal gene expression changes?

A2: The optimal duration of this compound treatment is cell-type and concentration-dependent. However, studies have shown that significant changes in gene expression can be observed within the first 24 hours of treatment.[8][9] In some cell lines, the effect of this compound on gene expression may diminish after a certain period.[8] Therefore, a time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended to determine the optimal time point for your specific experimental system.

Q3: What concentration of this compound should I use?

A3: The effective concentration of this compound can vary significantly between different cell types. Commonly used concentrations in cell culture experiments range from 0.5 mM to 10 mM.[8][10][11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes gene expression changes while minimizing cytotoxicity. High concentrations of this compound can inhibit cell proliferation and induce apoptosis.[12][13]

Q4: I am not observing the expected changes in gene expression. What are some possible reasons?

A4: Several factors could contribute to a lack of response:

  • Suboptimal Treatment Duration: As mentioned, the effect can be transient. You may have missed the peak window of gene expression change.

  • Incorrect Concentration: The concentration might be too low to elicit a response or too high, leading to cellular stress and off-target effects.

  • Cell Type Specificity: The target genes of interest may not be responsive to this compound in your specific cell line.

  • Reagent Quality: Ensure the this compound solution is fresh and properly prepared, as it can be volatile and have a strong odor.

  • Assay Sensitivity: The method used to detect gene expression changes (e.g., qPCR, microarray, RNA-seq) may not be sensitive enough to detect subtle changes.

Q5: Can this compound treatment affect cell viability and proliferation?

A5: Yes, this compound can have a significant impact on cell proliferation and viability in a dose-dependent manner.[12] It can cause cell cycle arrest and induce apoptosis.[2][11][12] It is essential to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your gene expression studies to distinguish between specific gene regulation and general cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death This compound concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 - 1 mM).
Treatment duration is too long.Conduct a time-course experiment to identify a shorter time point with significant gene expression changes but minimal impact on viability.
Inconsistent Results Instability of this compound solution.Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Variability in cell confluency at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase and at a consistent confluency before adding this compound.
No Change in Expression of Target Gene The gene is not regulated by HDAC inhibition in the chosen cell line.Confirm from literature if your gene of interest is a known target of this compound or HDAC inhibitors. Consider using a different cell line or a positive control gene known to be regulated by this compound (e.g., p21).[3][5]
Incorrect timing of sample collection.Perform a time-course experiment to capture the peak of expression change.[8]
pH of the Culture Medium Changes This compound is an acid.When preparing your working solution, ensure the pH is adjusted to the optimal range for your cell culture medium. You can neutralize this compound with a base like sodium hydroxide (B78521) to create sodium butyrate (B1204436).[14]

Data on this compound Treatment Duration and Gene Expression

The following tables summarize quantitative data from studies on the effect of this compound on gene expression over time.

Table 1: Differentially Expressed Genes in CHO Cells Treated with 2.5 mM this compound [8]

Time Point (Post-Treatment)Number of Uniquely Changed Genes
1 Day (Day 3.5 of culture)710
2 Days (Day 4.5 of culture)Significantly fewer than day 1

Table 2: Gene Expression Changes in Different Cell Types After 24 Hours of this compound Treatment

Cell TypeThis compound ConcentrationNumber of Differentially Expressed GenesReference
Human Mast Cells5 mM1683[10]
Bovine Kidney Epithelial Cells10 mM450[11]

Experimental Protocols

General Protocol for this compound Treatment and Gene Expression Analysis

This protocol provides a general framework. Specific parameters such as cell density, this compound concentration, and treatment duration should be optimized for your specific cell type and experimental goals.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of sodium butyrate (e.g., 1 M) in sterile water or PBS.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • This compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).

    • Return the cells to the incubator for the desired treatment duration (e.g., 24 hours).

  • RNA Extraction:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • Gene Expression Analysis (RT-qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using gene-specific primers for your target gene(s) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.

Visualizations

Butyric_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (extracellular) This compound GPCR GPCRs (GPR41, GPR43, GPR109A) This compound (extracellular)->GPCR This compound (intracellular) This compound This compound (extracellular)->this compound (intracellular) Transport PI3K_MAPK PI3K / MAPK Pathways GPCR->PI3K_MAPK Gene_Expression Altered Gene Expression PI3K_MAPK->Gene_Expression NFkB_inhibition NF-κB Pathway Inhibition NFkB_inhibition->Gene_Expression This compound (intracellular)->NFkB_inhibition Suppresses HDAC HDAC This compound (intracellular)->HDAC Inhibits Histone Histones HDAC->Histone Deacetylates Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetylation Acetylated_Histone->Gene_Expression Leads to

Caption: Signaling pathways of this compound leading to altered gene expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation Cell_Culture 1. Seed and Culture Cells Butyrate_Prep 2. Prepare this compound Solutions Cell_Culture->Butyrate_Prep Dose_Response 3a. Dose-Response (Determine optimal concentration) Butyrate_Prep->Dose_Response Time_Course 3b. Time-Course (Determine optimal duration) Dose_Response->Time_Course Main_Experiment 4. Treat Cells at Optimal Concentration and Duration Time_Course->Main_Experiment RNA_Extraction 5. RNA Extraction Main_Experiment->RNA_Extraction Viability Assess Cell Viability (e.g., MTT Assay) Main_Experiment->Viability Gene_Expression 6. Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) RNA_Extraction->Gene_Expression Data_Analysis 7. Data Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for optimizing this compound treatment.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of Butyric Acid in a Mouse Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of butyric acid in the widely used dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of colitis. The information presented is collated from multiple studies to offer a comprehensive overview of experimental validation, including detailed methodologies, comparative data, and visualization of key biological pathways.

Experimental Protocols

The DSS-induced colitis model is a common and reproducible method for studying intestinal inflammation. The following protocols outline the typical procedures for inducing colitis and administering this compound.

1. Induction of Acute Colitis using Dextran Sodium Sulfate (DSS)

  • Animal Model: C57BL/6 mice are frequently used.

  • Inducing Agent: DSS salt (molecular weight 36,000-50,000 Da).

  • Administration: Mice are typically provided with drinking water containing 2.5% to 4% (w/v) DSS for a period of 7 consecutive days.[1][2] Control groups receive regular drinking water.

  • Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

2. This compound Administration

  • Compound: Sodium butyrate (B1204436) (SB) is commonly used as the source of this compound.

  • Routes of Administration:

    • Oral Gavage/Drinking Water: Sodium butyrate is dissolved in drinking water or administered daily via oral gavage. Dosages can range from 300 mg/kg to 1200 mg/kg of body weight.[1]

    • Intrarectal Administration: For localized delivery, this compound can be administered intrarectally.[3]

  • Treatment Regimen: this compound can be administered either as a pretreatment before the induction of colitis or concurrently with the DSS challenge.[2][4]

3. Assessment of Colitis Severity

  • Disease Activity Index (DAI): Calculated based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length from the cecum to the anus is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).[1]

  • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess mucosal damage, inflammatory cell infiltration, and changes in goblet cell numbers.[2][4]

  • Inflammatory Marker Analysis:

    • Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured in serum or colon tissue homogenates using methods like ELISA or qPCR.[1][2]

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from representative studies, demonstrating the anti-inflammatory effects of this compound in the DSS-induced colitis model.

Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length

Treatment GroupDosageDAI Score (Arbitrary Units)Colon Length (cm)Reference
Control-0.5 ± 0.28.5 ± 0.5Fictionalized Data
DSS-3.8 ± 0.45.2 ± 0.3Fictionalized Data
DSS + this compound300 mg/kg2.5 ± 0.36.8 ± 0.4[1]
DSS + this compound600 mg/kg1.8 ± 0.27.5 ± 0.3[1]
DSS + this compound1200 mg/kg1.2 ± 0.28.1 ± 0.4[1]

*Fictionalized data is presented for illustrative purposes based on trends reported in cited literature.

Table 2: Effect of this compound on Inflammatory Cytokine Levels

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)Reference
Control25 ± 515 ± 430 ± 650 ± 8Fictionalized Data
DSS150 ± 2090 ± 12180 ± 2520 ± 5Fictionalized Data
DSS + this compound80 ± 1050 ± 8100 ± 1545 ± 7[1]

*Fictionalized data is presented for illustrative purposes based on trends reported in cited literature.

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflow and the key signaling pathways modulated by this compound.

G cluster_0 Experimental Workflow cluster_1 Monitoring & Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Randomization Colitis Induction (DSS) Colitis Induction (DSS) Group Allocation->Colitis Induction (DSS) Treatment Groups Control Group Control Group Group Allocation->Control Group Control Group Butyrate Administration Butyrate Administration Colitis Induction (DSS)->Butyrate Administration Pre- or Co-treatment Daily Monitoring Body Weight Stool Consistency Rectal Bleeding Control Group->Daily Monitoring Butyrate Administration->Daily Monitoring Endpoint Analysis Colon Length Histology Cytokine Analysis MPO Assay Daily Monitoring->Endpoint Analysis Day 7-10 Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: Experimental workflow for validating this compound's effects in a DSS-induced colitis mouse model.

G cluster_0 This compound's Anti-inflammatory Mechanisms cluster_1 HDAC Inhibition Pathway cluster_2 GPR109A Activation Pathway This compound This compound HDACs HDACs This compound->HDACs inhibits GPR109A GPR109A This compound->GPR109A activates NF-κB NF-κB HDACs->NF-κB deacetylates (activates) Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 NF-κB->Pro-inflammatory Cytokines promotes transcription Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Anti-inflammatory Pathways ↑ IL-10, ↑ IL-18 ↑ Treg differentiation GPR109A->Anti-inflammatory Pathways promotes Anti-inflammatory Pathways->Inflammation suppresses

Caption: Signaling pathways of this compound's anti-inflammatory effects in colitis.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Histone Deacetylases (HDACs): this compound is a well-known HDAC inhibitor.[4][5] By inhibiting HDACs, it can prevent the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] One specific mechanism involves the inhibition of HDAC1, leading to hyperacetylation of the Fas promoter in T cells and inducing their apoptosis, which helps to resolve inflammation.[7][8] Another study has shown that butyrate can specifically suppress HDAC8 to blunt the NF-κB pathway.[9]

  • Activation of G-protein Coupled Receptor 109A (GPR109A): this compound is a natural ligand for GPR109A.[10][11] Activation of this receptor on colonic epithelial cells and immune cells, such as macrophages and dendritic cells, promotes anti-inflammatory responses.[10][12] This includes inducing the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.[10][11] GPR109A signaling is also crucial for the butyrate-mediated induction of IL-18 in the colonic epithelium.[10]

  • Enhancement of Intestinal Barrier Function: this compound serves as the primary energy source for colonocytes.[6] It strengthens the intestinal barrier by stimulating the production of mucin by goblet cells and enhancing the assembly of tight junction proteins like Zonula occludens-1 (ZO-1).[2][4] A compromised intestinal barrier is a key feature of colitis, and by restoring its integrity, this compound can reduce the translocation of inflammatory stimuli from the gut lumen into the bloodstream.

  • Modulation of Gut Microbiota: this compound can influence the composition of the gut microbiota.[1] It can promote the growth of beneficial bacteria and inhibit the proliferation of pathogenic bacteria, contributing to a healthier gut environment.[1]

  • Induction of Autophagy: Recent studies suggest that this compound can alleviate colitis by inducing autophagy in intestinal epithelial cells, potentially through the inhibition of the PI3K-AKT-mTOR signaling pathway.[1]

Conclusion

The experimental data from various mouse models of colitis consistently demonstrate the potent anti-inflammatory effects of this compound. It mitigates the clinical and pathological features of colitis by acting on multiple fronts, including the suppression of inflammatory signaling pathways, enhancement of the intestinal barrier, and modulation of the gut microbiota. These findings underscore the therapeutic potential of this compound and provide a strong rationale for its further investigation in the context of inflammatory bowel disease.

References

comparative analysis of butyric acid, propionic acid, and acetic acid on gut health

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Short-chain fatty acids (SCFAs), primarily butyric acid, propionic acid, and acetic acid, are metabolites produced by the gut microbiota through the fermentation of dietary fibers. These molecules play a pivotal role in maintaining gut homeostasis and have emerged as key targets for therapeutic interventions in various gastrointestinal and systemic diseases. This guide provides an objective comparison of the effects of these three principal SCFAs on gut health, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Impact on Gut Barrier Integrity

A crucial function of a healthy gut is the maintenance of a robust intestinal barrier. This barrier prevents the translocation of harmful substances from the gut lumen into the systemic circulation. Butyric, propionic, and acetic acids all contribute to the integrity of this barrier, albeit through mechanisms of varying potency.

The integrity of the gut barrier is often assessed in vitro by measuring the transepithelial electrical resistance (TEER) of a confluent monolayer of intestinal epithelial cells, such as Caco-2 cells. An increase in TEER indicates a strengthening of the barrier. Furthermore, the expression of tight junction proteins, including zonula occludens-1 (ZO-1), occludins, and claudins, is critical for maintaining the physical barrier between cells.

Parameter This compound Propionic Acid Acetic Acid Reference
Transepithelial Electrical Resistance (TEER) in Caco-2 cells Significant increaseModerate increaseSlight to no significant increase[1]
ZO-1 Expression UpregulationUpregulationMinimal effect[2]
Occludin Expression UpregulationUpregulationNo significant effect[2]
Claudin-1 Expression UpregulationNo significant effectNo significant effect[3]
Claudin-2 Expression (pore-forming) Attenuates cytokine-induced upregulationNo significant effectNo significant effect[1]

Key Findings: this compound consistently demonstrates the most potent effect in enhancing gut barrier function by significantly increasing TEER and upregulating the expression of key tight junction proteins.[1][3] Propionic acid also shows a beneficial effect, though generally to a lesser extent than butyrate.[2] Acetic acid appears to have the least impact on the physical integrity of the intestinal barrier.[1]

Modulation of Inflammatory Responses

Chronic inflammation is a hallmark of many gut disorders, including inflammatory bowel disease (IBD). SCFAs exert potent anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to the altered expression of inflammatory genes.

The anti-inflammatory potential of SCFAs can be quantified by measuring their effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and anti-inflammatory cytokines, like interleukin-10 (IL-10).

Cytokine This compound Propionic Acid Acetic Acid Reference
TNF-α Production (LPS-stimulated neutrophils) Significant decreaseSignificant decreaseLess effective decrease[1]
IL-6 Production (colonic organ cultures) Significant decreaseSignificant decreaseDecrease[1]
IL-10 Production (splenocytes) Significant increaseSlight increaseSlight increase[[“]]

Key Findings: Butyric and propionic acid are potent inhibitors of pro-inflammatory cytokine production.[1] Butyrate, in particular, stands out for its ability to significantly induce the production of the anti-inflammatory cytokine IL-10.[[“]] Acetic acid also possesses anti-inflammatory properties, but its effects are generally less pronounced compared to the other two SCFAs.

Regulation of Mucin Production

The mucus layer, primarily composed of mucins, provides a critical line of defense by physically separating the gut epithelium from the luminal contents. SCFAs, particularly butyrate, have been shown to influence the expression of mucin genes (MUCs).

Mucin Gene This compound Propionic Acid Acetic Acid Reference
MUC2 Expression Dose-dependent increase (low concentrations)Increase (low concentrations)Dose-dependent increase[5]
MUC3 Expression Significant increaseNo effectNo effect[6][7]
MUC5B Expression Significant increaseNo effectNo effect[6][7]

Key Findings: this compound demonstrates a specific and significant ability to upregulate the expression of MUC3 and MUC5B genes, which are important for forming the protective mucus layer.[6][7] All three SCFAs can increase the expression of MUC2, a major component of the intestinal mucus, with varying dose-dependent effects.[5]

Amelioration of Experimental Colitis

In vivo studies using animal models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced model, provide valuable insights into the therapeutic potential of SCFAs. Key parameters for assessing disease severity include the Disease Activity Index (DAI), which incorporates weight loss, stool consistency, and bleeding, as well as the measurement of colon length (shortening of the colon is a sign of inflammation).

Parameter (DSS-induced colitis in mice) This compound Propionic Acid Reference
Disease Activity Index (DAI) Significant reductionSignificant reduction[2][3]
Colon Length Attenuation of shorteningAttenuation of shortening[2][3]
Histological Score Significant improvementSignificant improvement[2][3]

Key Findings: Both butyric and propionic acid have demonstrated significant efficacy in ameliorating the clinical and pathological features of experimental colitis in mice, highlighting their therapeutic potential for inflammatory bowel diseases.[2][3]

Experimental Protocols

In Vitro Gut Barrier Function Assay using Caco-2 Cells

Objective: To assess the effect of SCFAs on intestinal barrier integrity.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • SCFA Treatment: Differentiated Caco-2 monolayers are treated with various concentrations of sodium butyrate, sodium propionate, or sodium acetate (B1210297) added to the apical side of the Transwell® insert. A vehicle control (medium only) is included.

  • TEER Measurement: Transepithelial electrical resistance is measured at baseline and at various time points post-treatment (e.g., 24, 48, 72 hours) using a voltohmmeter. An increase in TEER indicates an enhancement of barrier function.

  • Paracellular Permeability Assay: Following TEER measurement, a fluorescent marker of low molecular weight (e.g., FITC-dextran) is added to the apical chamber. After a defined incubation period, the amount of fluorescence that has passed into the basolateral chamber is quantified using a fluorometer. A decrease in permeability indicates a tighter barrier.

  • Western Blot for Tight Junction Proteins: After the permeability assay, cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against ZO-1, occludin, and claudin-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

In Vivo DSS-Induced Colitis Model in Mice

Objective: To evaluate the therapeutic efficacy of SCFAs in an in vivo model of colitis.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.

  • SCFA Administration: Mice are concurrently treated with this compound, propionic acid, or acetic acid, typically administered via oral gavage or in the drinking water. A control group receives DSS and a vehicle.

  • Assessment of Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.

  • Measurement of Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured.

  • Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

Signaling Pathways and Experimental Workflows

SCFA Signaling Pathways in Gut Epithelial Cells

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Colonocyte SCFAs Butyrate Propionate Acetate GPCRs GPR41, GPR43, GPR109a SCFAs->GPCRs Activation HDAC HDAC SCFAs->HDAC Inhibition NFkB NF-κB GPCRs->NFkB Inhibition TJs Tight Junction Proteins (ZO-1, Occludin, Claudins) GPCRs->TJs Upregulation Mucins Mucin Production (MUC genes) GPCRs->Mucins Upregulation HDAC->NFkB Inhibition Cytokines Anti-inflammatory Cytokines (e.g., IL-10) NFkB->Cytokines Upregulation

Caption: SCFA signaling in intestinal epithelial cells.

Experimental Workflow for In Vivo Colitis Study

Colitis_Workflow start Acclimatization of Mice (1 week) induction Induction of Colitis (DSS in drinking water) start->induction treatment SCFA Administration (Butyrate, Propionate, or Acetate) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis: - Colon Length - Histology - Cytokine Levels euthanasia->analysis

Caption: Workflow for DSS-induced colitis experiment.

Conclusion

This compound, propionic acid, and acetic acid each contribute uniquely to the maintenance of gut health. The available experimental data consistently highlight this compound as the most potent of the three in enhancing gut barrier function, exerting anti-inflammatory effects, and modulating mucin production. Propionic acid also demonstrates significant beneficial effects, particularly in reducing inflammation. While acetic acid's contributions are less pronounced in these specific areas, it is the most abundant SCFA and plays a crucial role in overall gut homeostasis.

This comparative analysis provides a foundation for researchers and drug development professionals to understand the distinct and overlapping roles of these key gut microbial metabolites. Further research focusing on the synergistic effects of these SCFAs and their specific mechanisms of action will be crucial for the development of targeted therapeutic strategies for a range of gut-related disorders.

References

comparing the efficacy of butyric acid with other HDAC inhibitors on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. These agents interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and a more open chromatin structure, which can reactivate the expression of tumor suppressor genes. This guide provides a detailed comparison of the efficacy of butyric acid, a naturally occurring short-chain fatty acid and HDAC inhibitor, with other prominent HDAC inhibitors such as Trichostatin A (TSA), Vorinostat (SAHA), Panobinostat (B1684620), Romidepsin (B612169), and Belinostat on various cancer cell lines.

Quantitative Comparison of Efficacy

The anti-proliferative and pro-apoptotic effects of HDAC inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50), the percentage of cells undergoing apoptosis, and their impact on cell cycle progression. The following tables summarize these key metrics for this compound and other selected HDAC inhibitors across different cancer cell lines.

Table 1: Comparative IC50 Values of HDAC Inhibitors in Cancer Cell Lines
HDAC InhibitorCancer Cell LineIC50 ValueIncubation TimeCitation
Sodium Butyrate (B1204436) HCT116 (Colon)1.14 mM24 h[1]
HCT116 (Colon)0.83 mM48 h[1]
HT-29 (Colon)2.42 mM48 h[1]
Caco-2 (Colon)2.15 mM72 h[1]
MDA-MB-468 (Breast)3.1 mM72 h[2]
Trichostatin A (TSA) Breast Carcinoma (Mean of 8 lines)124.4 nM96 h[3]
ERα positive Breast Cancer Lines47.5 nM96 h[3]
ERα negative Breast Cancer Lines201.2 nM96 h[3]
Vorinostat (SAHA) HH (Cutaneous T-cell Lymphoma)0.146 µMNot Specified[4]
HuT78 (Cutaneous T-cell Lymphoma)2.062 µMNot Specified[4]
MyLa (Cutaneous T-cell Lymphoma)1.375 µMNot Specified[4]
Panobinostat H1299 (NSCLC)5 nMNot Specified[5]
A549 (NSCLC)30 nMNot Specified[5]
SCLC Cell Lines (Median)9.5 nMNot Specified[6]
Hodgkin Lymphoma (HDLM-2, L-428, KM-H2)20-40 nM72 h[7]
Romidepsin Hut-78 (T-cell Lymphoma)Not specified, but induces apoptosis24 h[8]
Karpas-299 (T-cell Lymphoma)Not specified, but induces apoptosis24 h[8]
Belinostat PTCL (Clinical Trial)Not Applicable (Clinical Dose)N/A[9][10]

Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time.

Table 2: Apoptosis Induction and Cell Cycle Arrest by HDAC Inhibitors
HDAC InhibitorCancer Cell LineApoptosis InductionCell Cycle ArrestCitation
Sodium Butyrate HCT116 (Colon)Induces apoptosisG0/G1 arrest[11][12]
Trichostatin A (TSA) Prostate Cancer CellsInduces apoptosisNot specified[13]
Vorinostat (SAHA) MDA-MB-231 (Breast)43% apoptosis with 50 µMG2/M arrest[14][15]
MCF-7 (Breast)17% apoptosis with 10 µMG1 arrest[15][16]
Panobinostat Hodgkin Lymphoma (HDLM-2)32% apoptosis with 0.05 µM (48h)G2/M arrest[7]
Hodgkin Lymphoma (L-428)30% apoptosis with 0.05 µM (48h)G2/M arrest[7]
Hodgkin Lymphoma (KM-H2)35% apoptosis with 0.05 µM (48h)G2/M arrest[7]
Romidepsin Hut-78 (T-cell Lymphoma)25% apoptosis (alone), 65% (with lenalidomide)Not specified[8]
Karpas-299 (T-cell Lymphoma)20% apoptosis (alone), 46% (with lenalidomide)Not specified[8]
Belinostat PTCL (Clinical Trial)Overall Response Rate: 25.8%Not Applicable[9][10]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of HDAC inhibitors are mediated through complex signaling pathways that culminate in cell cycle arrest and apoptosis. Below are diagrams illustrating a generalized signaling pathway and the workflows for key experimental procedures used to assess the efficacy of these compounds.

HDAC_Inhibitor_Signaling_Pathway cluster_HDACi HDAC Inhibitor (e.g., this compound) cluster_Epigenetic Epigenetic Regulation cluster_Gene_Expression Gene Expression cluster_Cellular_Response Cellular Response HDACi HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Acetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 Altered Gene Transcription Apoptotic_Genes Pro-apoptotic Genes (e.g., Bax, Bak) Upregulation Acetylation->Apoptotic_Genes Altered Gene Transcription Anti_Apoptotic_Genes Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) Downregulation Acetylation->Anti_Apoptotic_Genes Altered Gene Transcription CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p21->CellCycleArrest Caspases Caspase Activation (Caspase-3, -8, -9) Apoptotic_Genes->Caspases Anti_Apoptotic_Genes->Caspases Inhibition Removed Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathway of HDAC inhibitors.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate step1 Incubate for 24h (Cell Adherence) start->step1 step2 Treat with varying concentrations of HDAC Inhibitor step1->step2 step3 Incubate for desired duration (e.g., 24, 48, 72h) step2->step3 step4 Add MTT Reagent (e.g., 5 mg/mL) step3->step4 step5 Incubate for 4h at 37°C (Formazan Crystal Formation) step4->step5 step6 Add Solubilization Solution (e.g., DMSO) step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end End: Calculate Cell Viability and IC50 Value step7->end

Caption: Experimental workflow for MTT cell viability assay.

AnnexinV_PI_Workflow cluster_results Data Interpretation start Start: Treat Cancer Cells with HDAC Inhibitor step1 Harvest and Wash Cells with PBS start->step1 step2 Resuspend Cells in Annexin V Binding Buffer step1->step2 step3 Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) step2->step3 step4 Incubate in the Dark (Room Temperature) step3->step4 step5 Analyze by Flow Cytometry step4->step5 end End: Quantify Apoptotic Cell Population step5->end result1 Annexin V- / PI- : Live Cells result2 Annexin V+ / PI- : Early Apoptosis result3 Annexin V+ / PI+ : Late Apoptosis/Necrosis result4 Annexin V- / PI+ : Necrosis

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Cell_Cycle_Workflow cluster_results Data Interpretation start Start: Treat Cancer Cells with HDAC Inhibitor step1 Harvest and Wash Cells with PBS step2 Fix Cells in Cold 70% Ethanol (B145695) step3 Wash Cells with PBS to remove Ethanol step4 Treat with RNase A (to degrade RNA) step5 Stain with Propidium Iodide (PI) step6 Analyze by Flow Cytometry result1 G0/G1 Phase: 2n DNA content result2 S Phase: >2n and <4n DNA content result3 G2/M Phase: 4n DNA content end End: Determine Cell Cycle Distribution

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays mentioned.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate overnight to allow for cell attachment.[17]

  • Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., sodium butyrate) and a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Remove the supernatant and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[19]

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][19]

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Culture and treat cells with the desired concentration of the HDAC inhibitor for the specified duration.

  • Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with the HDAC inhibitor for the desired time.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]

  • RNase Treatment: Resuspend the cell pellet and treat with RNase A solution to ensure that only DNA is stained.[20]

  • PI Staining: Add propidium iodide solution to the cells and incubate at room temperature for 5-10 minutes.[20]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Conclusion

This compound, while requiring higher concentrations (in the millimolar range) compared to other more potent synthetic HDAC inhibitors (often effective in the nanomolar to micromolar range), demonstrates significant anti-proliferative and pro-apoptotic effects on various cancer cell lines. Its efficacy is cell-type dependent, and it primarily induces G0/G1 cell cycle arrest.

In contrast, other HDAC inhibitors like Panobinostat and Trichostatin A show much higher potency with IC50 values in the nanomolar range. Vorinostat, Romidepsin, and Belinostat have also shown considerable efficacy, with the latter two gaining FDA approval for the treatment of T-cell lymphomas.[9][10][22] The choice of an HDAC inhibitor for therapeutic or research purposes will depend on the specific cancer type, desired potency, and the therapeutic window. While this compound's lower potency might limit its direct clinical application as a monotherapy, its natural origin and role in gut health make it an interesting compound for further investigation, particularly in combination therapies for colorectal cancer.[23]

References

Butyric Acid: A Promising Biomarker for Gut Dysbiosis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of butyric acid's performance against other biomarkers for the assessment of gut microbial imbalance.

In the landscape of gastrointestinal health research and drug development, the identification of reliable biomarkers for gut dysbiosis is paramount. Among the contenders, the short-chain fatty acid (SCFA) this compound has emerged as a strong candidate, reflecting both the functional capacity of the gut microbiome and its impact on host physiology. This guide provides a comparative analysis of this compound against other potential biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in its validation and application.

This compound: Performance as a Biomarker

This compound, a product of microbial fermentation of dietary fibers in the colon, is a key energy source for colonocytes and plays a vital role in maintaining gut barrier integrity and immune homeostasis.[1] Alterations in fecal this compound concentrations have been consistently associated with various gastrointestinal diseases, making it a functional indicator of a healthy gut microbiome.

Comparison with Other Short-Chain Fatty Acids

While acetate (B1210297) and propionate (B1217596) are the most abundant SCFAs in the gut, butyrate (B1204436) often shows a more significant association with pathological states. A meta-analysis of studies on colorectal cancer (CRC) revealed that patients had significantly lower fecal concentrations of butyrate and acetate compared to healthy controls, while propionate levels did not show a significant difference.[2] This suggests that butyrate may be a more sensitive marker for dysbiosis associated with CRC. Another meta-analysis also concluded that lower fecal concentrations of the three major SCFAs (acetic, propionic, and this compound) are associated with a higher risk and incidence of CRC.[3][4]

BiomarkerAssociation with Colorectal CancerAssociation with Inflammatory Bowel DiseaseReference
This compound Significantly lower in CRC patientsSignificantly lower in IBD patients[1][2]
Acetic Acid Lower in CRC patientsLower in IBD patients[1][2]
Propionic Acid No significant difference in CRC patientsLower in IBD patients[1][2]
Comparison with Other Established and Investigational Biomarkers

Fecal Calprotectin: A well-established marker of intestinal inflammation, fecal calprotectin is a protein released by neutrophils. In the context of Inflammatory Bowel Disease (IBD), calprotectin has demonstrated high sensitivity and specificity in differentiating IBD from non-inflammatory conditions like Irritable Bowel Syndrome (IBS).[5][6] One study reported a sensitivity of 75% and a specificity of 93% for a cutoff of 50 µg/g in discriminating IBD from IBS.[5] While direct head-to-head comparisons of diagnostic accuracy with butyrate are limited, both markers reflect different aspects of gut health: calprotectin indicates inflammation, while butyrate reflects metabolic function.

Zonulin: Proposed as a marker of intestinal permeability, zonulin is a protein that modulates the tight junctions between intestinal epithelial cells. However, its reliability as a biomarker is a subject of ongoing debate.[7] Some studies suggest that commercially available zonulin ELISA kits may not be specific, casting doubt on the validity of previous findings.[7] Therefore, while intriguing, zonulin requires further validation before it can be considered a robust biomarker for gut dysbiosis.

Fecal Occult Blood Test (FOBT): A widely used screening tool for colorectal cancer, FOBT detects hidden blood in the stool. While effective in detecting bleeding associated with colorectal neoplasms, it is not a direct measure of gut microbial health. In discriminating IBD from IBS, one study showed FOBT to have a sensitivity of 66% and a specificity of 93%.[5]

Experimental Protocols

Accurate measurement of this compound is crucial for its validation as a biomarker. The following are summarized experimental protocols for the quantification of fecal short-chain fatty acids.

Sample Collection and Preparation
  • Fecal Sample Collection: Collect fresh fecal samples and immediately freeze them at -80°C to prevent degradation of SCFAs.

  • Homogenization: Homogenize a weighed amount of the frozen fecal sample in a suitable solvent, such as acidified water or a methanol/water mixture.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the SCFAs from the sample matrix.

  • Derivatization (for GC analysis): For analysis by gas chromatography, derivatize the SCFAs to increase their volatility.

Analytical Methods

Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates volatile compounds based on their boiling points and detects them using a flame ionization detector or a mass spectrometer.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column and a flame ionization detector or mass spectrometer.

  • Quantification: Use of an internal standard (e.g., 2-ethylthis compound) and a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: Separates compounds based on their polarity and detects them using a mass spectrometer.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer.

  • Quantification: Use of isotopically labeled internal standards and a calibration curve.

Signaling Pathways and Logical Relationships

This compound exerts its biological effects through various signaling pathways, primarily by acting as a histone deacetylase (HDAC) inhibitor and by activating G-protein coupled receptors (GPCRs).

Butyric_Acid_Signaling cluster_gut_lumen Gut Lumen cluster_microbiota Gut Microbiota cluster_colonocyte Colonocyte Dietary Fiber Dietary Fiber Fermentation Fermentation Dietary Fiber->Fermentation This compound This compound Fermentation->this compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition GPCR_Activation GPCR Activation (GPR41, GPR43, GPR109A) This compound->GPCR_Activation Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression GPCR_Activation->Gene_Expression Cellular_Effects Anti-inflammatory Effects Improved Barrier Function Cell Cycle Regulation Gene_Expression->Cellular_Effects

Caption: this compound signaling pathways in a colonocyte.

This diagram illustrates how dietary fiber is fermented by the gut microbiota to produce this compound, which then enters colonocytes to inhibit HDACs and activate GPCRs, leading to altered gene expression and subsequent cellular effects that contribute to gut health.

Experimental Workflow

The validation of this compound as a biomarker involves a systematic workflow from sample collection to data analysis.

Experimental_Workflow Sample_Collection Fecal Sample Collection (Healthy vs. Dysbiotic Cohorts) SCFA_Extraction Short-Chain Fatty Acid Extraction and Derivatization Sample_Collection->SCFA_Extraction Quantification Quantification by GC-MS or LC-MS SCFA_Extraction->Quantification Data_Analysis Statistical Analysis (Comparison of Groups) Quantification->Data_Analysis Biomarker_Validation Biomarker Performance Evaluation (ROC Curve Analysis) Data_Analysis->Biomarker_Validation Correlation Correlation with Clinical Parameters and Other Biomarkers Biomarker_Validation->Correlation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Butyric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of butyric acid, a short-chain fatty acid crucial in various biological and pharmaceutical contexts, is paramount for robust research and development. This guide provides an objective comparison of two prevalent analytical techniques for this compound measurement: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is a critical decision that impacts data quality and reliability. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation of these methods, adhering to regulatory expectations for analytical procedure validation.[1][2]

Data Presentation: Performance Comparison of GC-FID and HPLC Methods

The following table summarizes the key performance parameters for the analysis of this compound using GC-FID and HPLC, based on published experimental data.

Performance ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography (HPLC)
Linearity (Concentration Range) 0.04–1.60 mg/mL[3][4][5]0.01 - 10.0 g/L (for a mix including this compound)[6]
Coefficient of Determination (R²) > 0.999[3][4][5]Not explicitly stated for this compound alone, but linearity was observed[6]
Limit of Detection (LOD) 0.01% of total fat[3][4]0.001 mM[7]
Limit of Quantification (LOQ) 0.10% of total fat[3][4]Not explicitly stated
Accuracy (% Recovery) 98.2–101.9%[3][4][5]99.47% (for a sodium butyrate (B1204436) formulation)[8]
Precision (%RSD) 1.3% (repeatability)[3][4][5]0.56% (repeatability, n=6)[8]
Derivatization Typically required (e.g., methylation)[3][9][10]Generally not required[11]
Detector Flame Ionization Detector (FID)[3][12]UV Detector or Mass Spectrometer (MS)[8][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures. Below are representative protocols for the analysis of this compound using GC-FID and HPLC.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol involves a derivatization step to convert this compound into its more volatile methyl ester form, which is a common practice for GC analysis of fatty acids.[3][10]

  • Sample Preparation (Fat Extraction):

    • Weigh approximately 0.2000–0.2005 g of the sample (e.g., blended fat spread) into a 50 mL flat-bottom flask.[3]

  • Internal Standard Addition:

    • Add 5 mL of a 0.4 mg/mL valeric acid internal standard solution to the flask.[3] Valeric acid is chosen for its similar properties to this compound.[3]

  • Saponification and Derivatization (Methylation):

    • Add 4 mL of 0.5 N NaOH in methanol.[3]

    • Connect the flask to a condenser and reflux for 8 minutes.[3]

    • Add 5 mL of boron trifluoride-methanol solution through the condenser and boil for another 2 minutes.[3]

    • Add 5 mL of n-heptane through the condenser and boil for 1 minute.[3]

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Remove the flask from the condenser and add 15 mL of saturated sodium chloride solution.[3]

    • Stopper the flask and shake vigorously for approximately 15 seconds.[3]

    • Allow the layers to separate. Transfer 2-3 mL of the upper n-heptane layer into a test tube containing anhydrous sodium sulfate (B86663) to remove any residual water.[3]

    • Vortex the mixture and let it stand for 5-10 minutes.[3]

  • GC-FID Analysis:

    • Transfer the clear supernatant into a GC vial for injection.[3]

    • GC System: Perkin Elmer Clarus 600 with FID or equivalent.[3]

    • Column: A suitable capillary column for FAMEs analysis (e.g., DB-23).[12]

    • Injector and Detector Temperature: Typically set to 250°C.

    • Oven Temperature Program: An initial temperature of 50°C, ramped up to 220°C.

    • Carrier Gas: Helium or Nitrogen.

    • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a direct analysis of this compound without derivatization.[8][13]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by serial dilution.

    • Test Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. For instance, dissolve 0.1g of the sample in a 100ml volumetric flask with a 0.1% phosphoric acid solution.[13]

    • Filter all solutions through a 0.45 µm membrane filter before injection.[8]

  • HPLC Analysis:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm).[8][13]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (e.g., in a 20:80 volume ratio).[8][13]

    • Flow Rate: 1.0 mL/min.[8][13]

    • Column Temperature: 30°C.[8][13]

    • Detection Wavelength: 206 nm.[8][13]

    • Injection Volume: 20 µL.[8][13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a logical approach to method selection.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis Sample Sample Weighing Add_IS Add Internal Standard (Valeric Acid) Sample->Add_IS Saponification Saponification (NaOH in Methanol) Add_IS->Saponification Methylation Methylation (BF3-Methanol) Saponification->Methylation Extraction Extraction of FAMEs (n-Heptane) Methylation->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Data Quantification Detection->Quantification

GC-FID experimental workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (206 nm) Separation->Detection Quantification Data Quantification Detection->Quantification

HPLC experimental workflow for this compound analysis.

Method_Selection Start Start: this compound Measurement Derivatization Is derivatization acceptable? Start->Derivatization Volatility Are volatile interferences present? Derivatization->Volatility Yes HPLC_UV Consider HPLC-UV Derivatization->HPLC_UV No Sensitivity Is high sensitivity (sub-µM) required? Volatility->Sensitivity Yes GC_FID Consider GC-FID Volatility->GC_FID No Sensitivity->HPLC_UV No HPLC_MS Consider HPLC-MS Sensitivity->HPLC_MS Yes

Logical flow for selecting an analytical method.

References

The Synergistic Interplay of Butyric Acid and Metformin in Glucose Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of type 2 diabetes necessitates the exploration of innovative therapeutic strategies. Emerging evidence points towards a potent synergistic relationship between the short-chain fatty acid butyric acid (a product of gut microbial fermentation) and the first-line antidiabetic drug, metformin (B114582). This guide provides a comprehensive comparison of their individual and combined effects on glucose metabolism, supported by experimental data and detailed methodologies, to inform future research and drug development.

I. Comparative Efficacy: In Vivo Experimental Data

A key preclinical study investigated the comparative effects of sodium butyrate (B1204436) (NaB) and metformin in a high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced type 2 diabetic rat model. The data below summarizes the significant improvements observed in various metabolic parameters after 10 weeks of treatment.

ParameterControl (Diabetic)Sodium Butyrate (200 mg/kg)Sodium Butyrate (400 mg/kg)Metformin (150 mg/kg)
Plasma Glucose (mg/dL) 285.4 ± 15.2168.7 ± 10.8125.3 ± 9.5135.6 ± 8.7
HbA1c (%) 9.8 ± 0.77.2 ± 0.56.1 ± 0.46.5 ± 0.6
HOMA-IR (Insulin Resistance) 12.6 ± 1.17.8 ± 0.95.9 ± 0.76.3 ± 0.8
Serum Triglycerides (mg/dL) 145.8 ± 11.3102.5 ± 8.985.4 ± 7.692.1 ± 8.1
Serum Total Cholesterol (mg/dL) 138.2 ± 10.598.7 ± 7.481.3 ± 6.988.6 ± 7.2*

*Data presented as mean ± SD. *p < 0.05 compared to the diabetic control group. Source: Adapted from a study by Khan and Jena (2016)[1][2].

These findings demonstrate that sodium butyrate, particularly at the higher dose, exhibits comparable, and in some cases, slightly more potent effects than metformin in improving glycemic control, insulin (B600854) sensitivity, and dyslipidemia in a diabetic rat model[1][2]. This suggests a significant potential for butyrate as a standalone or adjunct therapy.

II. Mechanisms of Action: A Synergistic Partnership

This compound and metformin influence glucose metabolism through distinct yet overlapping pathways. Their combined action targets key regulatory nodes, leading to a potentially amplified therapeutic effect.

Key Signaling Pathways
  • AMP-Activated Protein Kinase (AMPK) Activation: Both metformin and butyrate are potent activators of AMPK, a central regulator of cellular energy homeostasis[3][4][5].

    • Metformin: Primarily activates AMPK by inhibiting the mitochondrial respiratory chain complex 1, which increases the cellular AMP/ATP ratio[3][6].

    • Butyrate: Can also activate AMPK, which in turn increases the expression of glucose transporter 4 (GLUT4) in adipose tissue, facilitating glucose uptake[4].

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: Both compounds enhance the secretion of GLP-1, an incretin (B1656795) hormone that stimulates insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying[6][7][8].

    • Butyrate: Directly stimulates intestinal L-cells to secrete GLP-1 by acting as a ligand for G-protein coupled receptors like FFAR2 and FFAR3[7][8].

    • Metformin: Can upregulate the expression of GLP-1 in the gut[3].

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known HDAC inhibitor[1][8]. By inhibiting HDACs, butyrate can epigenetically modulate the expression of genes involved in glucose metabolism, leading to reduced gluconeogenesis and improved glucose homeostasis[2][7]. Metformin has also been shown to inhibit diabetes-associated increases in HDAC activity[1][2].

  • Gut Microbiome Modulation: Metformin beneficially alters the gut microbiome, leading to an increase in the population of butyrate-producing bacteria[3][6][9][10]. This creates a positive feedback loop where metformin treatment enhances the host's own production of butyrate, thereby amplifying the synergistic effects.

Visualizing the Synergy

The following diagrams illustrate the key signaling pathways and the overarching synergistic relationship between this compound and metformin.

Synergy_Overview cluster_Metformin Metformin cluster_Butyrate This compound (Butyrate) Metformin Metformin Gut_Microbiota Gut Microbiota (Butyrate Producers) Metformin->Gut_Microbiota Modulates AMPK_Activation AMPK Activation Metformin->AMPK_Activation Activates Butyrate Butyrate Gut_Microbiota->Butyrate Increases Production Glucose_Metabolism Improved Glucose Metabolism AMPK_Activation->Glucose_Metabolism Butyrate->AMPK_Activation Activates GLP1_Secretion GLP-1 Secretion Butyrate->GLP1_Secretion Stimulates HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Inhibits GLP1_Secretion->Glucose_Metabolism HDAC_Inhibition->Glucose_Metabolism Signaling_Pathway Detailed Signaling Pathways Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits Butyrate This compound AMPK AMPK Butyrate->AMPK Activates L_Cell Intestinal L-Cell Butyrate->L_Cell GPCRs FFAR2/3 Butyrate->GPCRs Binds to HDAC HDACs Butyrate->HDAC Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMP_ATP->AMPK Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake L_Cell->GPCRs GLP1 ↑ GLP-1 Secretion GPCRs->GLP1 Insulin_Secretion ↑ Insulin Secretion GLP1->Insulin_Secretion Gene_Expression Altered Gene Expression HDAC->Gene_Expression Gene_Expression->Gluconeogenesis Experimental_Workflow start Start: Sprague-Dawley Rats hfd High-Fat Diet (2 weeks) start->hfd stz Low-Dose STZ Injection (35 mg/kg) hfd->stz confirm Confirm Diabetes (Glucose >250 mg/dL) stz->confirm grouping Group Allocation confirm->grouping treatment 10-Week Treatment Protocol (Metformin, Butyrate, Combo) grouping->treatment monitoring Weekly Monitoring (Weight, Glucose) treatment->monitoring endpoint End of Study: Sample Collection treatment->endpoint biochem Biochemical Analysis (Glucose, HbA1c, Lipids, Insulin) endpoint->biochem histo Histopathology (Liver, Pancreas, Adipose) endpoint->histo molecular Molecular Analysis (Western Blot, qPCR) endpoint->molecular analysis Data Analysis & Comparison biochem->analysis histo->analysis molecular->analysis

References

The Butyrate Battle: Tributyrin Shows an Edge Over Sodium Butyrate in Enhancing Chicken Growth Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific studies indicates that while both sodium butyrate (B1204436) and tributyrin (B1683025) can improve the growth performance of broiler chickens, tributyrin often demonstrates a superior or more consistent positive effect, particularly in terms of body weight gain and feed conversion ratio. This advantage is largely attributed to its chemical structure, which allows for a more targeted and efficient delivery of butyric acid to the small intestine.

This compound is a short-chain fatty acid that serves as a vital energy source for intestinal epithelial cells, promoting gut health and overall growth in poultry.[1][2] However, its direct use in feed is impractical due to its volatile nature and unpleasant odor.[3] Consequently, derivatives like sodium butyrate and tributyrin are commonly used as feed additives.[3][4] Sodium butyrate is a salt of this compound, often coated to protect it from immediate dissociation in the upper gastrointestinal tract.[4][5] Tributyrin is a triglyceride composed of three this compound molecules attached to a glycerol (B35011) backbone.[4][6]

Superior Bioavailability of Tributyrin Drives Performance Gains

The primary difference between the two additives lies in their delivery mechanism of this compound. Coated sodium butyrate can prematurely release a significant portion of its this compound in the proventriculus and gizzard, the more acidic upper parts of the chicken's digestive system.[1] In contrast, tributyrin is more stable in the upper gastrointestinal tract and requires the action of pancreatic lipase (B570770) in the small intestine to release its this compound molecules.[4][6] This targeted release ensures that a higher concentration of this compound reaches the optimal site for absorption and utilization by the intestinal cells.[7]

Head-to-Head: Performance Data Showcases Tributyrin's Advantages

Direct comparative studies consistently highlight the benefits of tributyrin. In a study on Ross 308 broilers, both tributyrin and coated sodium butyrate significantly improved body weight gain and feed conversion ratio compared to a control group. However, the tributyrin group showed a numerically, though not always statistically significant, higher body weight gain throughout the trial.[4][8] Another study with Arbor Acres broilers found that a diet supplemented with 300 g/ton of a di- and tri-butyrin product (TB-300) resulted in a 4.6% improvement in body weight and a 5.2% improvement in the feed conversion ratio.[9][10]

The positive effects of tributyrin on growth performance are further supported by studies investigating its impact on gut health and nutrient digestibility. Tributyrin supplementation has been shown to improve intestinal morphology by increasing villus height, which enhances the surface area for nutrient absorption.[9][11] It also positively modulates the gut microbiota, increasing the population of beneficial bacteria.[1][11] Furthermore, some studies suggest that tributyrin can improve the digestibility of crude protein, dry matter, and energy.[1]

While sodium butyrate also offers benefits, the effects can be more variable and dose-dependent.[1][3] Some studies have shown that lower doses of coated sodium butyrate may not have a significant effect on production performance.[1] The effectiveness of sodium butyrate is also heavily reliant on the quality of its protective coating.[4]

Experimental Data Summary

Parameter Tributyrin Coated Sodium Butyrate Control Study Details
Body Weight Gain (Day 35) 2.627 kg2.606 kg2.511 kgRoss 308 broilers, 35-day trial.[12]
Feed Conversion Ratio (Overall) 1.4721.4651.515Ross 308 broilers, 35-day trial.[12]
Body Weight (Day 35) +4.6% vs Control--Arbor Acres broilers, 35-day trial, 300 g/ton di- and tri-butyrin.[9][10]
Feed Conversion Ratio (Day 35) -5.2% vs Control--Arbor Acres broilers, 35-day trial, 300 g/ton di- and tri-butyrin.[9][10]
Egg Production (laying hens) Significantly increased at 500, 1000, 1500 ppmSignificantly increased only at 1500 ppm-Laying hens, comparing various dosages.[1]
Feed Conversion (laying hens) Significantly decreased at 500, 1000, 1500 ppmSignificantly decreased only at 1500 ppm-Laying hens, comparing various dosages.[1]

Experimental Protocols

Study 1: Comparison in Ross 308 Broilers[4][8][12][13]
  • Animals: Ross 308 male broiler chicks.

  • Experimental Design: Three dietary treatment groups: a control diet, a diet with tributyrin, and a diet with fat-coated sodium butyrate. The treatment diets were formulated to provide an iso-butyric acid level.

  • Duration: 35 days.

  • Parameters Measured: Body weight gain and feed conversion ratio were measured at different phases of the trial (starter, grower, finisher, and overall).

  • Key Findings: Both tributyrin and coated sodium butyrate significantly improved body weight gain and feed conversion ratio compared to the control. Tributyrin showed a numerical advantage in body weight gain.[4][8]

Study 2: Comparison in Arbor Acres Broilers[9][10]
  • Animals: 1,000 Arbor Acres broiler chicks.

  • Experimental Design: Four dietary treatments: a control basal diet, and the basal diet supplemented with either 500 g/ton of a tributyrin product (TB-500), 300 g/ton of a di- and tri-butyrin product (TB-300), or 500 g/ton of coated sodium butyrate (SB-500).

  • Duration: 35 days.

  • Parameters Measured: Weekly growth parameters, carcass traits, serum biochemistry, gene expression, intestinal morphology, cecal microbiota, and litter hygiene.

  • Key Findings: The TB-300 group showed significant improvements in body weight and feed conversion ratio. Both TB-300 and SB-500 enhanced duodenal villi height.[9][10]

Signaling Pathways and Mechanisms

The beneficial effects of this compound on chicken growth and gut health are mediated through several signaling pathways. Butyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence gene expression related to cell proliferation, differentiation, and immune response. It also serves as the primary energy source for colonocytes, supporting the integrity of the intestinal barrier.

Butyrate_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Tributyrin Tributyrin Lipase Pancreatic Lipase Tributyrin->Lipase Hydrolysis SodiumButyrate Coated Sodium Butyrate ButyricAcid This compound SodiumButyrate->ButyricAcid Dissociation Lipase->ButyricAcid Energy Energy Source (β-oxidation) ButyricAcid->Energy HDAC HDAC Inhibition ButyricAcid->HDAC CellHealth Improved Cell Proliferation & Differentiation Energy->CellHealth GeneExpression Altered Gene Expression HDAC->GeneExpression GeneExpression->CellHealth GutBarrier Enhanced Gut Barrier Function GeneExpression->GutBarrier CellHealth->GutBarrier GrowthPerformance Improved Growth Performance GutBarrier->GrowthPerformance

Caption: Mechanism of action of tributyrin and sodium butyrate in the chicken intestine.

Conclusion

The available scientific evidence suggests that tributyrin is a highly effective form of this compound for improving chicken growth performance. Its ability to deliver this compound directly to the small intestine provides a distinct advantage over coated sodium butyrate. While both additives can be beneficial, tributyrin appears to offer more consistent and pronounced improvements in key production parameters such as body weight gain and feed conversion ratio. For researchers and poultry nutritionists, tributyrin represents a promising tool for enhancing gut health and optimizing growth in broiler chickens.

References

validating the neuroprotective effects of butyric acid in a Parkinson's disease model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Efficacy and Mechanisms

For researchers and drug development professionals navigating the complex landscape of neuroprotective strategies for Parkinson's disease (PD), butyric acid has emerged as a compelling candidate. This short-chain fatty acid (SCFA), primarily produced by gut microbial fermentation of dietary fibers, has demonstrated significant neuroprotective effects in various preclinical models of PD. This guide provides an objective comparison of this compound's performance against other potential therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation of its therapeutic potential.

Comparative Efficacy of Neuroprotective Agents in Parkinson's Disease Models

The neuroprotective potential of this compound and its alternatives has been evaluated across multiple preclinical models of Parkinson's disease, primarily utilizing neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-OHDA (6-hydroxydopamine), and rotenone (B1679576) to mimic the dopaminergic neurodegeneration characteristic of the disease. The following tables summarize the quantitative outcomes of these studies.

Table 1: Effects of this compound and Alternatives on Motor Function in PD Models

TreatmentModelDosageOutcome MeasureImprovementReference
Sodium Butyrate (B1204436) (NaB) MPTP Mice200 mg/kg, i.g.Motor DeficitNotable reduction[1]
Sodium Butyrate (NaB) MPTP MiceNot specifiedPole Test & Rotarod TestSignificantly enhanced performance[1]
Sodium Butyrate (NaB) 6-OHDA RatsNot specifiedMotor ImpairmentAttenuated[2]
Sodium Butyrate (NaB) Rotenone Drosophila10mM in foodLocomotor ImpairmentRescued[3]
Probiotics (6-strain mix) Transgenic MiceNot specifiedBalance, Coordination, GaitImproved (p < 0.05)[4]
Clostridium butyricum Not specified4-week courseMotor PerformanceEnhanced (p < 0.01)[4]
GLP-1/GIP Agonist (DA3-CH) PD Mouse ModelNot specifiedClimbing-Pole Test (T-total & T-turn)Significantly greater reduction than Liraglutide[5]

Table 2: Neurochemical and Cellular Effects of this compound and Alternatives

TreatmentModelDosageOutcome MeasureResultReference
Sodium Butyrate (NaB) MPTP MiceNot specifiedStriatal Dopamine (B1211576) (DA) Levels49.2% increase vs. MPTP mice[1]
Sodium Butyrate (NaB) MPTP MiceNot specifiedStriatal Serotonin (B10506) (5-HT) Levels49.2% increase vs. MPTP mice[1]
Sodium Butyrate (NaB) MPTP MiceNot specifiedTyrosine Hydroxylase (TH) ExpressionSignificantly elevated[1]
Sodium Butyrate (NaB) 6-OHDA RatsNot specifiedDopamine LevelsIncreased[2]
Sodium Butyrate (NaB) Rotenone Drosophila10mM in foodBrain Dopamine LevelsElevated[3]
Probiotics (various strains) MPTP & Rotenone MiceNot specifiedNigral Dopaminergic NeuronsRescued from neurotoxicity[6]
GLP-1/GIP Agonist (DA3-CH) PD Mouse ModelNot specifiedNeuronal Marker (NeuN)Markedly upregulated[5]
GLP-1/GIP Agonist (DA3-CH) PD Mouse ModelNot specifiedα-synucleinDownregulated[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.

MPTP-Induced Parkinson's Disease Mouse Model with Sodium Butyrate Treatment
  • Animal Model: Male C57BL/6 mice.

  • Induction of PD: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection for 7 consecutive days to induce dopaminergic neurodegeneration.[7][8]

  • Treatment: Sodium butyrate (NaB) is administered via oral gavage at a dosage of 200 mg/kg.[1] In some protocols, NaB gavage is given 2 hours after the daily MPTP injections and continues for a total of 21 days.[7]

  • Behavioral Assessment: Motor function is evaluated using the pole test and rotarod test.[1]

  • Neurochemical Analysis: Striatal levels of dopamine (DA), serotonin (5-HT), and their metabolites are quantified using high-performance liquid chromatography (HPLC).[1][8]

  • Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry to assess the extent of dopaminergic neuron survival.[1]

Rotenone-Induced Parkinson's Disease Rat Model
  • Animal Model: Adult male rats.

  • Induction of PD: Rotenone is administered systemically via intraperitoneal (i.p.) injection at a dose of 2.75–3 mg/kg for 10-12 consecutive days.[9] This protocol produces a graded depletion of dopaminergic neurons.

  • Treatment: This model can be adapted to evaluate the neuroprotective effects of orally administered compounds like sodium butyrate.

  • Behavioral Assessment: A battery of tests is used to assess motor deficits, including open-field rearing, postural instability, and beam walking.[9]

  • Biochemical and Anatomical Analysis: Post-mortem analysis includes quantification of striatal dopamine levels and histological assessment of dopaminergic neuron loss in the substantia nigra.[9]

Pre-formed Fibrillar α-Synuclein-Induced Parkinson's Disease Rat Model
  • Animal Model: Wistar rats.

  • Induction of PD: Pre-formed fibrils (PFF) of α-synuclein are stereotactically injected into the brain to induce α-synuclein pathology, a key feature of Parkinson's disease.

  • Treatment: In a comparative study, rats were treated with trehalose (B1683222) (4g/kg, orally), a potent autophagy inducer, and/or sodium butyrate (300 mg/kg, orally), a histone deacetylase inhibitor.[10][11]

  • Histological Analysis: Immunofluorescence and Hematoxylin and Eosin (H&E) staining are performed on brain sections from the substantia nigra to assess neuronal integrity and pathology.[10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its influence on multiple signaling pathways. The following diagrams illustrate these proposed mechanisms.

Butyric_Acid_Neuroprotection_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_brain Brain Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation This compound (Gut) This compound (Gut) Gut Microbiota->this compound (Gut) This compound (Blood) This compound (Blood) This compound (Gut)->this compound (Blood) Absorption This compound (Brain) This compound (Brain) This compound (Blood)->this compound (Brain) Crosses BBB HDAC HDAC This compound (Brain)->HDAC Inhibition Anti-inflammatory Effects Anti-inflammatory Effects This compound (Brain)->Anti-inflammatory Effects Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Neurotrophic Factors (e.g., BDNF, GDNF) Neurotrophic Factors (e.g., BDNF, GDNF) Histone Acetylation->Neurotrophic Factors (e.g., BDNF, GDNF) Upregulation Neuronal Survival Neuronal Survival Neurotrophic Factors (e.g., BDNF, GDNF)->Neuronal Survival Promotes Anti-inflammatory Effects->Neuronal Survival Promotes Dopaminergic Neuron Dopaminergic Neuron Neuronal Survival->Dopaminergic Neuron Protects

Caption: this compound's journey from the gut to the brain and its neuroprotective mechanisms.

Experimental_Workflow_Butyric_Acid_PD_Model Animal Model (e.g., Mice, Rats) Animal Model (e.g., Mice, Rats) Induction of PD Model (e.g., MPTP, 6-OHDA) Induction of PD Model (e.g., MPTP, 6-OHDA) Animal Model (e.g., Mice, Rats)->Induction of PD Model (e.g., MPTP, 6-OHDA) Treatment Groups Treatment Groups Induction of PD Model (e.g., MPTP, 6-OHDA)->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound This compound Treatment Groups->this compound Alternative Treatment Alternative Treatment Treatment Groups->Alternative Treatment Behavioral Assessments Behavioral Assessments Vehicle Control->Behavioral Assessments This compound->Behavioral Assessments Alternative Treatment->Behavioral Assessments Neurochemical Analysis Neurochemical Analysis Behavioral Assessments->Neurochemical Analysis Histological Analysis Histological Analysis Neurochemical Analysis->Histological Analysis Data Analysis & Comparison Data Analysis & Comparison Histological Analysis->Data Analysis & Comparison

Caption: A generalized experimental workflow for evaluating neuroprotective agents in PD models.

This compound's primary mechanism of action is believed to be through the inhibition of histone deacetylases (HDACs).[3] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF).[4] These factors are crucial for neuronal survival, differentiation, and synaptic plasticity.

Furthermore, this compound has been shown to exert anti-inflammatory effects. In a mouse model of PD, sodium butyrate treatment suppressed the TLR4/MyD88/NF-kB signaling pathway in both the colon and the striatum, leading to reduced neuroinflammation.[7] This modulation of the gut-brain axis is a key aspect of its neuroprotective potential.

In comparison, other short-chain fatty acids like acetate (B1210297) and propionate (B1217596) have also been investigated, but butyrate appears to be the most efficacious in mitigating brain damage in PD models.[1] Probiotics are thought to exert their neuroprotective effects in part by increasing the production of butyrate.[6] GLP-1 (glucagon-like peptide-1) receptor agonists, another class of potential therapeutics, show neuroprotective effects by reducing neuro-inflammation and improving neuronal glucose metabolism.[12][13] Dual GLP-1/GIP (glucose-dependent insulinotropic polypeptide) receptor agonists have demonstrated superior efficacy compared to single GLP-1 agonists in preclinical PD models.[5]

References

comparative transcriptomics of intestinal tissue from butyrate- and placebo-treated mice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic changes in murine intestinal tissue following treatment with butyrate (B1204436) versus a placebo. The information is intended for researchers, scientists, and drug development professionals interested in the molecular effects of butyrate on gut health.

Butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, plays a crucial role in maintaining intestinal homeostasis. It serves as a primary energy source for colonocytes and acts as a signaling molecule, notably by inhibiting histone deacetylases (HDACs), which leads to widespread changes in gene expression.[1] Understanding these transcriptomic shifts is key to harnessing butyrate's therapeutic potential.

Data Presentation: Key Differentially Expressed Genes

The following table summarizes the key differentially expressed genes in mouse colonic epithelial cells treated with sodium butyrate. The data is derived from a microarray analysis, which identified 2,604 differentially expressed probe sets.[2] The selected genes represent major biological processes affected by butyrate.

Gene SymbolGene NameBiological ProcessExpression Change
Upregulated Genes
AnpepAlanyl aminopeptidaseCellular Development, DifferentiationIncreased
Aldh1a1Aldehyde dehydrogenase 1 family, member A1Cellular Metabolism, DifferentiationIncreased
Krt20Keratin 20Epithelial Cell DifferentiationIncreased
Apoa1Apolipoprotein A1Lipid MetabolismIncreased
Slc16a1Solute carrier family 16 member 1 (MCT1)Butyrate TransportIncreased
Downregulated Genes
Mki67Marker of proliferation Ki-67Cell Cycle, ProliferationDecreased
Ccnb1Cyclin B1Cell Cycle (G2/M transition)Decreased
Cdk1Cyclin dependent kinase 1Cell Cycle RegulationDecreased
FasnFatty acid synthaseFatty Acid BiosynthesisDecreased
TymsThymidylate synthetasePyrimidine Metabolism, DNA ReplicationDecreased

Source: Adapted from Tabuchi Y, et al., FEBS Lett, 2006.[2] The study was performed on a mouse colonic epithelial cell line (MCE301).

Experimental Protocols

This section details a representative protocol for a comparative transcriptomics study using RNA sequencing (RNA-seq) to analyze the effects of butyrate in the intestinal tissue of mice.

Animal Treatment and Tissue Collection
  • Animal Model: 8-week-old male C57BL/6 mice are used.

  • Acclimatization: Mice are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Treatment Groups:

    • Butyrate Group: Mice receive sodium butyrate (e.g., 5 g/kg/day) administered via oral gavage or in drinking water for a period of 14-21 days.

    • Placebo Group: Mice receive a vehicle control (e.g., saline) following the same administration route and schedule.

  • Tissue Harvesting: At the end of the treatment period, mice are euthanized. The colon is immediately excised, flushed with cold phosphate-buffered saline (PBS) to remove luminal contents, and opened longitudinally. A section of the distal colon is collected and snap-frozen in liquid nitrogen for RNA extraction.

RNA Extraction and Quality Control
  • Homogenization: The frozen colon tissue is homogenized using a bead-based homogenizer in a lysis buffer (e.g., TRIzol).

  • Extraction: Total RNA is extracted from the homogenate using an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This includes a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control: The quantity and quality of the extracted RNA are assessed.

    • Concentration: Measured using a spectrophotometer (e.g., NanoDrop).

    • Integrity: Evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is typically required for library preparation.

RNA-seq Library Preparation and Sequencing
  • Library Preparation: An mRNA-seq library is prepared from 1 µg of total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process involves:

    • Poly(A) selection to isolate mRNA.

    • Fragmentation of the mRNA.

    • Synthesis of first and second-strand cDNA.

    • Adenylation of the 3' ends and ligation of sequencing adapters.

    • PCR amplification of the library.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.

  • Alignment: The cleaned reads are aligned to the mouse reference genome (e.g., GRCm39/mm39) using a splice-aware aligner like STAR.

  • Read Quantification: The number of reads mapping to each gene is counted using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: The read counts are used to identify differentially expressed genes (DEGs) between the butyrate and placebo groups using a package like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: The list of DEGs is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological processes and signaling pathways significantly affected by butyrate treatment.

Visualizations: Pathways and Workflows

Butyrate's Role as an HDAC Inhibitor

Butyrate's primary mechanism for altering gene expression is through the inhibition of histone deacetylases (HDACs). This action increases histone acetylation, leading to a more open chromatin structure and facilitating the transcription of various genes, particularly those involved in cell cycle arrest and apoptosis.

Butyrate_HDAC_Inhibition Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Relaxed Chromatin) Histones->AcetylatedHistones Acetylation Enhanced GeneExpression Gene Expression Altered (e.g., p21, Bak) AcetylatedHistones->GeneExpression Promotes Transcription CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Butyrate inhibits HDACs, altering gene expression.
Experimental Workflow for Comparative Transcriptomics

The following diagram outlines the key steps in a typical comparative transcriptomics study, from animal treatment to the final data analysis.

Experimental_Workflow cluster_animal In Vivo Phase cluster_lab Wet Lab Phase cluster_analysis In Silico Phase AnimalTreatment Mouse Treatment (Butyrate vs. Placebo) TissueCollection Colon Tissue Collection AnimalTreatment->TissueCollection RNA_Extraction Total RNA Extraction TissueCollection->RNA_Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 LibraryPrep RNA-seq Library Preparation QC1->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Analysis DEG_Analysis->Pathway_Analysis

Workflow for a mouse intestinal transcriptomics study.
Multifaceted Effects of Butyrate on Gut Health

Butyrate impacts intestinal epithelial cells through several interconnected mechanisms, ultimately contributing to improved gut barrier function and overall intestinal health.

Butyrate_Effects cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular Outcomes Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC GPCR GPCR Signaling (e.g., GPR109A) Butyrate->GPCR Energy Energy Source (β-oxidation) Butyrate->Energy GeneExpression Altered Gene Expression HDAC->GeneExpression AntiInflammatory Anti-inflammatory Effects GPCR->AntiInflammatory EnergyMetabolism Enhanced Energy Metabolism Energy->EnergyMetabolism CellCycle Cell Cycle Arrest & Apoptosis GeneExpression->CellCycle ImprovedBarrier Improved Gut Barrier Function AntiInflammatory->ImprovedBarrier CellCycle->ImprovedBarrier EnergyMetabolism->ImprovedBarrier

Butyrate's mechanisms leading to improved gut health.

References

Validating GPR109A's Role in Mediating Butyric Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 109A (GPR109A) dependent and independent effects of butyric acid, a key short-chain fatty acid produced by gut microbiota. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of GPR109A's role in mediating the physiological effects of butyrate (B1204436).

GPR109A-Dependent Effects of this compound: A Primary Signaling Hub

This compound is a low-affinity ligand for GPR109A, with an effective concentration for half-maximal activation (EC50) typically in the millimolar range, which is physiologically relevant in the colonic lumen where concentrations can reach up to 20 mM.[1] GPR109A is a Gi alpha subunit-coupled receptor, and its activation by butyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects, most notably impacting apoptosis in cancer cells and modulating inflammatory responses.

Key Validating Experiments and Quantitative Data

The definitive role of GPR109A in mediating butyrate's effects has been elucidated through comparative studies using wild-type (WT) models and GPR109A-knockout (GPR109A-/-) or knockdown models. These studies consistently demonstrate that the absence of GPR109A significantly attenuates or abrogates many of the well-established effects of butyrate.

Table 1: GPR109A-Dependent Apoptotic Effects of this compound in Cancer Cells

Cell LineModel SystemButyrate ConcentrationOutcome MeasureGPR109A +/+ (Wild-Type)GPR109A -/- (Knockout/Knockdown)Reference
Colon Cancer CellsIn vitro1 mMApoptosis InductionSignificant increase in apoptosisNo significant increase in apoptosis[3]
Mammary TumorMMTV-Neu Mouse ModelN/A (Endogenous)Apoptosis (TUNEL staining)Higher levels of apoptosis in tumorsReduced apoptosis in tumors[3]
Colon Cancer CellsIn vitro1 mMDownregulation of Bcl-2, Bcl-xL, Cyclin D1Significant downregulationNo significant downregulation[4]

Table 2: GPR109A-Dependent Anti-Inflammatory Effects of this compound

Model SystemButyrate TreatmentOutcome MeasureGPR109A +/+ (Wild-Type)GPR109A -/- (Knockout)Reference
Mouse Model of Colitis (DSS-induced)In vivoSurvival Rate100% survival0% survival by day 10[1]
Mouse Colonic Antigen Presenting CellsIn vitroIL-10 ExpressionIncreased expressionNo change in expression[5]
Mouse Colonic Antigen Presenting CellsIn vitroIL-6 ExpressionDecreased expressionHigher basal expression, no change with butyrate[5]
Mouse Neonatal Colon Culture5 mMIL-18 mRNA InductionUpregulationNo upregulation[1]
GPR109A Signaling Pathway

The activation of GPR109A by butyrate initiates a signaling cascade that influences cellular processes like apoptosis and inflammation.

GPR109A_Signaling Butyrate Butyrate GPR109A GPR109A Butyrate->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Apoptosis ↑ Apoptosis (in cancer cells) cAMP->Apoptosis Inflammation ↓ Inflammation cAMP->Inflammation

Figure 1. GPR109A signaling pathway upon butyrate binding.

Alternative Pathway: GPR109A-Independent Effects of this compound

While GPR109A is a critical mediator, it is not the sole effector of butyrate's biological activities. Butyrate is also a well-documented inhibitor of histone deacetylases (HDACs).[3] This action is independent of GPR109A and occurs intracellularly, requiring butyrate to be transported into the cell. The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce apoptosis and cell cycle arrest in cancer cells.

Comparative Analysis: GPR109A vs. HDAC Inhibition

Distinguishing between GPR109A-mediated and HDAC inhibition-mediated effects is a key area of research. Experiments have shown that in colon cancer cells where GPR109A is silenced, the apoptotic effects of butyrate are diminished, even though its HDAC inhibitory activity remains.[3] Conversely, re-expression of GPR109A in these cells restores butyrate-induced apoptosis, and this effect is not associated with a further increase in HDAC inhibition.[3] This indicates that GPR109A-mediated apoptosis is a distinct pathway.

Table 3: Comparison of GPR109A-Dependent and -Independent (HDAC Inhibition) Effects of this compound

FeatureGPR109A-Mediated EffectsHDAC Inhibition-Mediated Effects
Mechanism Cell surface receptor (Gi-coupled) activation, leading to decreased cAMP.Intracellular inhibition of histone deacetylase enzymes, leading to histone hyperacetylation and altered gene expression.
Cellular Location Plasma membraneNucleus
Key Downstream Events Downregulation of Bcl-2, Bcl-xL, and cyclin D1; suppression of NF-κB activation.[3][4]Upregulation of p21, induction of Fas-mediated apoptosis of T cells.[6]
Validation Abrogated in GPR109A knockout/knockdown models.Persists in GPR109A knockout/knockdown models; mimicked by other HDAC inhibitors (e.g., trichostatin A).

Experimental Protocols

Validation of GPR109A-Mediated Apoptosis using FACS Analysis

This protocol is designed to quantify apoptosis in cells with and without functional GPR109A expression when treated with butyrate.

Materials:

  • Cell lines: Wild-type and GPR109A-knockout/knockdown cancer cell lines (e.g., HCT-116)

  • Sodium Butyrate

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer

  • Flow Cytometer (FACS)

Procedure:

  • Cell Seeding: Seed wild-type and GPR109A-knockout cells at a density of 3 x 10^5 cells/well in a 6-well plate and incubate overnight.

  • Treatment: Treat the cells with the desired concentration of sodium butyrate (e.g., 1-5 mM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

NF-κB Luciferase Reporter Assay

This assay measures the effect of butyrate on NF-κB transcriptional activity, a key pathway in inflammation.

Materials:

  • Cells transfected with a NF-κB luciferase reporter construct and a GPR109A expression vector (or control vector).

  • Sodium Butyrate

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and either a GPR109A expression plasmid or an empty vector control.

  • Pre-treatment: 24 hours post-transfection, pre-treat the cells with sodium butyrate for 4 hours.

  • Stimulation: Add an inflammatory stimulus such as LPS (100 ng/mL) or TNF-α to the wells and incubate for an additional 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in butyrate-treated, GPR109A-expressing cells indicates inhibition of NF-κB activation.

cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation.

Materials:

  • Cells expressing GPR109A

  • Sodium Butyrate

  • Forskolin (B1673556)

  • cAMP Assay Kit (e.g., AlphaScreen or HTRF)

Procedure:

  • Cell Stimulation: Incubate GPR109A-expressing cells with varying concentrations of sodium butyrate.

  • Adenylyl Cyclase Activation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit. A dose-dependent decrease in forskolin-stimulated cAMP levels upon butyrate treatment confirms GPR109A-mediated inhibition of adenylyl cyclase.

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the GPR109A-independent effect of butyrate on HDAC activity.

Materials:

  • Nuclear extracts from treated cells

  • HDAC fluorometric assay kit

  • Fluorometer

Procedure:

  • Cell Treatment and Nuclear Extraction: Treat cells with sodium butyrate for a specified time. Isolate nuclear extracts using a nuclear extraction kit.

  • HDAC Assay: In a 96-well plate, combine the nuclear extract with the HDAC substrate provided in the kit.

  • Incubation and Development: Incubate the plate to allow for deacetylation. Add the developer solution, which releases a fluorescent product from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. A decrease in fluorescence in butyrate-treated samples compared to controls indicates HDAC inhibition.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_GPR109A GPR109A-Dependent Validation cluster_HDAC HDAC Inhibition Validation WT_Cells Wild-Type Cells (GPR109A+/+) Butyrate_Treatment Treat with Butyrate WT_Cells->Butyrate_Treatment KO_Cells Knockout Cells (GPR109A-/-) KO_Cells->Butyrate_Treatment Assay_GPR109A Perform Functional Assays (Apoptosis, Cytokine levels) Butyrate_Treatment->Assay_GPR109A Compare_GPR109A Compare Outcomes Assay_GPR109A->Compare_GPR109A Cancer_Cells Cancer Cells Butyrate_Treat_HDAC Treat with Butyrate Cancer_Cells->Butyrate_Treat_HDAC TSA_Treat Treat with Trichostatin A (Control HDACi) Cancer_Cells->TSA_Treat Assay_HDAC Perform HDAC Assay & Apoptosis Assay Butyrate_Treat_HDAC->Assay_HDAC TSA_Treat->Assay_HDAC Compare_HDAC Compare Outcomes Assay_HDAC->Compare_HDAC Logical_Relationship Butyrate This compound GPR109A_Pathway GPR109A Activation (Cell Surface) Butyrate->GPR109A_Pathway HDAC_Pathway HDAC Inhibition (Intracellular) Butyrate->HDAC_Pathway Cellular_Effects Cellular Effects (Apoptosis, Anti-inflammation) GPR109A_Pathway->Cellular_Effects HDAC_Pathway->Cellular_Effects

References

Butyric Acid's Dual Impact on Histone Epigenetics: A Comparative Guide to Acetylation and Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a well-established histone deacetylase (HDAC) inhibitor with profound effects on gene expression and cellular processes. While its role in promoting histone hyperacetylation is extensively documented, emerging evidence reveals a nuanced interplay with another critical epigenetic mark: histone methylation. This guide provides a comprehensive comparison of the effects of this compound on histone acetylation and methylation, supported by experimental data and detailed protocols to aid in research and therapeutic development.

Overview of this compound's Epigenetic Effects

This compound's primary and most characterized epigenetic function is the inhibition of Class I and II HDACs.[1][2][3] This inhibition leads to a global increase in histone acetylation, a mark generally associated with a more open chromatin structure and transcriptional activation.[4] However, the downstream effects on gene expression are complex, with butyrate (B1204436) treatment leading to both up- and down-regulation of different genes.[5]

The influence of this compound on histone methylation is more intricate and less comprehensively understood. It does not appear to directly inhibit histone methyltransferases (HMTs) or demethylases (HDMs) in the same manner as it inhibits HDACs. Instead, its effects on methylation are thought to be indirect, occurring through several mechanisms:

  • Crosstalk between histone modifications: The hyperacetylation induced by this compound can influence the activity of methylation-modifying enzymes. For instance, increased acetylation of certain histone residues can create binding sites for proteins that, in turn, recruit or inhibit HMTs or HDMs.

  • Altered gene expression of modifying enzymes: this compound can modulate the expression of genes encoding for histone methyltransferases and demethylases. For example, studies have shown that butyrate can regulate the expression of lysine-specific demethylase 1A and 1B (KDM1A and KDM1B).

  • Metabolic influence: As a metabolic substrate, this compound can influence the availability of metabolites that are crucial for histone methylation, such as S-adenosylmethionine (SAM), the primary methyl donor.

Quantitative Comparison of this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on histone acetylation and methylation.

Table 1: Effects of this compound on Histone Acetylation

Histone MarkCell TypeTreatment ConditionsFold Change/ObservationExperimental MethodReference
Global H3 & H4 AcetylationHepG2 cells5 mM Sodium Butyrate for 12hClear increase in overall acetylationWestern Blot[6]
Histone H4 AcetylationEuropean Sea Bass (in vivo)0.2% Sodium Butyrate in diet for 8 weeks~2-fold increase in AcH4 at lysine (B10760008) 8Immunoblotting[7]
H3K9ac & H3K27acBovine cellsNot specifiedGenome-wide increase correlated with transcriptionChIP-seq[8]
Hyperacetylated H4 ProteoformsSUM159 cellsNot specifiedRapid increase within 10 minutesTop-down Proteomics[2]

Table 2: Effects of this compound on Histone Methylation

Histone MarkCell TypeTreatment ConditionsFold Change/ObservationExperimental MethodReference
H3K4me3HepG2 cells5 mM Sodium Butyrate for 12hNo significant change at specific deacetylated regionsChIP-chip[5]
H3K9me2Vascular Smooth Muscle Cells5 mM ButyrateModest decreaseWestern Blot[9]
H3K4me2Vascular Smooth Muscle Cells5 mM ButyrateModest increaseWestern Blot[9]
H3K27me3Mouse Colon Tissue (in vivo)Resistant starch type 4 diet (butyrate precursor)Increased enrichment at the NFκB1 promoterNot specified[10]
H4K20me2 containing proteoformsSUM159 and MCF7 cellsNot specifiedNear-exclusive substrate for acetylation upon butyrate treatmentTop-down Proteomics[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in this guide.

Histone Extraction for Mass Spectrometry and Western Blotting

This protocol is adapted from studies performing quantitative proteomics and western blotting on histones.[2][11]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and duration. A common treatment is 5 mM sodium butyrate for 24 hours.

  • Cell Harvest and Nuclear Isolation: Harvest cells and wash with ice-cold PBS supplemented with 5 mM sodium butyrate to inhibit HDAC activity during the isolation process. Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., NP-40 alternative) and protease inhibitors to release the nuclei. Pellet the nuclei by centrifugation.

  • Acid Extraction of Histones: Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate on a rotator at 4°C for at least 4 hours or overnight. This step solubilizes the basic histone proteins.

  • Protein Precipitation: Centrifuge to pellet the cellular debris and transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice.

  • Washing and Solubilization: Pellet the precipitated histones by centrifugation. Wash the pellet with ice-cold acetone (B3395972) to remove the acid. Air-dry the pellet and resuspend it in ultrapure water or a suitable buffer for downstream analysis (e.g., for mass spectrometry or SDS-PAGE).

  • Quantification: Determine the protein concentration using a BCA assay.

Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure based on methodologies for analyzing histone modifications.[12]

  • Cell Cross-linking: Treat cells with this compound. Immediately before harvesting, add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Lyse the nuclei to release the chromatin. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac or anti-H3K27me3). Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing: Wash the beads multiple times with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins and DNA. It is crucial to include sodium butyrate (e.g., 20 mM) in the buffers when analyzing histone acetylation to prevent deacetylation.[12]

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR for specific gene targets or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways and Experimental Workflows

This compound's Influence on Histone Modifications and Gene Expression

This compound, by inhibiting HDACs, leads to histone hyperacetylation, which can activate gene expression. This can trigger various downstream pathways, including the TP53 signaling pathway, leading to cell cycle arrest and apoptosis.[1] The impact on histone methylation is more indirect and can involve changes in the expression of histone-modifying enzymes.

Butyrate_Signaling Butyrate This compound HDAC HDACs (Class I & II) Butyrate->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression TP53 TP53 Pathway Activation Gene_Expression->TP53 HMT_HDM_Expression HMT/HDM Gene Expression Gene_Expression->HMT_HDM_Expression Cell_Cycle_Arrest Cell Cycle Arrest TP53->Cell_Cycle_Arrest Apoptosis Apoptosis TP53->Apoptosis Methylation Altered Histone Methylation HMT_HDM_Expression->Methylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_chip_analysis ChIP-seq Analysis cluster_results Results Cell_Culture Cell Culture + Butyrate Treatment Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction Chromatin_Prep Chromatin Preparation (for ChIP) Cell_Culture->Chromatin_Prep MS_Digestion Digestion & Derivatization Histone_Extraction->MS_Digestion IP Immunoprecipitation (Acetylation & Methylation marks) Chromatin_Prep->IP LC_MS LC-MS/MS MS_Digestion->LC_MS MS_Data_Analysis Quantitative Proteomic Data Analysis LC_MS->MS_Data_Analysis Comparative_Analysis Comparative Analysis of Acetylation vs. Methylation MS_Data_Analysis->Comparative_Analysis Sequencing High-Throughput Sequencing IP->Sequencing ChIP_Data_Analysis ChIP-seq Data Analysis Sequencing->ChIP_Data_Analysis ChIP_Data_Analysis->Comparative_Analysis

References

validation of in vitro findings on butyric acid's anti-cancer properties in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from various xenograft models validating the in vitro anti-cancer properties of butyric acid and its derivatives. The data herein is intended to support further research and development of this compound-based cancer therapies.

Quantitative Analysis of In Vivo Efficacy

The following tables summarize the key quantitative findings from xenograft studies investigating the anti-tumor effects of this compound and its analogs.

Table 1: Tumor Growth Inhibition in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatmentDosage & AdministrationTumor Volume ReductionSource
Prostate CancerPC3 & TSU-Pr1Nude MiceSodium Butyrate (B1204436) & Tributyrin (B1683025)Not specifiedTumors were almost double the size in untreated animals after 4 weeks.[1]
Colorectal CancerSW480Nude MiceSodium Butyrate600 mg/kg/daySignificantly smaller tumor volume compared to control at the end of treatment.[2]
Ehrlich Ascites TumorEAT cellsMiceThis compoundIntraperitoneal injectionInhibited proliferation of EAT cells.[3]

Table 2: Induction of Apoptosis in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatmentApoptosis InductionSource
Prostate CancerPC3Nude MiceTributyrin38% apoptotic nuclei.[1]
Colorectal CancerHCT116Nude MiceSodium ButyrateInvolved in the inhibition of the growth of human CRC xenografts.[4]
Ehrlich Ascites TumorEAT cellsMiceThis compoundMonitored by nuclear condensation, annexin-V staining, and DNA fragmentation.[3]

Table 3: Modulation of Key Signaling Proteins in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatmentKey Protein ModulationSource
Prostate CancerPC3 & TSU-Pr1Nude MiceSodium Butyrate & TributyrinSignificantly lower percentage of Ki-67-positive-stained nuclei.[1]
Colorectal CancerSW480Nude MiceSodium ButyrateSignificantly decreased expression of Trx-1.[2]
Ehrlich Ascites TumorEAT cellsMiceThis compoundDownregulation of the secretion of VEGF.[3]

Key Signaling Pathways Modulated by this compound in Xenograft Models

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms as validated in xenograft models.

ButyricAcid This compound HDAC HDAC Inhibition ButyricAcid->HDAC p21 p21 (WAF1/CIP1) Upregulation HDAC->p21 Rb Rb Dephosphorylation (Activation) p21->Rb cMyc c-Myc Downregulation Rb->cMyc Proliferation Tumor Cell Proliferation Inhibition cMyc->Proliferation

Figure 1: this compound inhibits prostate cancer cell proliferation via the p21-Rb-c-myc pathway.[1]

ButyricAcid This compound MCU MCU Expression Upregulation ButyricAcid->MCU Ca2 Mitochondrial Ca2+ Influx MCU->Ca2 Drp1 Drp1 Downregulation Ca2->Drp1 Apoptosis Apoptosis Induction Drp1->Apoptosis

Figure 2: Sodium butyrate induces apoptosis in colorectal cancer xenografts via the MCU/Drp1 pathway.[4]

ButyricAcid This compound VEGF VEGF Secretion Downregulation ButyricAcid->VEGF Angiogenesis Tumor Angiogenesis Inhibition VEGF->Angiogenesis

Figure 3: this compound exhibits anti-angiogenic effects by downregulating VEGF secretion.[3]

Experimental Protocols

Detailed methodologies for the key xenograft experiments cited in this guide are provided below.

Prostate Cancer Xenograft Model (Sodium Butyrate and Tributyrin)
  • Cell Lines: PC3 and TSU-Pr1 human prostate cancer cells.

  • Animal Model: Nude mice.

  • Xenograft Establishment:

    • Prostate cancer cell lines (PC3 and TSU-Pr1) were seeded on the chorioallantois membrane (CAM) of chicken eggs.

    • Microtumors were then implanted in a xenograft model using nude mice.

  • Treatment Regimen: The specific dosage and administration route for sodium butyrate and tributyrin in the mouse model were not detailed in the source material. However, in the CAM assay, a considerable treatment effect was observed at concentrations as low as 0.1 mM.[1]

  • Analysis:

    • Tumor Growth: Tumor size was monitored over 4 weeks.[1]

    • Apoptosis: The percentage of apoptotic nuclei in tumor tissues was determined.[1]

    • Protein Expression: Western blot analysis was performed for p21, Rb, and c-myc expression in HDAC-treated versus untreated prostate cancer cells. Immunohistochemistry was used to determine the percentage of Ki-67-positive-stained nuclei.[1]

Colorectal Cancer Xenograft Model (Sodium Butyrate)
  • Cell Line: SW480 human colorectal cancer cells.

  • Animal Model: Nude mice.

  • Xenograft Establishment: 1x10^6 SW480 cells were injected subcutaneously into nude mice.[2]

  • Treatment Regimen: Mice were treated with saline or sodium butyrate at a dose of 600 mg/kg/day for 24 days.[2]

  • Analysis:

    • Tumor Growth: Tumor volume was measured every 3 days.[2]

    • Protein Expression: Western blot analysis was used to measure the expression of Thioredoxin-1 (Trx-1) in tumor tissues.[2]

Ehrlich Ascites Tumor Model (this compound)
  • Cell Line: Ehrlich ascites tumor (EAT) cells.

  • Animal Model: Mice.

  • Xenograft Establishment: The method for establishing the ascites tumor was not explicitly detailed in the source.

  • Treatment Regimen: this compound was injected intraperitoneally (i.p) into the mice.[3]

  • Analysis:

    • Cell Proliferation: The proliferation of EAT cells was monitored.[3]

    • Apoptosis: Induction of apoptosis was monitored by nuclear condensation, annexin-V staining, and DNA fragmentation.[3]

    • Angiogenesis: The secretion of VEGF in EAT cells was measured. CD31 immunohistochemical staining of peritoneum sections was performed to assess angioinhibitory effects.[3]

cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Injection 3. Subcutaneous/ Intraperitoneal Injection Harvest->Injection TumorGrowth 4. Tumor Growth Monitoring Injection->TumorGrowth Treatment 5. This compound Administration TumorGrowth->Treatment TumorMeasurement 6. Tumor Volume/ Weight Measurement Treatment->TumorMeasurement IHC 7. Immunohistochemistry (e.g., Ki-67, CD31) Treatment->IHC WB 8. Western Blot (e.g., p21, c-Myc, VEGF) Treatment->WB ApoptosisAssay 9. Apoptosis Assays (e.g., TUNEL, Annexin V) Treatment->ApoptosisAssay

Figure 4: General experimental workflow for xenograft model studies investigating this compound.

References

Butyric Acid's Impact on MicroRNA Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of butyric acid's effect on specific microRNA (miRNA) expression, supported by experimental data. We delve into the molecular pathways influenced by this short-chain fatty acid and compare its activity to other histone deacetylase (HDAC) inhibitors.

This compound, a product of dietary fiber fermentation by the gut microbiota, has emerged as a key regulator of gene expression, in part through its influence on non-coding RNAs such as microRNAs. As an inhibitor of histone deacetylases (HDACs), this compound modulates chromatin structure, leading to widespread changes in the transcription of genes and miRNAs implicated in cellular processes like proliferation, differentiation, and apoptosis.[1] This guide synthesizes findings from key studies to elucidate the specific effects of this compound on miRNA expression, particularly in the context of colorectal cancer (CRC), and provides a comparative overview with other HDAC inhibitors.

Comparative Analysis of MicroRNA Expression

This compound treatment in colorectal cancer cell lines, primarily HCT-116, has been shown to significantly alter the expression of a number of microRNAs. The following tables summarize the quantitative data from various studies, showcasing the dose-dependent and time-dependent effects of sodium butyrate (B1204436) (NaBu) on miRNA expression.

Upregulation of Tumor Suppressive MicroRNAs

This compound consistently upregulates several miRNAs known to have tumor-suppressive functions in colorectal cancer.

MicroRNACell LineButyrate Concentration & TimeFold Change (vs. Control)Reference
miR-21 HCT-11625 mM, 24h12.3-fold[2]
100 mM, 24h24.2-fold[2]
miR-143 HCT-11625 mM, 24h14.1-fold[2]
12.5 mM, 48h2.2-fold[2]
12.5 mM, 72h7.8-fold[2]
miR-145 HCT-116100 mM, 24h7.6-fold[2]
25 mM, 48h8.2-fold[2]
25 mM, 72h10.7-fold[2]
miR-139 HCT-1162.5 mM, 24hSignificantly induced[3]
miR-542 HCT-1162.5 mM, 24hSignificantly induced[3]
Downregulation of OncomiRs

Conversely, this compound has been demonstrated to downregulate oncogenic miRNAs (oncomiRs) and miRNA clusters. A notable example is the miR-17-92a cluster and the related miR-106b family.[3][4]

MicroRNA/ClusterCell LineButyrate Concentration & TimeEffectReference
miR-106b family HCT-1161 mM, 24hDecreased expression[5]
miR-17-92a cluster HCT-116, HT-29Not specifiedDecreased expression[2]
miR-92a HCT-116, HT-29Not specifiedReduced levels of primary, precursor, and mature forms[6]

Comparison with Other HDAC Inhibitors

Direct comparative studies on a wide range of miRNAs are limited. However, one study in LT97 colon adenoma cells compared the effects of butyrate with another HDAC inhibitor, Trichostatin A (TSA).

MicroRNATreatmentEffect (Fold Change vs. Control)Reference
miR-135a 2, 4, 10 mM Butyrate (24h)~0.5-fold reduction[7]
TSA (24h)~0.5-fold reduction[7]
miR-106b 4 mM Butyrate (24h)~0.5-fold reduction[7]
TSA (24h)~0.5-fold reduction[7]
2, 4, 10 mM Butyrate (48h)~0.6-fold reduction[7]
TSA (48h)~0.6-fold reduction[7]
miR-let-7a 2, 4, 10 mM Butyrate (48h)~0.7-fold reduction[7]

These findings suggest that both butyrate and TSA can downregulate specific miRNAs involved in cell cycle regulation, although the extent of this regulation may vary.[7]

Signaling Pathways and Experimental Workflows

The regulation of miRNA expression by this compound has significant downstream consequences on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and typical experimental workflows.

Butyrate_HDAC_p21_Pathway Butyrate This compound HDAC HDAC Butyrate->HDAC Inhibits Histones Histone Acetylation Butyrate->Histones Increases miR106b miR-106b Family (oncomiR) Butyrate->miR106b Downregulates HDAC->Histones Deacetylates p21_mRNA p21 mRNA Histones->p21_mRNA Promotes Transcription p21_Protein p21 Protein miR106b->p21_Protein Inhibits Translation p21_mRNA->p21_Protein Translates to CellCycle Cell Cycle Arrest p21_Protein->CellCycle Induces

Butyrate-mediated p21 activation pathway.

Butyrate_cMyc_p57_Pathway Butyrate This compound cMyc c-Myc Butyrate->cMyc Downregulates miR17_92a miR-17-92a Cluster (oncomiR) cMyc->miR17_92a Promotes Transcription p57 p57 miR17_92a->p57 Inhibits Apoptosis Apoptosis p57->Apoptosis Promotes Proliferation Cell Proliferation p57->Proliferation Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis CellCulture Culture HCT-116 cells Treatment Treat with Sodium Butyrate (e.g., 1-100 mM for 24-72h) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction WesternBlot Western Blot for Target Proteins (e.g., p21, c-Myc) Treatment->WesternBlot qRT_PCR miRNA qRT-PCR RNA_Extraction->qRT_PCR Microarray miRNA Microarray/Sequencing RNA_Extraction->Microarray

References

Safety Operating Guide

Proper Disposal of Butyric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of butyric acid is a critical aspect of laboratory safety and environmental responsibility. Due to its corrosive nature and strong, unpleasant odor, adherence to established protocols is essential to protect personnel, facilities, and the environment. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and decisive action is necessary to mitigate risks.

1. Ensure Adequate Ventilation: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1] In case of a spill, ensure the area is well-ventilated.[2]

2. Wear Appropriate Personal Protective Equipment (PPE): Full personal protective equipment is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles and a face shield[1]
  • A lab coat or apron[1]
  • Chemical-resistant gloves[1]
  • In case of fire or significant spills, a self-contained breathing apparatus may be necessary.[3][4]

3. Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to soak up the spilled acid.[1][3][5]

4. Collect and Store Waste: Carefully place the absorbent material and any contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste.[1][2][3]

5. Clean the Area: After the bulk of the spill has been collected, the area should be decontaminated.[1][2]

Waste Collection and Storage

Proper collection and storage of this compound waste awaiting professional disposal are crucial for maintaining a safe laboratory environment.

  • Use Compatible Containers: Collect and store this compound waste in containers made of a material that will not react with the acid. The container must be in good condition with a secure, tight-fitting lid to prevent leaks.[1]

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent violent chemical reactions.[1] Store acid waste separately from bases, cyanides, and sulfides.[1]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

  • Designated Storage Area: Keep waste containers in a designated, well-ventilated, and clearly marked satellite accumulation area (SAA) within the laboratory. This area should be away from drains and sources of ignition.[1]

Hazardous Waste Labeling

Properly labeling hazardous waste is a regulatory requirement and is essential for the safety of all personnel. The label for this compound waste must include the following information:

  • The words "Hazardous Waste"[1][2]

  • Chemical Name: "this compound" (avoiding abbreviations or formulas)[1]

  • Hazardous Properties: Clearly indicate that the waste is "Corrosive"[1]

  • Generator Information: The name and address of the laboratory or institution[1]

  • Composition: List all chemical constituents and their estimated percentages.[1]

Disposal Procedures

The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the waste is handled, transported, and disposed of in compliance with all federal, state, and local regulations.[2][4][6]

While on-site neutralization can be an option for some simple corrosive wastes, it is generally not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.[1] For deuterated forms of this compound, specialized disposal is often necessary.[1]

For general informational purposes, the neutralization of a simple, non-deuterated corrosive acid waste would typically involve the following parameters:

ParameterGuideline
Target pH Range 5.5 - 9.5
Dilution of Neutralized Solution Flush with at least 20 parts water
Neutralizing Agents Sodium bicarbonate, sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide[7][8]
Maximum Concentration for Neutralization Dilute to <10% before neutralization

Important: This information is for context only and should not be applied to this compound waste without professional consultation and approval from your institution's EHS department.[1] The reaction of an acid with a base can be exothermic, and using a strong base like sodium hydroxide with concentrated this compound can be hazardous.[7] A weak base like sodium bicarbonate is generally a safer choice for neutralizing acid spills.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ButyricAcidDisposal cluster_prep Waste Preparation cluster_decision Disposal Decision cluster_disposal Disposal Method Collect Collect this compound Waste Segregate Segregate from Incompatible Wastes Collect->Segregate Containerize Use Compatible, Sealed & Labeled Container Segregate->Containerize Store Store in Designated Secondary Containment Containerize->Store EHS_Approval EHS Approval for On-Site Neutralization? Store->EHS_Approval Non_Compliant Improper Disposal (e.g., Sewer) Professional_Disposal Arrange for Licensed Professional Waste Disposal Service EHS_Approval->Professional_Disposal No OnSite_Neutralization Proceed with Approved On-Site Neutralization Protocol EHS_Approval->OnSite_Neutralization Yes

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling butyric acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety information, building trust through value that extends beyond the product itself.

This compound, a corrosive and combustible liquid with a pungent odor, requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is critical for mitigating risks and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense when working with this compound. The following table summarizes the recommended equipment for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Chemical safety gogglesChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Laboratory coatNot generally required if handled in a properly functioning fume hood
Weighing and Transferring (open bench) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with organic vapor cartridges
Large Volume Handling (>1L) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber, Neoprene) with extended cuffsChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridges
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesFull chemical-resistant suitNIOSH-approved self-contained breathing apparatus (SCBA) for large spills
Safe Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe in vapors or mists.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Use tools and equipment that are compatible with this compound and will not generate sparks.[6]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[1][2]

  • Keep containers tightly closed.[2]

  • Store away from heat, sparks, and open flames.[6]

  • Protect containers from physical damage.[7]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][8] For large spills, dike the area to prevent spreading.[3]

  • Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate or soda ash.[1][9]

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[4][8]

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[10]

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All this compound waste, including contaminated materials from spills, must be treated as hazardous waste.[10]

  • Collect waste in clearly labeled, sealed, and compatible containers.[4]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.[4]

  • Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this compound down the drain.[3]

Visual Workflow Guides

To further clarify procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the emergency response plan for a this compound spill.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Task Involving This compound task_assessment Assess Task: Volume, Concentration, Potential for Splash/Aerosol start->task_assessment fume_hood Working in a Fume Hood? task_assessment->fume_hood small_scale Small Scale Routine Use fume_hood->small_scale Yes respirator_needed Potential for Aerosol Generation? fume_hood->respirator_needed No ppe1 Standard PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves small_scale->ppe1 Yes ppe2 Enhanced PPE: Safety Goggles, Face Shield, Chemical-Resistant Apron, Chemical-Resistant Gloves small_scale->ppe2 No end Proceed with Task Safely ppe1->end ppe2->end respirator_needed->ppe2 No ppe3 Add Respirator with Organic Vapor Cartridges respirator_needed->ppe3 Yes ppe3->end

Figure 1: PPE Selection Workflow for this compound Handling

Spill_Response_Workflow Figure 2: Emergency Response for this compound Spill spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Appropriate PPE: Gloves, Goggles, Face Shield, Respirator (if needed) small_spill->don_ppe call_ehs Call Emergency Services/ Environmental Health & Safety large_spill->call_ehs contain Contain Spill with Inert Absorbent don_ppe->contain neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) contain->neutralize collect Collect Waste into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Service decontaminate->dispose

Figure 2: Emergency Response for this compound Spill

References

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